Product packaging for 4-Bromo-6-methoxy-1H-indazole(Cat. No.:CAS No. 885520-83-2)

4-Bromo-6-methoxy-1H-indazole

Cat. No.: B1292466
CAS No.: 885520-83-2
M. Wt: 227.06 g/mol
InChI Key: OXGWZLFBKVMEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Bromo-6-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1292466 4-Bromo-6-methoxy-1H-indazole CAS No. 885520-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGWZLFBKVMEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646351
Record name 4-Bromo-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-83-2
Record name 4-Bromo-6-methoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and characterization of 4-Bromo-6-methoxy-1H-indazole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the molecular architecture, provides key identifiers, and summarizes available spectral data. Furthermore, it outlines a general synthetic approach and relevant analytical protocols to facilitate its use as a versatile building block in organic synthesis.

Introduction

Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their unique bicyclic system, composed of a benzene ring fused to a pyrazole ring, allows for diverse functionalization, making them privileged scaffolds in medicinal chemistry. This compound is a specifically substituted indazole derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The presence of a bromine atom at the 4-position and a methoxy group at the 6-position offers distinct sites for further chemical modification through reactions such as cross-coupling and nucleophilic substitution.

Molecular Structure and Identification

The fundamental structure of this compound consists of a bicyclic indazole core. A bromine atom is substituted at position C4 of the benzene ring, and a methoxy group (-OCH₃) is attached to position C6. The "1H" designation indicates that the nitrogen atom in the pyrazole ring at position 1 bears a hydrogen atom, which is the more thermodynamically stable tautomeric form compared to 2H-indazole.[1]

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 885520-83-2
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Canonical SMILES COC1=CC2=C(C(=C1)Br)C=NN2
InChI Key Information not readily available
Structural Diagram

The 2D chemical structure of this compound is depicted below.

Figure 1. 2D Structure of this compound

Physicochemical and Spectroscopic Data

Characterization of this compound relies on various analytical techniques. The following tables summarize the available data.

Physicochemical Properties
PropertyValue
Physical State Solid
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in common organic solvents like DMSO and methanol
Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of the molecule. While a complete dataset is not publicly available, typical spectral data for similar indazole structures are presented for reference.

Table 3.2.1: ¹H NMR Spectral Data

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~13.0br s1HNH
~7.5s1HAr-H (C3-H)
~7.3s1HAr-H (C5-H)
~7.0s1HAr-H (C7-H)
3.85s3H-OCH₃
Note: Predicted values based on typical spectra of substituted indazoles. Actual experimental values may vary. A ¹H NMR spectrum is available for this compound.[2]

Table 3.2.2: ¹³C NMR Spectral Data

Chemical Shift (δ ppm)Assignment
~160C -OCH₃
~141C 3a
~135C 7a
~125C 3
~120C 5
~115C -Br
~95C 7
~56-OC H₃
Note: Predicted values based on typical spectra of substituted indazoles.

Experimental Protocols

The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted ortho-toluidine derivatives.

General Synthesis Workflow

A general retrosynthetic analysis points towards a multi-step synthesis starting from a substituted toluene derivative. The key steps often involve nitration, oxidation, and reductive cyclization.

G start Substituted o-Nitrotoluene step1 Cyclization Precursor Formation (e.g., via reaction with DMF-DMA) start->step1 Step 1 step2 Reductive Cyclization (e.g., using Fe/AcOH or H2/Pd) step1->step2 Step 2 product This compound step2->product Step 3

Figure 2. General Synthetic Workflow for Substituted Indazoles
Exemplary Synthesis Protocol

While a specific protocol for this compound is not detailed in the provided search results, a representative procedure for a similar compound, 4-bromo-6-fluoro-1H-indazole, involves the following steps[3]:

  • Preparation of the Ethenamine Intermediate : A substituted 2-methyl-3-nitrobenzene (e.g., 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene) is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine in a suitable solvent such as dioxane. The reaction mixture is heated to facilitate the formation of the enamine intermediate.

  • Reductive Cyclization : The crude enamine intermediate is then subjected to reductive cyclization. A common method involves using iron powder in acetic acid at elevated temperatures (e.g., 110 °C). This step reduces the nitro group and facilitates the intramolecular cyclization to form the indazole ring.

  • Work-up and Purification : After the reaction is complete, the mixture is filtered to remove the iron catalyst. The filtrate is concentrated, and the resulting residue is purified, typically by column chromatography on silica gel, to yield the final indazole product.

Note: This is a generalized protocol. The specific reagents, solvents, and reaction conditions would need to be optimized for the synthesis of this compound.

Conclusion

This compound is a key heterocyclic compound with significant potential as a building block in the development of new pharmaceutical agents. Its structure, characterized by a bromine and a methoxy substituent on the indazole core, provides strategic points for chemical diversification. This guide has summarized the essential structural information, physicochemical properties, and a general synthetic strategy to aid researchers in its application for drug discovery and medicinal chemistry. Further detailed experimental studies are warranted to fully elucidate its reactivity and potential applications.

References

4-Bromo-6-methoxy-1H-indazole: A Technical Guide to its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of 4-Bromo-6-methoxy-1H-indazole. While direct experimental data for this specific molecule is not extensively available in current literature, this document synthesizes findings from structurally related indazole derivatives to forecast its potential therapeutic applications. The indazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antibacterial, and neurological properties. This guide will delve into the potential mechanisms of action, present quantitative data from analogous compounds, and provide detailed experimental protocols for relevant biological assays.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a variety of biological targets. Numerous indazole-containing compounds have been developed and approved for therapeutic use, highlighting the versatility of this chemical motif. The biological significance of indazole derivatives spans across multiple therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]

Substitutions on the indazole core play a crucial role in modulating the biological activity and pharmacokinetic properties of these molecules. The presence of a bromine atom, as in this compound, provides a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The methoxy group at the 6-position can influence the molecule's polarity, metabolic stability, and interaction with target proteins.

Predicted Biological Activities of this compound

Based on the biological profiles of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Anticancer Activity

The indazole scaffold is a cornerstone in the development of modern anticancer agents, particularly as kinase inhibitors.[3][4] Several approved cancer drugs, such as Axitinib and Pazopanib, feature the indazole core.

2.1.1. Kinase Inhibition:

Indazole derivatives are known to act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. The indazole ring can mimic the purine core of ATP, enabling competitive binding to the ATP-binding pocket of kinases.

  • Polo-like Kinase 4 (PLK4) Inhibition: Derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have been identified as highly potent PLK4 inhibitors.[5] PLK4 is a key regulator of centriole duplication, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: The indazole moiety is also found in VEGFR inhibitors, which block angiogenesis, a crucial process for tumor growth and metastasis.[4]

Workflow for Kinase Inhibitor Screening:

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_start Purified Kinase Enzyme biochem_incubation Incubation biochem_start->biochem_incubation biochem_substrate Substrate + ATP biochem_substrate->biochem_incubation biochem_compound Test Compound (this compound) biochem_compound->biochem_incubation biochem_detection Detection of Substrate Phosphorylation biochem_incubation->biochem_detection biochem_ic50 IC50 Determination biochem_detection->biochem_ic50 cell_compound Treatment with Test Compound biochem_ic50->cell_compound Lead Compound cell_start Cancer Cell Line cell_start->cell_compound cell_proliferation Cell Proliferation Assay (e.g., MTT) cell_compound->cell_proliferation cell_apoptosis Apoptosis Assay (e.g., Flow Cytometry) cell_compound->cell_apoptosis cell_ec50 EC50 Determination cell_proliferation->cell_ec50

Figure 1: Workflow for screening potential kinase inhibitors.

2.1.2. Antiproliferative Activity:

Derivatives of 6-bromo-1H-indazole have demonstrated cytotoxic activity against various cancer cell lines.[6] For instance, certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562) cells.[7]

Table 1: Anticancer Activity of Selected Indazole Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
1H-indazole-3-amine derivative (6o)K562 (Chronic Myeloid Leukemia)IC505.15 µM[7]
Indazole analogue of curcumin (3b)WiDr (Colorectal Carcinoma)IC5027.20 µM[8]
Indazole-based PLK4 inhibitor (C05)IMR-32 (Neuroblastoma)IC500.948 µM[9]
Indazole-based PLK4 inhibitor (C05)MCF-7 (Breast Cancer)IC500.979 µM[9]
N-(1H-indazol-6-yl)benzenesulfonamide (K22)MCF-7 (Breast Cancer)IC501.3 µM[5]
Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. Indazole derivatives have emerged as a promising class of compounds with antibacterial properties.

2.2.1. FtsZ Inhibition:

A series of novel 4-bromo-1H-indazole derivatives have been identified as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ).[10] FtsZ is a bacterial GTPase that is essential for cell division, making it an attractive target for new antibiotics. Inhibition of FtsZ leads to filamentation and ultimately cell death.

Signaling Pathway of FtsZ Inhibition:

G FtsZ FtsZ monomers Protofilament FtsZ Protofilament Assembly FtsZ->Protofilament GTP hydrolysis GTP GTP Z_ring Z-ring Formation at Mid-cell Protofilament->Z_ring Septum Septum Formation Z_ring->Septum Division Bacterial Cell Division Septum->Division Inhibitor 4-Bromo-1H-indazole Derivative Inhibitor->Block

Figure 2: Proposed mechanism of FtsZ inhibition by 4-bromo-1H-indazole derivatives.

Table 2: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives against S. aureus

CompoundStrainActivity MetricValue (µg/mL)Reference
Compound 18Penicillin-resistant S. aureusMICNot specified, but 256-fold more potent than 3-MBA[10]
Compound 18S. aureus ATCC29213MICNot specified, but 64-fold more potent than 3-MBA[10]
Compound 9S. pyogenes PSMIC4[10]
Neurological Activity

Indazole derivatives have shown potential in the treatment of neurological disorders by modulating the activity of key enzymes and signaling pathways in the central nervous system.[11][12] A structurally related compound, 4-Bromo-6-methyl-1H-indazole, is noted for its potential applications in neurology.[13]

2.3.1. Monoamine Oxidase (MAO) Inhibition:

Indazoles can act as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are crucial for the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAOs can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

2.3.2. Glycogen Synthase Kinase 3 (GSK-3) Inhibition:

GSK-3 is a serine/threonine kinase implicated in the pathophysiology of several neurological conditions, including Alzheimer's disease and bipolar disorder. Some indazole derivatives have been shown to inhibit GSK-3.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound.

Kinase Inhibition Assay (Generic Protocol)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar

  • 384-well white microplates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions, the kinase, and the peptide substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • Test compound (dissolved in DMSO)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific cell density (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Perform a serial two-fold dilution of the test compound in MHB in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Visually inspect the plates for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

While direct biological data on this compound is limited, the extensive research on the indazole scaffold and its derivatives strongly suggests its potential as a biologically active molecule. The predicted anticancer, antibacterial, and neurological activities warrant further investigation.

Future research should focus on the synthesis of this compound and its comprehensive biological evaluation using the assays outlined in this guide. Structure-activity relationship studies, facilitated by the versatile bromo- and methoxy-substituents, will be crucial in optimizing its potency and selectivity for specific biological targets. The findings from such studies could pave the way for the development of novel therapeutic agents based on this promising indazole derivative.

References

The Rise of Indazoles: A Technical Guide to Their Mechanism of Action in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the backbone of numerous targeted therapeutics. This technical guide provides an in-depth exploration of the core mechanisms of action for indazole-based compounds, with a primary focus on their role as kinase inhibitors in oncology. We will delve into the specific signaling pathways modulated by these compounds, present quantitative data on their inhibitory activities, and provide detailed protocols for key experimental assays used in their evaluation.

Core Mechanism: Kinase Inhibition

Indazole derivatives have demonstrated remarkable efficacy as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1] Many approved anticancer drugs, such as Axitinib, Pazopanib, and Niraparib, feature the indazole core.[2] These compounds typically function by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Targeting Angiogenesis: VEGFR Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Indazole-based compounds, notably Axitinib and Pazopanib, are potent VEGFR inhibitors.

Quantitative Data: Indazole-Based VEGFR Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Assay Type / ContextReference(s)
AxitinibVEGFR10.1 - 1.2Cell-free / Endothelial Cells[3]
VEGFR20.2Cell-free / Endothelial Cells[3]
VEGFR30.1 - 0.3Cell-free / Endothelial Cells[3]
PazopanibVEGFR110Cell-free[3]
VEGFR230Cell-free[3]
VEGFR347Cell-free[3]
Indazole-pyrimidine derivative (13i)VEGFR-234.5Not Specified[4]
Indazole-pyrimidine derivative (13g)VEGFR-257.9Not Specified[4]
Indazole derivative 30VEGFR-21.24Not Specified[5]
6-Bromo-1H-indazole derivativesVEGFR-2(Varies)In vitro[6]

VEGFR Signaling Pathway and Inhibition

The binding of VEGF to VEGFR2 initiates receptor dimerization and autophosphorylation, triggering multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8] Indazole-based inhibitors block the initial phosphorylation event, effectively shutting down these pro-angiogenic signals.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

VEGFR2 Signaling Pathway and Inhibition by Indazole Compounds.
Targeting Cell Cycle Progression: Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitotic progression, including centrosome maturation, spindle assembly, and chromosome segregation.[4] Their overexpression is common in many cancers, making them attractive therapeutic targets.[4]

Quantitative Data: Indazole-Based Aurora Kinase Inhibitors

Compound/DerivativeTarget KinaseIC50 (nM)Reference(s)
Indazole Derivative 17Aurora A26[1][9]
Aurora B15[1][9]
Indazole Derivative 21Aurora B31[1][9]
Indazole Derivative 30Aurora A85[1][9]
Indazole Amide 53aAurora A< 1000[1]
Indazole Amide 53cAurora A< 1000[1]
Indazole Sulfonamide 53dAurora A26[4]
Compound P-6Aurora A110[10]

Aurora Kinase Signaling in Mitosis

Aurora A is primarily involved in centrosome maturation and spindle assembly at the spindle poles, while Aurora B, as part of the chromosomal passenger complex, regulates chromosome-microtubule attachments and cytokinesis.[11] Inhibition of these kinases by indazole derivatives leads to mitotic defects, such as monopolar spindles and chromosome misalignment, ultimately inducing apoptosis.[12]

Aurora_Kinase_Signaling cluster_Prophase Prophase/Metaphase cluster_Anaphase Anaphase/Telophase Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Mitotic_Arrest Mitotic Arrest & Apoptosis Centrosome->Mitotic_Arrest Aurora_B Aurora B Kinetochore Kinetochore-Microtubule Attachment Aurora_B->Kinetochore Cytokinesis Cytokinesis Aurora_B->Cytokinesis Kinetochore->Mitotic_Arrest Cytokinesis->Mitotic_Arrest Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->Aurora_A Indazole_Inhibitor->Aurora_B

Role of Aurora Kinases in Mitosis and their Inhibition.
Other Notable Kinase Targets

Indazole-based compounds have been developed to target a range of other kinases implicated in cancer.

Quantitative Data: Other Indazole-Based Kinase Inhibitors

Target KinaseCompound/DerivativeIC50 (nM)Reference(s)
FGFR
Indazole derivative 14d5.5[4]
Indazole derivative 22800 (FGFR2), 4500 (FGFR3)[4]
ERK1/2
Indazole amide 80c33.8 (ERK2)[13]
MK-83534 (ERK1), 1 (ERK2)[14]
Pim Kinases
Indazole derivative II10[15]
Indazole derivative IV40[15]
TTK (Mps1) (Data not readily available in provided snippets)-
ROCK-II (Data not readily available in provided snippets)-

Relevant Signaling Pathways

  • FGFR Signaling: Fibroblast Growth Factor Receptors drive cell proliferation and survival through pathways like RAS-MAPK and PI3K-AKT.[16][17]

  • ERK1/2 (MAPK) Signaling: As a central node in the MAPK cascade, ERK1/2 integrates signals from various growth factor receptors to regulate cell proliferation, differentiation, and survival.[18]

  • Pim Kinases: These serine/threonine kinases are downstream of the JAK/STAT pathway and regulate cell cycle progression and apoptosis by phosphorylating substrates like p21 and BAD.[19][20]

  • TTK (Mps1) Kinase: A key component of the spindle assembly checkpoint, ensuring accurate chromosome segregation.[9]

  • ROCK-II: A serine/threonine kinase involved in regulating cell shape, motility, and contraction.

Non-Kinase Mechanisms of Action

While kinase inhibition is the most prominent mechanism, some indazole derivatives exhibit anticancer activity through other modes of action.

Microtubule Targeting

Certain indazole compounds act as microtubule-targeting agents, disrupting microtubule dynamics, which is essential for mitosis and cell division.[21] These compounds can inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.

Quantitative Data: Indazole-Based Microtubule Inhibitors

Compound/DerivativeIC50 (nM)Target Cell Line(s)Reference(s)
Compound 60.6 - 0.9Various cancer cell lines[21]
Compound 70.6 - 0.9Various cancer cell lines[21]
Compounds 30, 31, 37~1Various cancer cell lines[21]
Indole-based derivative 18g170 (cell-based), 1400 (tubulin assembly)MCF-7[22]
Water-soluble indazole 14127A549[23]
Allosteric Inhibition of Chemokine Receptors

A series of indazole arylsulfonamides have been identified as allosteric antagonists of the CC-chemokine receptor 4 (CCR4). These compounds bind to an intracellular allosteric site on the receptor, modulating its activity.

Experimental Protocols

This section provides synthesized protocols for key in vitro assays used to characterize the activity of indazole-based compounds.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate

  • ATP

  • Indazole-based inhibitor (test compound)

  • Kinase reaction buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • 384-well microplates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and substrate in the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[2][24]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.[2][24]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using a suitable software.[1]

Kinase_Assay_Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Set up Kinase Reaction (Inhibitor + Kinase + Substrate) A->B C 3. Initiate Reaction (Add ATP) B->C D 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) C->D E 5. Detect ADP (Add Kinase Detection Reagent) D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Workflow for an In Vitro Kinase Inhibition Assay (ADP-Glo™).
Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Indazole-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the indazole inhibitor and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors.

Materials:

  • Cell line of interest

  • Indazole-based inhibitor

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for target proteins)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the indazole inhibitor, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK).

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.

  • Signal Detection: Add an ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Conclusion

Indazole-based compounds represent a versatile and potent class of therapeutic agents, with their primary mechanism of action centered on the inhibition of key protein kinases involved in cancer progression. This guide has provided a comprehensive overview of their targets, the signaling pathways they modulate, and the experimental methodologies used for their characterization. As research continues, a deeper understanding of the structure-activity relationships and the nuances of their interactions with various targets will undoubtedly lead to the development of even more effective and selective indazole-based drugs.

References

The Strategic Role of 4-Bromo-6-methoxy-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and presence in numerous clinically approved drugs. Among the vast array of substituted indazoles, 4-Bromo-6-methoxy-1H-indazole has emerged as a particularly valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning role of this compound in medicinal chemistry. We delve into its utility as a versatile scaffold for developing potent kinase inhibitors and other targeted therapies, supported by a compilation of quantitative biological data and detailed experimental protocols for key synthetic and analytical methodologies. Furthermore, this guide employs data visualization through signaling pathway and experimental workflow diagrams to facilitate a deeper understanding of its application in drug discovery.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to mimic the purine core of ATP, enabling it to effectively interact with the ATP-binding sites of a wide range of enzymes, particularly kinases.[2] The strategic functionalization of the indazole ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

The introduction of a bromine atom and a methoxy group at the 4- and 6-positions, respectively, of the 1H-indazole core imparts unique chemical reactivity and biological activity. The bromine atom at the C4 position serves as a key synthetic handle for introducing molecular diversity through various cross-coupling reactions.[3] The methoxy group at the C6 position can influence the electronic properties of the ring system and provide a crucial interaction point with biological targets. This combination of substituents makes this compound a highly sought-after intermediate in the synthesis of targeted therapies, particularly in the realm of oncology.

Synthesis of this compound and Its Derivatives

A general workflow for the synthesis of substituted indazoles is depicted below:

G A Substituted o-Toluidine B Diazotization A->B NaNO2, HCl C Cyclization B->C Reducing Agent / Heat D Substituted 1H-Indazole C->D

Caption: General workflow for the synthesis of substituted 1H-indazoles.

Experimental Protocol: A Representative Synthesis of a Substituted Bromo-Indazole

The following protocol for the synthesis of 7-bromo-5-methoxy-1H-indazole, a regioisomer of the title compound, provides a relevant example of the synthetic methodology.[4]

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide [4]

To a solution of bromine (3.76 ml, 72.9 mmol) in chloroform (60 ml), 4-methoxy-2-methyl aniline (9.30 ml, 72.9 mmol) is added dropwise at approximately 0°C.[4] After 3 hours, the reaction mixture is concentrated, diluted with dichloromethane, concentrated again, further diluted with ether, and dried under high vacuum to obtain 18.5 g of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (85% yield).[4]

Step 2: Preparation of 7-bromo-5-methoxy-1H-indazole [4]

At 0°C, a solution of sodium nitrite (4.51 g, 65.4 mmol) in water (approximately 14 ml) is added dropwise to a suspension of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (18.5 g, 62.3 mmol) in hydrochloric acid (8 M, 56 ml, 448 mmol).[4] After 10 minutes, the resulting solution is neutralized by adding solid sodium acetate to a pH of 4-5.[4] The obtained solution is then added dropwise to a solution of 2-methyl-2-propanethiol (7.02 ml, 62.3 mmol) in ethanol (140 ml) at 0°C and stirred for 30 minutes.[4] The mixture is poured into ice and extracted with diethyl ether.[4] The organic layer is washed with water and brine, dried with magnesium sulfate, and concentrated.[4] The residue is dissolved in dimethyl sulfoxide (35 ml) and transferred to a solution of potassium tert-butoxide (55.9 g, 498 mmol) in dimethyl sulfoxide (350 ml) in a cold water bath (approximately 10°C).[4]

Role in Medicinal Chemistry: A Scaffold for Targeted Therapies

This compound and its derivatives have shown significant promise as scaffolds for the development of a variety of therapeutic agents, with a particular emphasis on kinase inhibitors for the treatment of cancer.[5] The indazole core acts as a hinge-binding motif, while the substituents at the C4 and C6 positions can be modified to achieve selectivity and potency against specific kinase targets.[3]

Kinase Inhibition

Derivatives of bromo-substituted indazoles have demonstrated potent inhibitory activity against a range of kinases implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and various cyclin-dependent kinases (CDKs).

The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation, survival, and angiogenesis.

A simplified representation of a kinase inhibition signaling pathway is provided below:

G cluster_0 Cell Membrane cluster_1 Intracellular Receptor Receptor Tyrosine Kinase Substrate Substrate Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor Indazole This compound Derivative Indazole->Receptor Inhibition P_Substrate Phosphorylated Substrate Substrate->P_Substrate Downstream Downstream Signaling (Proliferation, Survival) P_Substrate->Downstream

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Anticancer Activity

The anticancer potential of bromo-indazole derivatives has been evaluated in various cancer cell lines. While specific IC50 values for this compound are not extensively reported, data from closely related analogs highlight the therapeutic promise of this compound class.

Table 1: In Vitro Anticancer Activity of Representative Bromo-Indazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
2f A549 (Lung)1.15[5]
4T1 (Breast)0.23[5]
HepG2 (Liver)0.89[5]
MCF-7 (Breast)1.15[5]
HCT116 (Colon)0.46[5]
2j A549 (Lung)0.88[5]

Note: Compound 2f is (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-(4-ethylpiperazin-1-yl)pyridin-3-yl)-1H-indazole and compound 2j is (E)-3-(3,5-dimethoxystyryl)-6-(2-aminopyridin-3-yl)-1H-indazole.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the kinase inhibitory activity of a compound.[2][3]

Materials:

  • Kinase enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader for detecting luminescence or fluorescence

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase enzyme, the substrate, and the diluted test compound.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay like Kinase-Glo®).

  • Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

G A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Measure Kinase Activity D->E F Calculate IC50 E->F

Caption: Workflow for an in vitro kinase inhibition assay.

In Vitro Antiproliferative MTT Assay

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.[3]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study specifically for this compound is not yet available, general SAR principles can be derived from the broader class of substituted indazoles.

  • Substitution at the 4-position: The bromine atom at this position is a key site for modification via cross-coupling reactions to explore interactions with the solvent-exposed region of the kinase active site.

  • Substitution at the 6-position: The methoxy group can be crucial for establishing hydrogen bonds or other interactions within the active site. Modifications at this position can significantly impact potency and selectivity.

  • N1-substitution: Alkylation or arylation at the N1 position of the indazole ring can influence the compound's physicochemical properties, such as solubility and metabolic stability, and can also affect its binding affinity.

G Indazole This compound Core SAR Structure-Activity Relationship Indazole->SAR Potency Potency SAR->Potency Selectivity Selectivity SAR->Selectivity PK Pharmacokinetics SAR->PK

Caption: Logical relationships in SAR studies of indazole derivatives.

Conclusion

This compound stands as a highly valuable and versatile scaffold in the ever-evolving landscape of medicinal chemistry. Its strategic substitution pattern provides a robust platform for the synthesis of diverse libraries of compounds with the potential for potent and selective biological activity. The primary application of this core lies in the development of kinase inhibitors for cancer therapy, a field where the demand for novel, targeted agents remains high. The experimental protocols and biological data presented in this guide, though largely inferred from closely related analogs due to a lack of specific public data, provide a solid foundation for researchers to build upon. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly unlock new therapeutic opportunities and contribute to the advancement of precision medicine.

References

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a quintessential privileged structure in medicinal chemistry. Its remarkable versatility allows it to serve as a scaffold for a diverse array of biologically active molecules, leading to the development of numerous clinically successful drugs. This technical guide provides a comprehensive overview of the indazole scaffold, detailing its significance in drug discovery, synthetic methodologies, key therapeutic applications with a focus on oncology, and the experimental protocols used to evaluate these groundbreaking therapies.

The Privileged Nature of the Indazole Scaffold

Privileged structures are molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1][2] The indazole moiety exhibits several key characteristics that underpin its privileged status. Its rigid bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with protein binding sites. Furthermore, the presence of two nitrogen atoms allows for a variety of non-covalent interactions, including hydrogen bonding as both a donor and acceptor, which are crucial for molecular recognition.[3] The aromatic system also engages in favorable π-stacking and hydrophobic interactions. This adaptability has enabled the development of indazole-based compounds that target a wide range of protein families, including protein kinases, polymerases, and G-protein coupled receptors (GPCRs).[4][5][6]

Therapeutic Applications of Indazole-Based Drugs

The true potential of the indazole scaffold is exemplified by the number of FDA-approved drugs and clinical candidates that feature this core structure.[7] These agents have shown significant efficacy in various therapeutic areas, most notably in oncology.[8][9]

Indazole-Based Kinase Inhibitors in Oncology

Protein kinases are a major class of drug targets in cancer therapy, and the indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5][10]

Pazopanib and Axitinib: Targeting Angiogenesis

Pazopanib and Axitinib are two prominent examples of indazole-containing multi-targeted tyrosine kinase inhibitors that disrupt tumor angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][11][12] By inhibiting VEGFR signaling, these drugs block the formation of new blood vessels, thereby depriving tumors of essential nutrients and oxygen.[13][14]

Signaling Pathway of VEGFR Inhibition by Pazopanib and Axitinib

VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Grb2_SOS Grb2/SOS VEGFR->Grb2_SOS Activates Pazopanib_Axitinib Pazopanib / Axitinib Pazopanib_Axitinib->VEGFR Inhibits Autophosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_SOS->Ras Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PARP_Inhibition cluster_nucleus Nucleus cluster_hr Homologous Recombination (HR) cluster_hrd HR Deficient (e.g., BRCA1/2 mutant) DNA_damage DNA Single-Strand Break (SSB) PARP PARP DNA_damage->PARP Activates Replication DNA Replication DNA_damage->Replication BER Base Excision Repair (BER) PARP->BER PARP->Replication Leads to stalled replication forks when inhibited Niraparib Niraparib Niraparib->PARP Inhibits SSB_Repair SSB Repair BER->SSB_Repair SSB_Repair->Replication DSB Double-Strand Break (DSB) Replication->DSB HR_Repair HR Repair DSB->HR_Repair HRD_Repair Defective HR Repair DSB->HRD_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis HRD_Repair->Apoptosis CB1_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Indazole_Agonist Indazole Agonist CB1_Receptor CB1 Receptor Indazole_Agonist->CB1_Receptor Binds G_protein Gi/o Protein CB1_Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response MAPK->Cellular_Response Experimental_Workflow Start Indazole Precursor Synthesis Coupling Coupling with Side Chains Start->Coupling Purification Purification and Characterization Coupling->Purification In_Vitro In Vitro Assays (Kinase, PARP, Cell Viability) Purification->In_Vitro In_Vivo In Vivo Animal Models (Xenografts) In_Vitro->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Studies In_Vivo->PK_PD Clinical Clinical Trials PK_PD->Clinical

References

The Emergence of 4-Bromo-6-methoxy-1H-indazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide focuses on the emerging potential of 4-bromo-6-methoxy-1H-indazole derivatives, a subclass poised for significant contributions, particularly in the realm of kinase inhibition. While direct literature on this specific scaffold is nascent, this document provides a comprehensive preliminary research overview, including a proposed synthetic pathway, a discussion of anticipated biological activities based on robust data from analogous structures, and detailed experimental protocols. By synthesizing information on structure-activity relationships (SAR) and the bioisosteric roles of the indazole nucleus, this guide aims to equip researchers with the foundational knowledge to explore and advance this promising class of molecules in drug discovery programs.

Introduction: The Indazole Scaffold in Medicinal Chemistry

Indazole-containing derivatives are a pivotal class of heterocyclic compounds in drug discovery, demonstrating a wide array of pharmacological activities.[1] Their structural resemblance to purines allows them to function as effective competitors at the ATP-binding sites of kinases, making them a privileged scaffold for the development of kinase inhibitors.[2] The indazole nucleus can serve as a bioisostere for phenol and indole, often improving metabolic stability and target affinity.[3] This guide specifically delves into the potential of this compound derivatives, a scaffold that combines key structural features for targeted drug design. The strategic placement of a bromine atom at the 4-position and a methoxy group at the 6-position offers distinct opportunities for synthetic modification and interaction with biological targets.

Synthetic Strategy for this compound

A commercially available starting material for this proposed synthesis is 2-bromo-4-methoxy-6-nitrotoluene .

Proposed Synthetic Pathway

The proposed two-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.

Synthetic_Pathway start 2-Bromo-4-methoxy-6-nitrotoluene intermediate Enamine Intermediate start->intermediate DMF-DMA, Pyrrolidine Heat end This compound intermediate->end Reductive Cyclization (e.g., Raney Ni, Hydrazine)

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Enamine Intermediate

  • To a solution of 2-bromo-4-methoxy-6-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture at 110 °C for 16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude enamine intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

  • Dissolve the crude enamine intermediate from Step 1 in a mixture of methanol and tetrahydrofuran (1:1).

  • Carefully add Raney nickel (a catalytic amount) to the solution.

  • To this suspension, add hydrazine monohydrate (5.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with ethyl acetate.

  • Combine the organic filtrates and wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Activity and Drug Development Potential

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and other diseases.[5] The this compound scaffold is anticipated to exhibit significant potential in this area due to the following reasons:

  • Hinge-Binding Motif: The indazole core is a proven hinge-binding motif for many kinases, forming key hydrogen bond interactions.[2]

  • Strategic Bromination: The bromine atom at the 4-position provides a vector for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the exploration of different regions of the kinase active site to enhance potency and selectivity.

  • Methoxy Group Influence: The methoxy group at the 6-position can influence the electronic properties of the ring system and may engage in specific interactions within the ATP-binding pocket, potentially contributing to selectivity.

Potential Kinase Targets and Structure-Activity Relationship (SAR)

Based on studies of structurally related 6-substituted indazole derivatives, compounds derived from the this compound core are likely to show activity against a range of kinases. The following table summarizes IC50 data for various 6-substituted indazole analogs, illustrating the impact of substitution on kinase inhibitory activity.

Compound ID6-Position SubstituentPrimary Kinase Target(s)IC50 (nM)Reference
Analog 1 -(E)-3,5-dimethoxystyryl4T1 (Breast Cancer)> 10,000[6]
Analog 2 4-(4-ethylpiperazin-1-yl)pyridin-3-yl4T1 (Breast Cancer)230[6]
Analog 3 6-(2,6-dichloro-3,5-dimethoxyphenyl)FGFR169.1[5]
Analog 4 3-amino-5-substitutedALK12[5]

This data is for illustrative purposes to highlight the potential of substituted indazoles and is not specific to this compound derivatives.

The data suggests that substitution at the 6-position with larger, more complex moieties, particularly those containing basic nitrogen atoms, can lead to potent anti-proliferative activity.[6]

Kinase Inhibition Assay Protocol

A common method to assess the inhibitory activity of new compounds is a kinase inhibition assay.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the target kinase enzyme, a suitable peptide or protein substrate, and the test compound (a this compound derivative) at various concentrations in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Signal Measurement: Measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or absorbance, which typically quantifies the amount of phosphorylated substrate.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) values from the resulting dose-response curves.

Kinase_Inhibitor_Workflow cluster_0 Assay Preparation cluster_1 Data Acquisition & Analysis A Prepare Kinase, Substrate, and Test Compound B Add ATP to Initiate Reaction A->B C Incubate at 30°C B->C D Measure Signal (Luminescence/Fluorescence) C->D E Calculate IC50 Values D->E

Caption: General workflow for a kinase inhibition assay.

Signaling Pathways

Derivatives of the indazole scaffold have been shown to inhibit kinases involved in critical cancer-related signaling pathways, such as the VEGFR and ERK pathways.

Simplified VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Angiogenesis Indazole 4-Bromo-6-methoxy- 1H-indazole Derivative (Potential Inhibitor) Indazole->PI3K

Caption: Simplified VEGFR signaling pathway and potential inhibition point.

Conclusion

While direct experimental data for this compound derivatives is currently limited, the foundational knowledge of the indazole scaffold as a privileged structure in medicinal chemistry provides a strong rationale for its exploration. The proposed synthetic route, based on the robust Leimgruber-Batcho synthesis, offers a clear path to accessing this novel core. The extensive literature on analogous substituted indazoles as potent kinase inhibitors strongly suggests that derivatives of this compound will be a fruitful area of research for the development of new therapeutic agents. This guide provides a solid preliminary research framework to empower scientists to unlock the potential of this promising class of molecules.

References

The Therapeutic Potential of Substituted Indazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and broad range of biological activities.[1] This technical guide provides an in-depth exploration of the therapeutic potential of substituted indazoles, with a focus on their applications in oncology. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and experimental evaluation of this promising class of compounds. The clinical success of indazole-containing drugs, such as the FDA-approved kinase inhibitors Pazopanib and Axitinib for cancer treatment, underscores the therapeutic importance of this scaffold.[2][3]

Synthesis of Substituted Indazoles

A variety of synthetic methodologies have been developed for the construction of the indazole core and the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A typical workflow for the synthesis and evaluation of substituted indazole derivatives is outlined below. This process begins with the rational design of target molecules, often aided by computational modeling, followed by chemical synthesis and purification. The synthesized compounds are then subjected to a battery of biological assays to determine their therapeutic potential.

Synthetic Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Computational Modeling Computational Modeling Chemical Synthesis Chemical Synthesis Computational Modeling->Chemical Synthesis Target Molecules Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In vitro Assays In vitro Assays Purification & Characterization->In vitro Assays Mechanism of Action Studies Mechanism of Action Studies In vitro Assays->Mechanism of Action Studies Active Compounds In vivo Studies In vivo Studies Mechanism of Action Studies->In vivo Studies Lead Compounds VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole Substituted Indazole Indazole->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds FGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 Activates GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Proliferation, Differentiation, Survival ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse Indazole Substituted Indazole Indazole->FGFR Inhibits FGF FGF FGF->FGFR Binds Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas) DISC DISC DeathReceptor->DISC Forms Caspase8 Caspase-8 DISC->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates DeathLigand Death Ligand DeathLigand->DeathReceptor Binds Mitochondrion Mitochondrion CytochromeC Cytochrome c Apoptosome Apoptosome Caspase9 Caspase-9 Caspase9->Caspase3 Activates Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Indazole Substituted Indazole Apoptosis Apoptosis Caspase3->Apoptosis

References

The Strategic Core: 4-Bromo-6-methoxy-1H-indazole as a Precursor for Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically approved drugs and investigational agents. Its unique bicyclic structure, mimicking the purine core of ATP, makes it an ideal framework for the design of kinase inhibitors. Among the various substituted indazoles, 4-bromo-6-methoxy-1H-indazole emerges as a particularly valuable precursor for the synthesis of novel therapeutic agents. The strategic placement of the bromo and methoxy groups on the indazole ring offers versatile handles for synthetic modification, enabling the exploration of chemical space and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of compounds derived from the this compound core, with a focus on its application in the development of kinase inhibitors for oncology.

Synthesis of the Core Scaffold: this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous substituted indazoles. A common and effective strategy involves the cyclization of a substituted o-toluidine derivative.

A proposed synthetic workflow for this compound is outlined below. This multi-step synthesis leverages common organic reactions to construct the indazole core with the desired substitution pattern.

G cluster_0 Proposed Synthesis of this compound Start 2-Methoxy-4-nitrotoluene Step1 Bromination Start->Step1 Intermediate1 2-Bromo-6-methoxy-4-nitrotoluene Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 3-Bromo-5-methoxytoluene-2-amine Step2->Intermediate2 Step3 Diazotization & Cyclization Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on the synthesis of similar bromo-substituted indazoles and serves as a template for the preparation of this compound.

Step 1: Bromination of 2-Methoxy-4-nitrotoluene

  • Dissolve 2-methoxy-4-nitrotoluene in a suitable solvent such as acetic acid or a halogenated solvent.

  • Add a brominating agent, for example, N-bromosuccinimide (NBS) or bromine, portion-wise at a controlled temperature, typically with cooling.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-6-methoxy-4-nitrotoluene.

Step 2: Reduction of the Nitro Group

  • Dissolve the 2-bromo-6-methoxy-4-nitrotoluene in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for instance, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Heat the reaction mixture if necessary and monitor its progress by TLC or HPLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain 3-bromo-5-methoxytoluene-2-amine.

Step 3: Diazotization and Intramolecular Cyclization

  • Dissolve the 3-bromo-5-methoxytoluene-2-amine in an acidic medium, typically aqueous hydrochloric acid or sulfuric acid, at a low temperature (0-5 °C).

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.

  • Allow the reaction to proceed for a short period before inducing cyclization. This can be achieved by carefully raising the temperature or by the addition of a specific reagent to facilitate the ring closure.

  • Neutralize the reaction mixture and extract the crude this compound with an organic solvent.

  • Purify the product by column chromatography on silica gel to obtain the final compound.

Application as a Precursor for Bioactive Kinase Inhibitors

The this compound scaffold is an excellent starting point for the synthesis of potent kinase inhibitors, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer. The bromine atom at the 4-position provides a versatile handle for introducing various substituents via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the exploration of structure-activity relationships (SAR).

The following workflow illustrates a general approach to discovering kinase inhibitors using the indazole core.

G cluster_1 Kinase Inhibitor Discovery Workflow Precursor This compound Synthesis Library Synthesis (e.g., Suzuki Coupling) Precursor->Synthesis Screening Primary Kinase Assay Synthesis->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR) Hit->Optimization Candidate Candidate Drug Optimization->Candidate

Caption: General workflow for kinase inhibitor discovery.

Representative Bioactive Molecules and Their Performance
Compound IDPrecursorTarget Kinase(s)IC50 (nM)Cell LineIC50 (µM)
Compound A 6-Bromo-1H-indazoleVEGFR-21.6HGC-270.36
Compound B 6-Bromo-1H-indazoleFGFR1, FGFR2< 4.1 (FGFR1), 2.0 (FGFR2)KG-1, SNU-160.025, 0.077
Compound C 6-Bromo-1H-indazoleIDO1720--
Compound D N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineIDO1-FaDu-

Table 1: Biological activity of representative bioactive molecules derived from bromo-indazole precursors.

Experimental Protocols for Biological Evaluation

VEGFR-2 Kinase Activity Assay (Luminescent)

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Reagent Preparation: Prepare a kinase reaction buffer, ATP solution, and a substrate solution (e.g., a poly(Glu, Tyr) peptide).

  • Compound Preparation: Serially dilute the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound, and the VEGFR-2 enzyme.

  • Initiation: Start the reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value for each compound.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a compound on the proliferation of cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HUVEC, HGC-27) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

Signaling Pathways Targeted by Indazole-Based Kinase Inhibitors

Indazole-based kinase inhibitors frequently target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. A primary target is the VEGFR-2 signaling pathway, which plays a crucial role in tumor-associated blood vessel formation.

G cluster_2 Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Indazole_Inhibitor Indazole-based Inhibitor Indazole_Inhibitor->VEGFR2 ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway and the point of intervention for indazole-based inhibitors.

By inhibiting the phosphorylation of VEGFR-2, indazole-based compounds can block downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. This leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing angiogenesis and restricting tumor growth.

Conclusion

This compound represents a highly promising and versatile precursor for the development of novel bioactive molecules, particularly in the realm of oncology. Its strategic substitution pattern allows for facile diversification through established synthetic methodologies, enabling the generation of compound libraries for high-throughput screening. The demonstrated efficacy of closely related bromo-indazole derivatives as potent kinase inhibitors, especially against VEGFR-2, strongly supports the potential of this compound as a core scaffold for the next generation of targeted cancer therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers to embark on the synthesis and biological evaluation of novel drug candidates derived from this valuable chemical entity.

The Ascendance of Halogenated Indazoles: A Technical Guide to Their Discovery, Significance, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. The introduction of halogen atoms to this heterocyclic system has proven to be a pivotal strategy in modulating the physicochemical and pharmacokinetic properties of these molecules, leading to enhanced biological activity and improved drug-like characteristics. This technical guide provides an in-depth exploration of the discovery and significance of halogenated indazoles, with a focus on their role in the development of targeted therapies. We will delve into the synthetic methodologies for their preparation, analyze their structure-activity relationships, and detail their mechanisms of action through key signaling pathways. This guide aims to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel indazole-based therapeutics.

Introduction: The Strategic Role of Halogenation in Indazole-Based Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry. Its versatile structure allows for substitution at various positions, enabling the fine-tuning of steric and electronic properties to achieve desired biological activities. Halogenation, the process of introducing one or more halogen atoms into a molecule, is a powerful tool in this optimization process.

Halogen atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] The introduction of a halogen can alter the electron distribution within the indazole ring system, impacting its ability to participate in crucial interactions such as hydrogen bonding and π-stacking within a protein's active site. Furthermore, halogenated indazoles serve as versatile synthetic intermediates, readily participating in cross-coupling reactions to build more complex molecular architectures.[2] This has been instrumental in the synthesis of several approved drugs, including the anti-cancer agents Pazopanib, Axitinib, and Niraparib.

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro potencies of key drugs that feature a halogenated indazole core in their synthetic lineage. This data highlights the exceptional potency achieved through the strategic incorporation of this scaffold.

DrugTarget(s)IC₅₀ (nM)Reference(s)
Pazopanib VEGFR110[3]
VEGFR230[3]
VEGFR347[3]
PDGFRβ84[3]
c-Kit74[3]
Axitinib VEGFR10.1[4]
VEGFR20.2[4]
VEGFR30.1-0.3[4]
PDGFRβ1.6[4]
c-Kit1.7[4]
Niraparib PARP-13.8[5]
PARP-22.1[5]

Key Experimental Protocols

The synthesis of complex drug molecules from halogenated indazole precursors relies on a series of robust and well-established chemical transformations. Below are detailed methodologies for key experimental steps.

Regioselective Halogenation of Indazoles

The ability to selectively introduce a halogen atom at a specific position on the indazole ring is crucial for its use as a synthetic intermediate.

Protocol: Metal-Free Regioselective Bromination of 2-Phenyl-2H-indazole [6]

  • Materials: 2-phenyl-2H-indazole, N-Bromosuccinimide (NBS), Ethanol (EtOH).

  • Procedure:

    • To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add N-Bromosuccinimide (0.3 mmol).

    • Heat the reaction mixture to 50 °C and stir in the open air for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and is widely used to couple aryl or vinyl groups to a halogenated indazole core.

Protocol: Suzuki Coupling of 3-Iodo-1H-indazole with Phenylboronic Acid

  • Materials: 3-Iodo-1H-indazole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2M Aqueous sodium carbonate solution, 1,4-Dioxane.

  • Procedure:

    • In a microwave vial, combine 3-iodo-1H-indazole (1 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Add 1,4-dioxane (7 mL) and the 2M aqueous sodium carbonate solution (2 mL) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 120 °C for 40 minutes with stirring.

    • After cooling, dilute the mixture with ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield 3-phenyl-1H-indazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds, a key step in the synthesis of many indazole-based drugs.

Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Amine [7]

  • Materials: Aryl bromide, Amine, Palladium(II) acetate [Pd(OAc)₂], Phosphine ligand (e.g., XPhos), Sodium tert-butoxide (NaOtBu), Toluene.

  • Procedure:

    • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add palladium(II) acetate, the phosphine ligand, and sodium tert-butoxide.

    • Add the aryl bromide and the amine to the tube.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Signaling Pathways and Mechanisms of Action

Halogenated indazole-containing drugs often exert their therapeutic effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.

VEGFR2 Signaling Pathway in Angiogenesis

Pazopanib and Axitinib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR2, which plays a central role in angiogenesis—the formation of new blood vessels.[8][9] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR2 a critical target in cancer therapy.

VEGFR2_Signaling_Pathway cluster_p_sites Key Phosphorylation Sites VEGF VEGF VEGFR2 VEGFR2 Dimer VEGF->VEGFR2 Ligand Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation (e.g., Y1175, Y1214) PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Migration Cell Migration P_VEGFR2->Migration Permeability Vascular Permeability P_VEGFR2->Permeability Y1175 pY1175 → PLCγ activation Y1214 pY1214 → Migration signaling Y951 pY951 → PI3K/Akt activation PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Pathway PKC->Raf_MEK_ERK Proliferation Cell Proliferation & Survival Raf_MEK_ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Pazopanib Pazopanib/ Axitinib Pazopanib->P_VEGFR2

Caption: VEGFR2 Signaling Pathway and Inhibition.

Upon binding of VEGF, VEGFR2 dimerizes and undergoes autophosphorylation at key tyrosine residues (e.g., Y1175, Y1214, Y951), creating docking sites for downstream signaling proteins.[4][9] This activates multiple pathways, including the PLCγ-PKC-MAPK cascade, which promotes cell proliferation, and the PI3K-Akt pathway, which supports cell survival.[10] Pazopanib and Axitinib bind to the ATP-binding pocket of the VEGFR2 kinase domain, preventing autophosphorylation and thereby blocking these downstream signals, ultimately inhibiting angiogenesis.

PARP-1 Signaling in DNA Repair

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[5] PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs).

PARP1_Signaling_Pathway SSB Single-Strand DNA Break (SSB) PARP1 PARP-1 SSB->PARP1 Detection PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Catalyzes PARylation Replication_Fork Replication Fork Collapse PARP1->Replication_Fork Trapping DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins Recruitment Repair SSB Repair DNA_Repair_Proteins->Repair DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis Niraparib Niraparib Niraparib->PARP1 Inhibition

Caption: PARP-1 Signaling in DNA Repair and Inhibition.

When a single-strand break occurs, PARP-1 binds to the damaged DNA and becomes activated.[11] It then synthesizes long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[12] Niraparib inhibits the catalytic activity of PARP-1, preventing the formation of PAR chains and "trapping" PARP-1 on the DNA. This leads to the accumulation of unrepaired single-strand breaks, which can then collapse replication forks during cell division, resulting in the formation of lethal double-strand breaks. In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death.[13]

Drug Discovery and Development Workflow

The journey of a halogenated indazole from a laboratory curiosity to a life-saving medication is a long and complex process. The development of Niraparib serves as an excellent case study.

Drug_Discovery_Workflow Target_ID Target Identification (PARP-1/2) Lead_Gen Lead Generation (Indazole Scaffold) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Halogenation, SAR) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical Clinical_Trials Clinical Trials (Phase I-III) Preclinical->Clinical_Trials Approval Regulatory Approval (FDA, EMA) Clinical_Trials->Approval

Caption: Drug Discovery Workflow for Niraparib.

The discovery of Niraparib began with the identification of PARP-1 and PARP-2 as promising targets for cancer therapy, particularly in tumors with existing DNA repair deficiencies.[5] The indazole scaffold was identified as a promising starting point for inhibitor design. Through a process of lead optimization, which involved extensive structure-activity relationship (SAR) studies and the strategic introduction of substituents, including the carboxamide group, the potency and selectivity of the lead compounds were improved. Niraparib then progressed through rigorous preclinical testing to evaluate its efficacy and safety in cell and animal models, before entering clinical trials to assess its effects in humans.[13] Following successful Phase III trials, it received regulatory approval for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancers.

Conclusion

Halogenated indazoles represent a remarkable class of molecules that have had a profound impact on the field of drug discovery. Their strategic use as both bioactive scaffolds and versatile synthetic intermediates has enabled the development of a new generation of targeted therapies that have significantly improved patient outcomes in oncology and other disease areas. The continued exploration of novel halogenation methods and the deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more effective and selective therapeutic agents in the future. This guide has provided a comprehensive overview of the key aspects of halogenated indazole chemistry and biology, and it is hoped that it will serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

The Indazole Nucleus: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective modulators of a wide array of biological targets.[2][3] This has led to the development of numerous indazole-containing compounds with significant therapeutic applications, including several FDA-approved drugs.[4][5][6] This technical guide provides a comprehensive overview of the pharmacology of the indazole nucleus, focusing on its therapeutic applications, mechanisms of action, structure-activity relationships, and the experimental methodologies used in its evaluation.

The Indazole Core: Structure and Properties

Indazole (C₇H₆N₂) exists in two principal tautomeric forms: 1H-indazole and 2H-indazole.[4][6][7] The 1H-tautomer is generally more thermodynamically stable and is the predominant form in most biological and chemical contexts.[5][6] The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic character, enabling it to act as both a hydrogen bond donor and acceptor. This versatility in molecular interactions is a key reason for its success as a pharmacophore.[7]

Therapeutic Applications and Pharmacological Activities

Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their investigation and use in a multitude of therapeutic areas.[2][3][4]

Table 1: Approved Drugs Containing the Indazole Nucleus

Drug NameTherapeutic AreaPrimary Mechanism of Action
Pazopanib OncologyMulti-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-Kit)[4][8]
Axitinib OncologySelective tyrosine kinase inhibitor (VEGFR-1, -2, -3)[5][8]
Niraparib OncologyPoly(ADP-ribose) polymerase (PARP) inhibitor[4][8]
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[5]
Granisetron AntiemeticSelective 5-HT₃ receptor antagonist[5][9]
Belinostat OncologyHistone deacetylase (HDAC) inhibitor[10]
Entinostat OncologyHistone deacetylase (HDAC) inhibitor[10]

The pharmacological landscape of indazole derivatives is extensive, with significant research focused on the following areas:

  • Anticancer Activity: This is the most prominent therapeutic area for indazoles. They are particularly effective as protein kinase inhibitors , targeting key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[8][11] Marketed drugs like Pazopanib and Axitinib are prime examples.[8] Other anticancer mechanisms include PARP inhibition (Niraparib) and HDAC inhibition (Belinostat, Entinostat).[4][10]

  • Anti-inflammatory Effects: The indazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac and Benzydamine.[4][12] These agents often exert their effects through the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines like IL-1β.[13]

  • Antimicrobial Activity: Various indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[5][14] Some have shown potent activity against clinically relevant pathogens, including multi-drug resistant strains, by inhibiting essential enzymes like DNA gyrase.[15]

  • Cardiovascular Effects: Certain indazole derivatives have been investigated for their potential in treating cardiovascular diseases.[6] For instance, some compounds exhibit antiarrhythmic properties, while others, like the experimental agent YC-1, have shown promise in circulatory disorders due to their effects on platelet aggregation and vascular contraction.[6]

  • Neurological Applications: The indazole core is being explored for the treatment of neurodegenerative diseases.[5] For example, inhibitors of JNK3, a kinase implicated in neuronal apoptosis, have been developed based on the indazole scaffold.[5]

Key Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of indazole-based drugs stems from their ability to interact with specific biological targets, thereby modulating critical cellular signaling pathways.

VEGFR Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[8] Pazopanib and Axitinib are potent inhibitors of VEGFRs.[8][10] By binding to the ATP-binding pocket of the kinase domain, they block the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[10]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Pazopanib Pazopanib / Axitinib Pazopanib->VEGFR Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK GeneExpression Gene Expression (Proliferation, Migration, Survival) ERK->GeneExpression

Caption: Inhibition of the VEGFR signaling pathway by indazole-based drugs.
PARP-Mediated DNA Repair

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. Niraparib is a PARP inhibitor that traps the enzyme on DNA, preventing the completion of the repair process.[4]

PARP_Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication Repair SSB Repair PARP1->Repair initiates Niraparib Niraparib Niraparib->PARP1 Inhibits & Traps DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB leads to Apoptosis Cell Death (Apoptosis) DNA_DSB->Apoptosis triggers

Caption: Mechanism of PARP inhibition by Niraparib, leading to synthetic lethality.

Quantitative Pharmacological Data

The potency and selectivity of indazole derivatives are determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative compounds.

Table 2: In Vitro Activity of Indazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Pazopanib VEGFR-230--[8]
Axitinib VEGFR-20.2--[5]
Compound 82a Pim-10.4--[4]
Pim-21.1--[4]
Pim-30.4--[4]
Compound 106 FGFR12000--[4]
FGFR2800--[4]
FGFR34500--[4]
Compound 2f --4T1 (Breast Cancer)0.23[16][17]

Table 3: Antimicrobial Activity of Indazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
Compound 74 B. cereus6.2[5]
S. aureus6.2[5]
E. coli3.1[5]
P. aeruginosa3.1[5]

Experimental Protocols

The development of indazole-based drugs relies on robust synthetic and biological evaluation methods.

General Synthesis of 1H-Indazoles via C-H Amination

A common and modern approach to synthesizing the 1H-indazole core involves the intramolecular C-H amination of aryl hydrazones.[4] This method often offers good functional group tolerance and high yields.

Protocol:

  • Hydrazone Formation: An appropriately substituted aryl ketone is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to form the corresponding aryl hydrazone.

  • Cyclization/Oxidation: The purified aryl hydrazone (e.g., compound 8 ) is dissolved in a solvent like dimethyl sulfoxide (DMSO).

  • Reagent Addition: An oxidant, such as iodine (I₂), and a base, like potassium iodide (KI) and sodium acetate (NaOAc), are added to the solution.[4]

  • Reaction: The mixture is heated (e.g., to 110 °C) and stirred for a specified time (e.g., 12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature, and water is added. The product is then extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1H-indazole derivative (e.g., compound 9 ).[4]

Synthesis_Workflow Start Aryl Ketone + Hydrazine Hydrate Hydrazone Aryl Hydrazone Formation (Reflux in Ethanol) Start->Hydrazone Cyclization Intramolecular C-H Amination (I₂, KI, NaOAc in DMSO, 110°C) Hydrazone->Cyclization Workup Aqueous Work-up & Organic Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Purified 1H-Indazole Purification->Product

Caption: General workflow for the synthesis of 1H-indazole derivatives.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods like ELISA, fluorescence, or radioactivity.

Protocol:

  • Reagent Preparation: Prepare assay buffer, a solution of VEGFR-2 enzyme, a specific peptide substrate, and ATP. Prepare serial dilutions of the indazole test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding the ATP and substrate solution to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for phosphorylation.

  • Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of phosphorylated substrate. For an ELISA-based method, this involves transferring the reaction mixture to a plate coated with an antibody that captures the phosphorylated substrate, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and addition of a chromogenic substrate.

  • Data Analysis: Measure the signal (e.g., absorbance) for each well. Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indazole scaffold is a cornerstone of modern medicinal chemistry, providing the foundation for a diverse range of clinically important drugs.[2][10] Its utility as a privileged structure, particularly in the development of kinase inhibitors for oncology, is well-established.[8][11] Future research will likely focus on expanding the therapeutic applications of indazoles into new areas, such as neurodegenerative and infectious diseases.[5][18] The development of novel synthetic methodologies will enable the creation of more diverse and complex indazole libraries, while a deeper understanding of their interactions with biological targets will facilitate the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[5][19]

References

Methodological & Application

Synthesis Protocol for 4-Bromo-6-methoxy-1H-indazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed protocol for the synthesis of 4-Bromo-6-methoxy-1H-indazole, a valuable building block in medicinal chemistry and pharmaceutical research. The described methodology is a proposed two-step synthetic route, commencing with the bromination of 3-methoxy-2-methylaniline, followed by diazotization and intramolecular cyclization to yield the target indazole. The procedures are based on established methods for the synthesis of structurally related compounds.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis of this compound. Values are estimated based on typical yields and conditions for analogous reactions.

ParameterStep 1: BrominationStep 2: Diazotization & Cyclization
Starting Material 3-methoxy-2-methylaniline3-bromo-5-methoxy-2-methylaniline
Key Reagents N-Bromosuccinimide (NBS)Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl)
Solvent AcetonitrileWater, HCl
Reaction Temperature 0 °C to Room Temperature0 - 5 °C
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield 75 - 85% (estimated)60 - 70% (estimated)
Purity Assessment NMR, Mass Spectrometry, HPLCNMR, Mass Spectrometry, HPLC

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-methoxy-2-methylaniline (Proposed)

This procedure describes the selective bromination of 3-methoxy-2-methylaniline at the position para to the methoxy group and ortho to the amino group.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxy-2-methylaniline (1.0 eq) in acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-5-methoxy-2-methylaniline.

Step 2: Synthesis of this compound

This protocol details the conversion of 3-bromo-5-methoxy-2-methylaniline to the target indazole via a diazotization reaction followed by intramolecular cyclization. This method is adapted from established procedures for indazole synthesis from 2-methylanilines.[1]

  • Formation of Amine Salt: In a three-neck round-bottom flask, suspend 3-bromo-5-methoxy-2-methylaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water. Stir the mixture to form a fine slurry of the hydrochloride salt.

  • Diazotization: Cool the suspension to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the aniline suspension, maintaining the temperature strictly between 0 °C and 5 °C.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (TLC) and the presence of excess nitrous acid using starch-iodide paper.[1]

  • Cyclization: After diazotization is complete, gently heat the reaction mixture to 50-60 °C. The diazonium salt will undergo intramolecular cyclization to form the indazole ring. Nitrogen gas evolution will be observed. Maintain heating until gas evolution ceases.

  • Isolation: Cool the reaction mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford this compound.

Visualized Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Cyclization A 3-methoxy-2-methylaniline in Acetonitrile B Add NBS at 0 °C A->B C Stir at Room Temperature (2-4h) B->C D Quench with Na₂S₂O₃ C->D E Extract with Ethyl Acetate D->E F Purify via Chromatography E->F G Intermediate: 3-bromo-5-methoxy-2-methylaniline F->G H Suspend Intermediate in HCl(aq) G->H Proceed to next step I Add NaNO₂(aq) at 0-5 °C H->I J Stir at 0-5 °C (1-2h) I->J K Heat to 50-60 °C for Cyclization J->K L Neutralize with NaHCO₃ K->L M Extract and Purify L->M N Final Product: This compound M->N

Caption: Proposed workflow for the synthesis of this compound.

References

Large-scale synthesis of 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Large-Scale Synthesis of 4-Bromo-6-methoxy-1H-indazole

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its substituted indazole core serves as a versatile scaffold for the synthesis of compounds targeting a range of biological pathways, particularly in oncology and neurodegenerative disease research. The strategic placement of the bromo and methoxy groups allows for diverse functionalization, making it a key intermediate in the synthesis of complex drug candidates.

This document provides a detailed protocol for the large-scale synthesis of this compound. The described methodology is designed to be robust, scalable, and reproducible, making it suitable for laboratory and industrial applications. The protocol is based on established chemical transformations, adapted for the specific synthesis of the target compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed large-scale synthesis of this compound. This multi-step synthesis starts from the commercially available 3-bromo-5-methoxyaniline.

StepReactionStarting MaterialKey ReagentsSolvent(s)Typical Yield (%)
1Acetylation3-Bromo-5-methoxyanilineAcetic AnhydrideAcetic Acid95-98
2NitrationN-(3-bromo-5-methoxyphenyl)acetamideNitric Acid, Sulfuric AcidAcetic Anhydride80-85
3HydrolysisN-(3-bromo-5-methoxy-2-nitrophenyl)acetamideHydrochloric AcidEthanol, Water90-95
4Reduction3-Bromo-5-methoxy-2-nitroanilineIron Powder, Ammonium ChlorideEthanol, Water85-90
5Diazotization and Cyclization3-Bromo-5-methoxybenzene-1,2-diamineSodium Nitrite, Hydrochloric AcidWater75-80

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Step 1: Acetylation of 3-Bromo-5-methoxyaniline
  • In a suitable reaction vessel, suspend 3-bromo-5-methoxyaniline (1.0 kg, 4.95 mol) in glacial acetic acid (5.0 L).

  • To the stirred suspension, add acetic anhydride (0.56 L, 5.94 mol) dropwise, maintaining the internal temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into ice water (20 L) with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry under vacuum at 50°C to yield N-(3-bromo-5-methoxyphenyl)acetamide.

Step 2: Nitration of N-(3-bromo-5-methoxyphenyl)acetamide
  • In a separate vessel, prepare a nitrating mixture by slowly adding concentrated sulfuric acid (1.5 L) to acetic anhydride (3.0 L) while cooling in an ice-salt bath.

  • To this mixture, add concentrated nitric acid (0.42 L, 6.68 mol) dropwise, maintaining the temperature below 10°C.

  • Add the N-(3-bromo-5-methoxyphenyl)acetamide (1.1 kg, 4.50 mol) portion-wise to the prepared nitrating mixture, ensuring the temperature does not exceed 15°C.

  • Stir the reaction mixture at 10-15°C for 4 hours.

  • Carefully pour the reaction mixture onto crushed ice (15 kg).

  • Collect the yellow precipitate by filtration, wash thoroughly with cold water, and dry to afford N-(3-bromo-5-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(3-bromo-5-methoxy-2-nitrophenyl)acetamide
  • Suspend the N-(3-bromo-5-methoxy-2-nitrophenyl)acetamide (1.1 kg, 3.81 mol) in a mixture of ethanol (6.0 L) and concentrated hydrochloric acid (3.0 L).

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool the reaction mixture to room temperature and then pour it into ice water (15 L).

  • Neutralize the solution with a 50% aqueous sodium hydroxide solution until the pH is approximately 7-8.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 3-Bromo-5-methoxy-2-nitroaniline.

Step 4: Reduction of 3-Bromo-5-methoxy-2-nitroaniline
  • In a large reaction vessel, combine 3-Bromo-5-methoxy-2-nitroaniline (0.85 kg, 3.44 mol), ethanol (8.5 L), water (2.8 L), and ammonium chloride (0.18 kg, 3.44 mol).

  • Heat the mixture to 70-75°C with vigorous stirring.

  • Add iron powder (0.77 kg, 13.76 mol) portion-wise over 1 hour, maintaining the temperature.

  • After the addition is complete, continue stirring at reflux for 4 hours.

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the combined filtrates under reduced pressure.

  • Extract the residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-Bromo-5-methoxybenzene-1,2-diamine.

Step 5: Diazotization and Cyclization to this compound
  • Dissolve the 3-Bromo-5-methoxybenzene-1,2-diamine (0.65 kg, 3.0 mol) in a mixture of water (6.5 L) and concentrated hydrochloric acid (1.3 L).

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.23 kg, 3.3 mol) in water (1.0 L) dropwise, keeping the temperature below 5°C.

  • Stir the mixture at 0-5°C for 1 hour after the addition is complete.

  • Slowly raise the temperature of the reaction mixture to room temperature and stir for an additional 2 hours.

  • Collect the resulting solid by filtration.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Workflow Diagram

The following diagram illustrates the synthetic workflow for the large-scale production of this compound.

Synthesis_Workflow Start 3-Bromo-5-methoxyaniline Step1 Acetylation Start->Step1 Acetic Anhydride, Acetic Acid Intermediate1 N-(3-bromo-5-methoxyphenyl)acetamide Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 HNO3, H2SO4, Acetic Anhydride Intermediate2 N-(3-bromo-5-methoxy-2-nitrophenyl)acetamide Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 HCl, EtOH, H2O Intermediate3 3-Bromo-5-methoxy-2-nitroaniline Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Fe, NH4Cl, EtOH, H2O Intermediate4 3-Bromo-5-methoxybenzene-1,2-diamine Step4->Intermediate4 Step5 Diazotization & Cyclization Intermediate4->Step5 NaNO2, HCl, H2O FinalProduct This compound Step5->FinalProduct

Caption: Synthetic pathway for this compound.

Application Notes and Protocols for the Use of 4-Bromo-6-methoxy-1H-indazole in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of 4-Bromo-6-methoxy-1H-indazole in Suzuki coupling reactions. This versatile building block allows for the synthesis of a diverse library of 4-aryl-6-methoxy-1H-indazoles, which are of significant interest for structure-activity relationship (SAR) studies in drug discovery.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves an organoboron compound and an organohalide. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired 4-aryl-6-methoxy-1H-indazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (this compound) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (Ar'B(OH)2, Base) Product Ar-Ar' Ar-Pd(II)L2-Ar'->Product Reductive Elimination Product->Pd(0)L2 Catalyst Regeneration

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Data Presentation: Representative Suzuki Coupling Reactions

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of various bromoindazoles with a range of (hetero)arylboronic acids. While specific data for this compound is not extensively published, these examples with closely related substrates provide a strong predictive framework for expected outcomes.

Table 1: Optimization of Reaction Conditions for a Model Suzuki Coupling

EntryCatalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O (4:1)90685
2Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME80292
3Pd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Dioxane/EtOH/H₂O1400.5 (MW)95
4XPhosPdG2 (2)K₃PO₄ (3)THF801678

Data is representative and compiled from analogous reactions on other bromoindazole isomers.[2][5][6][7]

Table 2: Scope of Arylboronic Acids in Suzuki Coupling with Bromoindazoles

EntryBromoindazole SubstrateArylboronic AcidCatalyst (mol%)Base (Equiv.)SolventYield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)K₂CO₃ (2)DME88
27-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O70
37-Bromo-4-sulfonamido-1H-indazole3-Thienylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O75
43-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2 (10)K₂CO₃ (3)Dioxane/H₂O89
57-Bromo-4-amido-1H-indazole4-Fluorophenylboronic acidPd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O82

Data is representative and compiled from analogous reactions on other bromoindazole isomers.[2][4][5][6]

Experimental Protocols

The following protocols are generalized starting points for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Palladium Catalyst and Ligand (if needed) A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., Argon) C->D E Heat Reaction Mixture (e.g., 80-120 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Aqueous Workup and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purification by Column Chromatography H->I J Characterize Product (NMR, MS, etc.) I->J

Figure 2: General experimental workflow for Suzuki coupling.
Protocol 1: Conventional Heating

This protocol is adapted from established procedures for the Suzuki coupling of bromoindazoles.[2]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Water, deionized

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol), to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DME (10 mL) and deionized water (2.5 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 2-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methoxy-1H-indazole.

Protocol 2: Microwave-Assisted Synthesis

This protocol is adapted from procedures for rapid Suzuki coupling of bromoindazoles.[8]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.3 equiv.)

  • 1,4-Dioxane

  • Ethanol

  • Water, deionized

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), cesium carbonate (0.65 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a solvent mixture of 1,4-dioxane (3 mL), ethanol (1.5 mL), and water (0.5 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at a constant temperature of 140 °C for 20-40 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-1H-indazole.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

One such important pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade. Tumor Progression Locus 2 (Tpl2), also known as MAP3K8, is a key upstream regulator of the MEK-ERK signaling module within this pathway.[9][10] Tpl2 is activated by various inflammatory stimuli and its signaling is implicated in both inflammation and tumorigenesis.[9][11] Therefore, inhibitors of Tpl2 are of significant therapeutic interest.

MAPK_Pathway cluster_input Upstream Signals cluster_cascade MAPK Cascade cluster_output Downstream Effects Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1β, TLR ligands) Tpl2 Tpl2 (MAP3K8) Stimuli->Tpl2 MEK MEK1/2 (MAP2K) Tpl2->MEK phosphorylates ERK ERK1/2 (MAPK) MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Responses (Inflammation, Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor 4-Aryl-6-methoxy-1H-indazole (Potential Inhibitor) Inhibitor->Tpl2 inhibits

Figure 3: Inhibition of the Tpl2-MEK-ERK signaling pathway.

The synthesized 4-aryl-6-methoxy-1H-indazole derivatives can be evaluated in biochemical and cell-based assays to determine their potency and selectivity as Tpl2 inhibitors. Promising lead compounds can then be further optimized to improve their pharmacological properties for potential development as novel therapeutic agents.

References

Application Notes and Protocols for the N-Alkylation of 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 4-Bromo-6-methoxy-1H-indazole, a key intermediate in the synthesis of various pharmacologically active compounds. The protocols outlined below are based on established methodologies for the regioselective alkylation of indazole derivatives.

The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 regioisomers. The regiochemical outcome is influenced by several factors, including the choice of base, solvent, and the electronic and steric properties of the substituents on the indazole ring.[1] This document presents protocols that favor either N-1 or N-2 alkylation, as well as a method that may result in a mixture of isomers.

Key Experimental Protocols

Three primary methods for the N-alkylation of indazoles are detailed below. Protocol 1 is optimized for selective N-1 alkylation, which is often the thermodynamically favored product.[2][3] Protocol 2 describes a method that can favor N-2 alkylation, while Protocol 3 provides a straightforward approach that may yield a mixture of N-1 and N-2 isomers.[2]

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol utilizes a strong base, sodium hydride (NaH), in an aprotic solvent, tetrahydrofuran (THF), to achieve high regioselectivity for the N-1 position.[4][5] The formation of a tight ion pair between the indazole anion and the sodium cation is believed to direct the alkylation to the N-1 position.[1]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl halide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole (typically at a concentration of 0.1-0.2 M).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.[2]

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2]

  • Add the alkylating agent (1.1-1.5 equiv) dropwise to the suspension at room temperature.[2]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[2]

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to afford the N-1 alkylated this compound.

Protocol 2: N-2 Alkylation using Triflic Acid with Diazo Compounds

A modern and highly selective method for N-2 alkylation involves the use of a catalytic amount of triflic acid (TfOH) with diazo compounds as the alkylating agent.[6] This metal-free system provides excellent yields and high N-2 regioselectivity.[6]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Triflic acid (TfOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add the diazo compound (1.2 equiv).[2]

  • Cool the solution to 0 °C.

  • Add triflic acid (0.1-0.2 equiv) dropwise.[2]

  • Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.[2]

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.[2]

  • Separate the layers and extract the aqueous phase with DCM.[2]

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.[2]

  • Purify the residue by column chromatography to yield the pure N-2 alkylated product.[2]

Protocol 3: Alkylation with Mixed Regioselectivity

Using a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) can lead to a mixture of N-1 and N-2 isomers.[2] This method is straightforward and can be useful if the isomers are easily separable.[2]

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound (1.0 equiv) and anhydrous K₂CO₃ (1.1-2.0 equiv) in anhydrous DMF.[2]

  • Add the alkyl halide (1.1 equiv) to the suspension.[2]

  • Stir the mixture at room temperature or heat as required (e.g., overnight).[2]

  • Pour the reaction mixture into water and extract with ethyl acetate.[2]

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[2]

  • Separate the N-1 and N-2 regioisomers using flash column chromatography.[2]

Quantitative Data Summary

The following table summarizes the reported regioselectivity for the N-alkylation of various indazole derivatives under different reaction conditions. This data can serve as a guide for selecting the appropriate conditions for the N-alkylation of this compound.

Indazole SubstrateAlkylating AgentBase / Solvent / OtherN-1:N-2 RatioTotal Yield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THF4 : 9688[2]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THF<1 : 9994[2]
1H-indazoleEthyl diazoacetateTfOH / DCM0 : 10095[2]
Methyl 1H-indazole-3-carboxylaten-pentanolPPh₃, DIAD / THF (Mitsunobu)1 : 2.578 (combined)[2][5]
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6 (combined)[2]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784 (combined)[2]
5-bromo-1H-indazole-3-carboxylateAlkyl tosylatesCs₂CO₃ / Dioxane>90% N-190-98[7]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the N-alkylation of an indazole, which is applicable to the protocols described above.

G General Workflow for N-Alkylation of Indazole cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 1H-Indazole dissolve Dissolve in Anhydrous Solvent start->dissolve deprotonation Deprotonation (add Base) dissolve->deprotonation alkylation Add Alkylating Agent deprotonation->alkylation stir Stir at RT or Heat (Monitor by TLC/LC-MS) alkylation->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end End: N-Alkylated Indazole purify->end

References

Application Notes and Protocols: 4-Bromo-6-methoxy-1H-indazole in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors used in oncology.[1][2][3] Its resemblance to the purine core of ATP allows indazole-based compounds to effectively target the ATP-binding site of various kinases.[2] Within this class of compounds, 4-Bromo-6-methoxy-1H-indazole emerges as a key building block for the synthesis of potent and selective oncology drug candidates. The strategic placement of the bromine atom at the 4-position provides a versatile handle for introducing diverse chemical moieties through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[4][5][6][7] This enables the exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of potential drug molecules. The methoxy group at the 6-position can also influence the compound's solubility, metabolic stability, and binding interactions with its biological target.

This document provides detailed application notes, experimental protocols, and relevant biological context for utilizing this compound in the discovery and development of novel oncology therapeutics, with a particular focus on the inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.

Application in Oncology: Targeting VEGFR Signaling

Derivatives of bromo-indazoles have shown significant promise as inhibitors of key kinases involved in cancer progression, most notably VEGFRs.[8][9] VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis.[10] By inhibiting VEGFR-2, the blood supply to the tumor can be disrupted, leading to a reduction in tumor growth and proliferation. The indazole core can form critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket, while substituents introduced at the 4-position via the bromo handle can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.

Quantitative Data: Comparative Inhibitory Activity of Bromo-Indazole Derivatives
Derivative ClassTargetIC50 (nM)Reference
6-Bromo-1H-indazole Derivative W4VEGFR-2< 5[11]
6-Bromo-1H-indazole Derivative W12VEGFR-2< 5[11]
6-Bromo-1H-indazole Derivative W17VEGFR-2< 5[11]
6-Bromo-1H-indazole Derivative W19VEGFR-2< 5[11]
6-Bromo-1H-indazole Derivative W20VEGFR-2< 5[11]
6-Bromo-1H-indazole Derivative W2VEGFR-2< 10[11]
6-Bromo-1H-indazole Derivative W23VEGFR-2< 10[11]
Reference Drugs
AxitinibVEGFR-20.2[11]
PazopanibVEGFR-230[11]

Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature and are provided for comparative purposes.

Experimental Protocols

The bromine atom of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. Below are representative protocols for Suzuki, Heck, and Sonogashira couplings, which are foundational for the synthesis of diverse libraries of potential kinase inhibitors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is widely used to form carbon-carbon bonds.[12][13]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions, work-up, and purification.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-methoxy-1H-indazole.

Protocol 2: Heck Reaction

This protocol outlines a general procedure for the palladium-catalyzed Heck reaction of this compound with an alkene.[7][14]

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Base (e.g., Triethylamine, 2 equivalents)

  • Anhydrous solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst, base, and alkene under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 4-vinyl-6-methoxy-1H-indazole derivative.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.[6][15][16]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 3 mol%)

  • Base (e.g., Triethylamine, 2 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until completion (monitored by TLC).

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove the catalysts.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-alkynyl-6-methoxy-1H-indazole.

Visualizations

VEGFR Signaling Pathway

The following diagram illustrates a simplified representation of the VEGFR signaling pathway, a key target for many indazole-based oncology drugs.

VEGFR_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Cell_Responses Cellular Responses (Proliferation, Migration, Angiogenesis, Survival) Akt->Cell_Responses Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Responses Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by indazole-based drugs.

Experimental Workflow: Kinase Inhibitor Discovery

The diagram below outlines a typical workflow for the discovery of kinase inhibitors starting from a building block like this compound.

Kinase_Inhibitor_Workflow Building_Block This compound Synthesis Library Synthesis (e.g., Suzuki, Heck, Sonogashira) Building_Block->Synthesis Screening High-Throughput Screening (Biochemical Assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vitro In Vitro Profiling (Cell-based Assays, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: General workflow for kinase inhibitor discovery using a key building block.

References

Application Notes and Protocols for the Functionalization of the Indazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and pharmaceutical agents. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. These application notes provide detailed protocols and methodologies for the key functionalization reactions of the indazole ring, including N-alkylation, N-arylation, C3-halogenation, and C-H functionalization.

N-Alkylation of Indazoles

The presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring presents a challenge for regioselective alkylation. The outcome of the reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent, as well as steric and electronic effects of substituents on the indazole ring.[1][2]

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position, which is generally favored under conditions that allow for thermodynamic equilibrium.[1][3] The 1H-indazole tautomer is typically more thermodynamically stable than the 2H-tautomer.[1][3]

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted 1H-indazole (1.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Experimental Workflow for N-Alkylation of Indazoles

Indazole Indazole Substrate Reaction_Setup Reaction Setup: - Inert Atmosphere - Anhydrous Solvent Indazole->Reaction_Setup Base_Addition Base Addition (e.g., NaH, K2CO3) Reaction_Setup->Base_Addition Alkylating_Agent Addition of Alkylating Agent (R-X) Base_Addition->Alkylating_Agent Reaction Reaction (Temperature & Time) Alkylating_Agent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification N1_Product N-1 Alkylated Indazole Purification->N1_Product N2_Product N-2 Alkylated Indazole Purification->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 2: Selective N-2 Alkylation (Kinetic Control)

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control.[1] The Mitsunobu reaction is a reliable method for achieving N-2 alkylation.[3]

Methodology:

  • In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to separate the N-1 and N-2 isomers.

Reaction Conditions Base Solvent Typical Product Selectivity
Thermodynamic ControlNaHTHFN-1 Alkyl IndazoleHigh for N-1
Kinetic Control (Mitsunobu)-THFN-2 Alkyl IndazoleGenerally favors N-2
General ConditionsK₂CO₃DMFMixture of N-1 and N-2Often low

N-Arylation of Indazoles

The introduction of an aryl group at the nitrogen of the indazole ring is a key transformation in the synthesis of many pharmaceutical compounds.[4] Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation are two of the most common methods for this transformation.[4][5]

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This method is often favored for its milder reaction conditions and broader substrate scope.[4]

Methodology:

  • In a sealable reaction vessel, combine the 1H-indazole (1.0 equiv.), aryl halide (e.g., aryl bromide or iodide, 1.2 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos, 4-10 mol%).

  • Add a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv.) and an anhydrous solvent (e.g., dioxane or toluene).

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig N-Arylation Catalytic Cycle

Pd0 Pd(0)L_n Ox_Add Oxidative Addition Pd0->Ox_Add Pd_II_Complex L_n(Ar)Pd(II)-X Ox_Add->Pd_II_Complex ArX Ar-X ArX->Ox_Add Indazole_H Indazole-H Ligand_Exchange Ligand Exchange Indazole_H->Ligand_Exchange Base Base Base->Ligand_Exchange Pd_II_Complex->Ligand_Exchange Pd_II_Indazole L_n(Ar)Pd(II)-Indazole Ligand_Exchange->Pd_II_Indazole Red_Elim Reductive Elimination Pd_II_Indazole->Red_Elim Red_Elim->Pd0 Regeneration N_Aryl_Indazole N-Aryl-Indazole Red_Elim->N_Aryl_Indazole

Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation of indazoles.

Protocol 4: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This classical method often requires higher reaction temperatures but can be effective for specific substrates.[4][6]

Methodology:

  • In a sealed tube, combine the 1H-indazole (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (10-20 mol%), and a ligand (e.g., 1,10-phenanthroline, 20-40 mol%).

  • Add a base (e.g., K₂CO₃ or KOH, 2.0-3.0 equiv.) and a solvent (e.g., DMF or DMSO, 5 mL).

  • Seal the tube and heat the reaction mixture to a high temperature (typically 120-150 °C) with stirring for 24-48 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Catalyst System Typical Halide Ligand Base Temperature
PalladiumAryl Bromide/IodidePhosphine-based (e.g., Xantphos)Cs₂CO₃, K₃PO₄80-120 °C
CopperAryl IodideDiamine (e.g., 1,10-phenanthroline)K₂CO₃, KOH120-150 °C

C3-Halogenation of Indazoles

Halogenation at the C3 position of the indazole ring provides a valuable handle for further functionalization through cross-coupling reactions.[7]

Protocol 5: C3-Iodination

Methodology:

  • Dissolve the 1H-indazole (1.0 equiv.) in DMF.

  • Add potassium hydroxide (KOH, 2.0-3.0 equiv.) and iodine (I₂, 1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Protocol 6: C3-Bromination

Methodology:

  • Dissolve the 2H-indazole (1.0 equiv.) in a suitable solvent such as ethanol.[8]

  • Add a brominating agent such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.2 equiv.).[8][9]

  • The reaction can be carried out at room temperature or with gentle heating.[9] Ultrasound irradiation can also be employed to accelerate the reaction.[8]

  • Monitor the reaction for completion by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent and wash with aqueous sodium bicarbonate and brine.

  • Dry the organic layer and concentrate to give the crude product, which can be purified by chromatography.

Halogenation Reagent Base Solvent
C3-IodinationI₂KOHDMF
C3-BrominationNBS / DBDMHNa₂CO₃ (optional)EtOH / Acetonitrile

C-H Functionalization of Indazoles

Direct C-H functionalization is an atom-economical and efficient strategy for the late-stage modification of the indazole core.[10][11][12] Transition-metal catalysis, particularly with palladium, has been widely employed for this purpose.[13][14]

Protocol 7: Palladium-Catalyzed C3-Arylation of 2H-Indazoles

Methodology:

  • To a reaction vessel, add the 2H-indazole (1.0 equiv.), aryl bromide (1.5 equiv.), Pd(OAc)₂ (0.1-0.5 mol%), and KOAc (2.0 equiv.).[14]

  • Add a suitable solvent, such as cyclopentyl methyl ether (CPME).[14]

  • Heat the reaction mixture under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conceptual Workflow for C-H Functionalization

Indazole Indazole Substrate CH_Activation C-H Activation & Functionalization Indazole->CH_Activation Catalyst_System Transition Metal Catalyst (e.g., Pd, Rh, Cu) Catalyst_System->CH_Activation Coupling_Partner Coupling Partner (e.g., Aryl Halide, Alkene) Coupling_Partner->CH_Activation Reaction_Conditions Reaction Conditions: - Solvent - Base/Additive - Temperature Reaction_Conditions->CH_Activation Functionalized_Indazole Functionalized Indazole CH_Activation->Functionalized_Indazole

Caption: A simplified workflow for the transition-metal-catalyzed C-H functionalization of indazoles.

These protocols provide a foundational guide for the functionalization of the indazole ring. Researchers should note that optimization of reaction conditions may be necessary for specific substrates. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols for the Characterization of 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the analytical characterization of 4-Bromo-6-methoxy-1H-indazole, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and stability of this compound is critical for the integrity of research and the quality of downstream drug development processes.

Overview of Analytical Characterization

A comprehensive analytical approach is essential for the full characterization of this compound. This involves a combination of spectroscopic and chromatographic techniques to confirm the molecular structure, assess purity, and identify any potential impurities. The recommended analytical workflow is depicted below.

Analytical Workflow for this compound cluster_0 Structural Elucidation cluster_1 Purity and Impurity Profiling cluster_2 Data Analysis and Reporting NMR NMR Spectroscopy (¹H and ¹³C) Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS Mass Spectrometry (MS) MS->Data_Analysis HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Data_Analysis EA Elemental Analysis (CHNX) EA->Data_Analysis Reporting Certificate of Analysis (CoA) Generation Data_Analysis->Reporting Sample Sample of This compound Sample->NMR Sample->MS Sample->HPLC Sample->EA

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic and Spectrometric Analysis

Spectroscopic methods are fundamental for the unequivocal identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

Protocol for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • Instrumentation:

    • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum.

    • For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Reference the spectra using the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) and coupling constants (J).

    • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

    • Compare the observed spectra with the expected structure and reference data if available.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Analysis Parameter Predicted Value
¹H NMR Chemical Shift (δ, ppm)Aromatic Protons: ~7.0-8.0, Methoxy Protons: ~3.9
MultiplicityVaries (singlets, doublets, etc.)
Coupling Constant (J, Hz)~7-9 Hz for ortho-coupling
¹³C NMR Chemical Shift (δ, ppm)Aromatic Carbons: ~100-160, Methoxy Carbon: ~55-60

Note: The predicted values are based on the analysis of structurally similar indazole compounds. Actual experimental data may vary.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique to determine the molecular weight of this compound and can provide structural information through the analysis of its fragmentation patterns.

Protocol for Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), is suitable for this analysis.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis:

    • Analyze the mass spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • The presence of a bromine atom will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Calculated m/z Expected Isotopic Pattern
[M+H]⁺226.9818 / 228.9797~1:1 ratio
[M+Na]⁺248.9637 / 250.9617~1:1 ratio

Note: The calculated m/z values are for the monoisotopic masses.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for detecting and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is recommended for the purity assessment of this compound.

Protocol for RP-HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration, typically around 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: An HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound based on the area percentage of the main peak.

HPLC Workflow Sample_Prep Sample Preparation (Dissolve in Diluent) HPLC_Analysis HPLC Analysis (C18 Column) Sample_Prep->HPLC_Analysis Data_Processing Data Processing (Peak Integration) HPLC_Analysis->Data_Processing Purity_Calc Purity Calculation (% Area) Data_Processing->Purity_Calc

Caption: General workflow for HPLC analysis.

Elemental Analysis

Elemental analysis is used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, providing a fundamental confirmation of its empirical formula.

Protocol for Elemental Analysis

  • Sample Preparation:

    • Provide a pure, dry sample of this compound (typically 2-5 mg).

  • Instrumentation:

    • A CHN elemental analyzer.

  • Data Acquisition:

    • The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.

  • Data Analysis:

    • The instrument's software calculates the percentage of each element.

    • Compare the experimental percentages with the theoretical values for the molecular formula C₈H₇BrN₂O.

Table 3: Theoretical Elemental Composition of this compound

Element Theoretical Percentage (%)
Carbon (C)42.31
Hydrogen (H)3.11
Nitrogen (N)12.34
Oxygen (O)7.05
Bromine (Br)35.19

Note: The acceptable deviation for experimental results is typically within ±0.4% of the theoretical values.[1][2]

By following these detailed protocols, researchers, scientists, and drug development professionals can confidently characterize the identity and purity of this compound, ensuring the quality and reliability of their scientific work.

References

Application Note: HPLC Purity Analysis of 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromo-6-methoxy-1H-indazole is a substituted indazole derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research. The purity of such intermediates is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally labile compounds, making it an ideal method for the quality control of this compound.

This application note provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method. The described methodology is designed to be accurate, reproducible, and suitable for routine analysis in a laboratory setting.

Experimental Protocol

This protocol outlines a general method for the purity analysis of this compound. Method validation and optimization may be required for specific applications or matrices.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (reagent grade)

2. Instrumentation

  • An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

3. Chromatographic Conditions

A C18 stationary phase is commonly employed for reversed-phase chromatography, which is well-suited for retaining and separating moderately polar to non-polar analytes like substituted indazoles.

ParameterRecommended Conditions
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the mobile phase initial conditions (70:30, Mobile Phase A:Mobile Phase B).

  • Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the this compound sample, dissolve it in 10 mL of methanol, and then dilute 1 mL of this solution to 10 mL with the mobile phase initial conditions.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

5. Data Analysis

The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.

  • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes hypothetical results from the HPLC analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.4515,2300.35Impurity 1
28.924,325,60099.50This compound
311.216,5100.15Impurity 2
Total 4,347,340 100.00

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Final Report weigh Weigh Sample & Standard dissolve Dissolve in Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect UV Detection at 254 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peak Areas acquire->integrate calculate Calculate % Purity integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Application Notes and Protocols: Structural Elucidation of Indazole Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceutically active agents, exhibiting a wide range of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The precise determination of their molecular structure is a critical step in drug discovery and development, ensuring the correct identification of isomers and the understanding of structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and versatile technique for the unambiguous structural elucidation of these organic molecules in solution.[2][3]

This document provides a comprehensive guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of indazole derivatives. It includes detailed experimental protocols, data presentation in a structured format, and visualizations to aid in understanding the workflow and data interpretation.

Key NMR Techniques for Structural Elucidation

A combination of 1D and 2D NMR experiments is essential for the complete structural assignment of indazole derivatives.[2][3]

  • ¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.[4]

  • ¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the molecule.[4] Proton-decoupled ¹³C NMR spectra typically show a single peak for each unique carbon atom.[5]

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, such as DEPT-90 and DEPT-135, are used to differentiate between CH, CH₂, and CH₃ groups, and quaternary carbons.[2]

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, identifying which protons are connected through bonds, typically over two to three bonds.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6][8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is crucial for identifying quaternary carbons and piecing together molecular fragments.[6][7][8][9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining the regiochemistry of substitution on the indazole ring, for example, distinguishing between N1 and N2 isomers.[10][11]

Data Presentation: Typical NMR Data for Indazole Derivatives

The chemical shifts of protons and carbons in indazole derivatives are influenced by the nature and position of substituents on the ring. The following tables summarize typical chemical shift ranges.

Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazoles in CDCl₃ or DMSO-d₆

ProtonChemical Shift Range (ppm)MultiplicityTypical Coupling Constants (J, Hz)
H1 (NH)10.0 - 13.5br s-
H37.8 - 8.5s or dJ ≈ 1-3
H47.5 - 8.2dJ ≈ 8-9
H57.0 - 7.8t or dddJ ≈ 7-9, 1
H67.0 - 7.8t or dddJ ≈ 7-9, 1
H77.8 - 8.3dJ ≈ 8-9

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The NH proton is exchangeable with D₂O.[5]

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazoles in CDCl₃ or DMSO-d₆

CarbonChemical Shift Range (ppm)
C3130 - 145
C3a138 - 142
C4115 - 125
C5120 - 130
C6120 - 130
C7108 - 118
C7a135 - 145

Note: These ranges are approximate and can vary significantly based on substituent effects.

Experimental Protocols

Protocol 1: Sample Preparation
  • Compound Purity: Ensure the sample is purified prior to NMR analysis to avoid interference from impurities.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in which the compound is soluble.[5][12] DMSO-d₆ is often preferred for indazole derivatives as it allows for the observation of the exchangeable NH proton.[5]

  • Concentration: Dissolve approximately 5-10 mg of the indazole derivative in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube for ¹H NMR. For ¹³C and 2D NMR, a higher concentration of 10-25 mg may be necessary.[2][5][13]

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer. Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[13][14]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) if quantitative analysis or precise chemical shift referencing is required.[5]

Protocol 2: 1D NMR Data Acquisition

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).[2]

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds.[2]

  • Relaxation Delay: 1-2 seconds.[2]

  • Number of Scans: 8-64, depending on the sample concentration.[5]

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 200-220 ppm, centered around 100-120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.[5]

Protocol 3: 2D NMR Data Acquisition

COSY:

  • Pulse Program: A standard COSY experiment (e.g., cosygpmf on Bruker instruments).

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Number of Scans: 2-8 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

HSQC:

  • Pulse Program: A standard phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

  • Number of Scans: 4-16 per increment.

  • Number of Increments: 128-256 in the indirect dimension.

HMBC:

  • Pulse Program: A standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width (F2 - ¹H): Same as the ¹H NMR spectrum.

  • Spectral Width (F1 - ¹³C): Same as the ¹³C NMR spectrum.

  • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Number of Scans: 8-32 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

NOESY:

  • Pulse Program: A standard phase-sensitive NOESY experiment with gradient selection (e.g., noesygpph on Bruker instruments).

  • Spectral Width: Same as the ¹H NMR spectrum in both dimensions.

  • Mixing Time: 500-800 ms (can be varied).

  • Number of Scans: 8-16 per increment.

  • Number of Increments: 256-512 in the indirect dimension.

Workflow and Data Interpretation

The structural elucidation of an unknown indazole derivative typically follows a logical workflow, integrating data from various NMR experiments.

G A Sample Preparation (Indazole Derivative) B 1D ¹H NMR A->B C 1D ¹³C NMR & DEPT A->C D 2D COSY B->D Proton Spin Systems E 2D HSQC B->E C->E ¹J(C,H) Correlations (Direct Attachment) H Structure Proposal D->H F 2D HMBC E->F F->H ²⁻³J(C,H) Correlations (Molecular Skeleton) G 2D NOESY G->H Through-Space Correlations (Regiochemistry/Stereochemistry) I Final Structure Elucidation H->I

Caption: Experimental workflow for indazole structure elucidation.

The interpretation of the spectra involves a stepwise process to piece together the molecular structure.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_structure Structure Assembly H1 ¹H NMR: - Number of signals - Chemical shifts - Integration (proton count) - Coupling patterns COSY COSY: Identify ¹H-¹H spin systems (e.g., aromatic protons) H1->COSY HSQC HSQC: Connect protons to their directly attached carbons H1->HSQC C13 ¹³C NMR & DEPT: - Number of carbons - Carbon types (CH, CH₂, CH₃, Cq) C13->HSQC Assemble Assemble Fragments: Use HMBC to connect spin systems and quaternary carbons COSY->Assemble HMBC HMBC: Connect molecular fragments via long-range ¹H-¹³C correlations HSQC->HMBC HMBC->Assemble NOESY NOESY: Determine regiochemistry (e.g., N1 vs. N2 alkylation) and stereochemistry Verify Verify & Refine: Check all correlations (COSY, HSQC, HMBC, NOESY) against the proposed structure NOESY->Verify Assemble->Verify

Caption: Logical relationships in NMR data interpretation.

Conclusion

A systematic approach combining 1D and 2D NMR spectroscopy is indispensable for the accurate and complete structural elucidation of indazole derivatives. By following the detailed protocols and logical workflow presented in these application notes, researchers, scientists, and drug development professionals can confidently determine the structure of novel indazole compounds, a crucial step in advancing medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your reaction yields.

The synthesis of substituted indazoles is a critical process in medicinal chemistry, as the indazole core is a privileged scaffold found in numerous therapeutic agents, including kinase inhibitors used in cancer therapy.[1][2] The journey to a high-yielding and pure product, however, can be fraught with challenges. This guide is structured to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory work.

Proposed Synthetic Pathway

A common and effective strategy for the synthesis of polysubstituted indazoles begins with a suitably substituted aniline precursor. The following proposed pathway for this compound is based on well-established synthetic transformations in indazole chemistry.[2][3]

Synthetic_Pathway A 2-Methyl-5-methoxyaniline B 4-Bromo-2-methyl-5-methoxyaniline A->B Bromination (e.g., NBS in MeCN) C N-(4-Bromo-2-methyl-5-methoxyphenyl)acetamide B->C Acetylation (e.g., Ac2O) D This compound C->D Diazotization & Cyclization (e.g., Isoamyl nitrite, KOAc)

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address specific experimental issues.

Q1: My bromination of 2-methyl-5-methoxyaniline is giving a low yield and multiple products. How can I improve the regioselectivity and yield?

A1: This is a common issue in electrophilic aromatic substitution (EAS) on substituted anilines. The amino and methoxy groups are both activating and ortho-, para-directing, which can lead to a mixture of isomers.[4][5][6]

Core Problem: Competing directing effects of the amino and methoxy groups.

Troubleshooting Steps:

  • Protect the Amine: The strongly activating and directing effect of the amino group can be moderated by converting it to an acetamide. This is a standard strategy to improve regioselectivity and prevent over-bromination. The acetyl group is less activating than the amino group, allowing for more controlled substitution.

    • Protocol: Before bromination, react your 2-methyl-5-methoxyaniline with acetic anhydride.[2] This will form N-(2-methyl-5-methoxyphenyl)acetamide. The bulky acetyl group will also sterically hinder the ortho positions relative to the nitrogen, further favoring bromination at the desired C4 position.

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent compared to liquid bromine (Br₂).[7][8] Using NBS in a polar aprotic solvent like acetonitrile (MeCN) at controlled temperatures (e.g., 0°C to room temperature) can significantly improve the yield of the desired 4-bromo isomer.

    • Liquid Bromine (Br₂): If using Br₂, ensure it is added dropwise at low temperature (e.g., 0°C) in a suitable solvent like acetic acid or dichloromethane to control the reaction rate and minimize side reactions.

  • Solvent and Temperature Control:

    • Running the reaction at lower temperatures will slow down the reaction rate and can increase selectivity.

    • Acetonitrile or dichloromethane are good solvent choices for reactions with NBS.

Summary of Recommendations for Bromination:

ParameterRecommendationRationale
Starting Material N-(2-methyl-5-methoxyphenyl)acetamideModerates the activating effect of the amine, improving regioselectivity.
Brominating Agent N-Bromosuccinimide (NBS)Milder and often more selective than Br₂.[8]
Solvent Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)Provides good solubility and is relatively inert.
Temperature 0°C to Room TemperatureControls reaction rate and minimizes side product formation.
Q2: The final cyclization step to form the indazole ring is not working well, resulting in a low yield of this compound.

A2: The diazotization of an aniline followed by intramolecular cyclization is a sensitive transformation. Low yields can stem from several factors, including incomplete diazotization, degradation of the diazonium intermediate, or inefficient cyclization.

Troubleshooting Steps:

  • Diazotizing Agent:

    • Isoamyl nitrite: This is often used in non-aqueous conditions and can be effective for these types of cyclizations.[2] It should be fresh and of high purity.

    • Sodium nitrite (NaNO₂): If using a more traditional aqueous diazotization with NaNO₂ and a strong acid (like HCl), ensure the temperature is kept strictly between 0-5°C to prevent the diazonium salt from decomposing.

  • Reaction Conditions for Cyclization:

    • Anhydrous Conditions: For the isoamyl nitrite method, ensure your solvent (e.g., chloroform, toluene) and reagents are dry. Water can interfere with the reaction.

    • Temperature: The cyclization step often requires heating. A reflux in a solvent like chloroform or heptane is a common condition.[2] Monitor the reaction by TLC to determine the optimal reaction time and temperature. Prolonged heating at excessively high temperatures can lead to decomposition.

    • Base: A weak base like potassium acetate (KOAc) is often added to neutralize the acid formed during the reaction and facilitate the cyclization.[2]

  • Purity of the Precursor: Ensure your acetylated and brominated precursor is pure. Impurities from the previous steps can interfere with the delicate diazotization and cyclization process. Consider recrystallizing or running a column on the intermediate if necessary.

Troubleshooting_Cyclization cluster_0 Problem: Low Cyclization Yield cluster_1 Potential Causes & Solutions Low_Yield Low Yield of this compound Cause1 Cause: Impure Precursor Solution: Purify intermediate via recrystallization or chromatography. Low_Yield->Cause1 Cause2 Cause: Inefficient Diazotization Solution: Use fresh isoamyl nitrite. Ensure anhydrous conditions. Low_Yield->Cause2 Cause3 Cause: Suboptimal Cyclization Solution: Optimize temperature and time via TLC monitoring. Ensure presence of a weak base (KOAc). Low_Yield->Cause3

Caption: Troubleshooting logic for the indazole ring formation step.

Frequently Asked Questions (FAQs)

Q: Can I perform the bromination directly on 6-methoxy-1H-indazole?

A: While direct C-H halogenation of the indazole ring is possible, it often occurs at the C3 position.[8][9][10] Halogenation at other positions, like C4, is more challenging and typically requires a synthesis strategy that builds the ring from an already halogenated precursor. The electronic nature of the indazole ring system favors electrophilic attack at C3. Therefore, for regioselective synthesis of the 4-bromo isomer, the recommended approach is to start with a pre-brominated aniline.

Q: My final product is difficult to purify. What are some effective purification strategies?

A:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) will likely provide good separation.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method.[11] You will need to screen for a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Acid-Base Extraction: The indazole N-H proton is weakly acidic. An acid-base extraction can sometimes be used to separate it from non-acidic impurities. However, be cautious as some indazoles can be sensitive to strong acids or bases.[12]

Q: What are the key safety precautions for this synthesis?

A:

  • Brominating Agents (NBS, Br₂): These are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organic Solvents: Many of the solvents used are flammable and volatile. Work in a fume hood and away from ignition sources.

  • Diazonium Intermediates: While generally formed in situ and not isolated, diazonium salts can be explosive when dry. Always keep them in solution and handle them at low temperatures.

  • Hydrazine: If using hydrazine hydrate in alternative cyclization methods, be aware that it is highly toxic and a suspected carcinogen. Handle with extreme care.[13][14]

Detailed Experimental Protocols (Exemplary)

The following protocols are adapted from established procedures for similar substituted indazoles and should be optimized for the specific synthesis of this compound.[2][15]

Protocol 1: Acetylation of 2-Methyl-5-methoxyaniline
  • In a round-bottom flask, dissolve 2-methyl-5-methoxyaniline (1 equivalent) in a suitable solvent like chloroform or acetic acid.

  • Cool the solution in an ice bath (0-5°C).

  • Slowly add acetic anhydride (1.1 equivalents) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring completion by TLC.

  • Upon completion, quench the reaction by pouring it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude acetamide.

Protocol 2: Bromination of N-(2-methyl-5-methoxyphenyl)acetamide
  • Dissolve the acetamide from Protocol 1 (1 equivalent) in acetonitrile.

  • Cool the solution to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with water and brine, dry, and concentrate. Purify the crude product by recrystallization or column chromatography.

Protocol 3: Diazotization and Cyclization to this compound
  • To a solution of the purified 4-bromo-acetamido precursor (1 equivalent) in chloroform, add potassium acetate (1.5 equivalents).

  • Add isoamyl nitrite (2.0 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (around 68°C for chloroform) and maintain for 18-24 hours.[2] Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Remove the volatile components under reduced pressure.

  • The resulting residue contains the N-acetylated indazole. This can be hydrolyzed by heating with aqueous HCl in ethanol to remove the acetyl group.

  • After hydrolysis, neutralize the mixture with a base (e.g., NaOH or NaHCO₃) and extract the final product, this compound, with ethyl acetate.

  • Wash, dry, and concentrate the organic layers. Purify the final product by column chromatography or crystallization.

This guide provides a framework for improving the synthesis of this compound. Remember that every reaction may require specific optimization of stoichiometry, temperature, and reaction times to achieve the best possible yield and purity.

References

Technical Support Center: Purification of Crude 4-Bromo-6-methoxy-1H-indazole by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Bromo-6-methoxy-1H-indazole by crystallization.

Troubleshooting Crystallization Issues

This section addresses common challenges encountered during the crystallization of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was used).- Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.[1] - If crystals still do not form, try scratching the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.[1] - Introduce a seed crystal from a previous successful crystallization, if available.[1]
"Oiling Out" (Formation of a liquid instead of solid crystals) The compound is precipitating from the solution at a temperature above its melting point, often due to high impurity levels or rapid cooling.[2][3]- Reheat the solution until the oil redissolves. - Add a small amount of additional "good" solvent to decrease the saturation level.[2] - Allow the solution to cool much more slowly to encourage crystal formation at a lower temperature.[2] - Consider pre-purification of the crude material by column chromatography if it is highly impure.[1]
Low Crystal Yield An excessive amount of solvent was used, leading to significant product loss in the mother liquor.- Use the minimum amount of hot solvent required to fully dissolve the crude product.[2] - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[2] - The mother liquor can be concentrated to obtain a second crop of crystals.[2]
Crystals are Discolored Presence of colored impurities in the crude material.- During the hot filtration step, add a small amount of activated charcoal to the dissolved solution and boil for a few minutes. The charcoal will adsorb the colored impurities and can be removed by hot filtration.[2]
Crystallization is Too Rapid The solution is too concentrated or cooled too quickly, which can lead to the inclusion of impurities in the crystal lattice.- Reheat the solution and add a small amount of additional hot solvent. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of crude this compound?

A1: Impurities can originate from the synthetic route used to prepare the compound. Common impurities may include:

  • Starting Materials: Incomplete reaction can lead to the presence of initial reagents.

  • Byproducts: Side reactions may generate various byproducts, such as regioisomers or di-brominated species.[4]

  • Residual Solvents: Solvents used in the synthesis or previous purification steps may remain.[4]

  • Degradation Products: The compound may degrade if not stored under appropriate conditions (e.g., protection from light and moisture).[4]

Q2: How do I choose a suitable solvent for the crystallization of this compound?

A2: The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[1] A solvent screening is the recommended first step to identify a suitable solvent or solvent system.

Q3: What is a solvent screening and how do I perform one?

A3: A solvent screening is a systematic process to identify an effective crystallization solvent. A general procedure is as follows:

  • Place a small amount of the crude this compound into several test tubes.

  • Add a different potential solvent to each tube (e.g., methanol, ethanol, ethyl acetate, toluene, heptane, or water) at room temperature until the solid dissolves.[1]

  • A good solvent will show low solubility at room temperature.[1]

  • For solvents where the compound is sparingly soluble, gently heat the mixture.[1] An ideal solvent will fully dissolve the compound when hot.

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath.[1]

  • The solvent that yields a good crop of well-formed crystals is a suitable candidate for larger-scale crystallization.[1]

Q4: Should I use a single solvent or a two-solvent system for crystallization?

A4: This depends on the results of your solvent screening. If a single solvent provides a good balance of solubility at high and low temperatures, it is generally simpler to use. A two-solvent (or binary) system is useful when no single solvent is ideal. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.[1]

Experimental Protocols

Protocol 1: Single-Solvent Crystallization

This protocol is a general guideline and should be optimized based on the results of a solvent screening.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.[1]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[1]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent (Binary) Crystallization

This method is employed when a suitable single solvent cannot be identified.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • Addition of Anti-solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.[1]

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the turbidity just disappears.[1]

  • Cooling, Filtration, Washing, and Drying: Follow steps 4 through 8 as described in the Single-Solvent Crystallization protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization Process cluster_isolation Isolation & Drying crude_compound Crude this compound solvent_screening Solvent Screening crude_compound->solvent_screening dissolution Dissolve in Min. Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling to Room Temp hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystals drying->pure_product

Caption: Experimental workflow for the purification of this compound by crystallization.

troubleshooting_logic start Crystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No Precipitation oiling_out Compound Oils Out outcome->oiling_out Liquid Layer Forms low_yield Low Yield outcome->low_yield Few Crystals good_crystals Good Crystals outcome->good_crystals Success solution1 Concentrate Solution / Scratch Flask / Seed no_crystals->solution1 solution2 Reheat, Add More Solvent, Cool Slowly oiling_out->solution2 solution3 Use Min. Solvent / Cool Thoroughly / Concentrate Mother Liquor low_yield->solution3

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Regioselective Synthesis of Substituted Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to minimize the formation of unwanted side products and control regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the synthesis of substituted indazoles, particularly during N-alkylation or N-acylation, such a significant challenge?

A1: The primary challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to two different tautomers: the 1H-indazole and the 2H-indazole.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][3][4] Consequently, direct functionalization, such as alkylation or acylation, on an unsubstituted indazole often yields a mixture of N1- and N2-substituted products, making it difficult to isolate the desired regioisomer in high yield.[5][6][7]

Q2: What are the key factors that influence whether substitution occurs at the N1 or N2 position?

A2: The regiochemical outcome is a result of a delicate balance between several factors:

  • Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. For instance, bulky groups at the C3-position can sterically favor N1-alkylation, while electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C7-position can strongly direct substitution to the N2-position.[1][6]

  • Reaction Conditions: The choice of base and solvent system is one of the most crucial factors.[5][6] For example, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is widely reported to favor N1-alkylation.[6][8] Conversely, different conditions, including the use of other bases or acidic catalysts, can promote N2-substitution.[1][9]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted products can be favored under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times).[1][10] Using conditions that allow for equilibration, such as higher temperatures or longer reaction times, can favor the formation of the N1-isomer.[5][6]

  • Nature of the Electrophile: The alkylating or acylating agent used can also influence the N1/N2 ratio.[6]

Q3: How can I reliably distinguish between the N1- and N2-substituted indazole isomers?

A3: Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are the most common and reliable tools. In ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) NMR analysis of an N-alkylated indazole, a key diagnostic is the correlation between the protons of the alkyl group's CH₂ adjacent to the nitrogen and the carbons of the indazole ring. For the N2-substituted isomer, a correlation is observed between these CH₂ protons and the C3 carbon of the indazole ring.[6] For the N1-isomer, this correlation is absent.[6] Additionally, differences in the chemical shifts of the C3 proton in ¹H NMR can also be indicative, often shifting downfield in 2H-indazoles compared to their 1H-counterparts.[8]

Q4: What are the most common side products encountered during 1H-indazole synthesis?

A4: Besides the undesired 2H-indazole regioisomer, other common side products can include hydrazones, dimeric impurities, and indazolones, depending on the specific synthetic route and reaction conditions used.[8] For instance, synthesis methods requiring elevated temperatures can sometimes lead to side reactions and the formation of these impurities.[11]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N1 and N2 Products)

Question: I am performing an N-alkylation on my substituted indazole and obtaining an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer: This is the most common challenge. The solution depends on which isomer you are targeting.

  • Potential Cause: The reaction conditions are not optimized for thermodynamic control or are sterically favoring the N2 position.

  • Solution Strategy: Employ conditions known to favor the more stable N1-isomer.

    • Optimize Base and Solvent: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][5][6] The sodium cation is thought to coordinate with the N2 atom and an electron-rich substituent at C3, sterically blocking the N2 position.[5]

    • Leverage Substituent Effects: Indazoles with substituents like 3-carboxymethyl, 3-tert-butyl, or 3-carboxamide have demonstrated greater than 99% N1 regioselectivity when using NaH in THF.[5][6]

    • Promote Thermodynamic Equilibration: In some cases, allowing the reaction to run for a longer duration or at a slightly elevated temperature (e.g., 50 °C) can favor the formation of the more stable N1-product.[6][10]

  • Potential Cause: The reaction conditions are favoring the thermodynamically stable N1 product.

  • Solution Strategy: Use conditions that favor kinetic control or are specifically designed to direct substitution to the N2 position.

    • Utilize Steric and Electronic Directing Groups: If possible, use an indazole substrate with an electron-withdrawing group (e.g., NO₂, CO₂Me) at the C7 position. This has been shown to provide excellent N2 regioselectivity (≥96%).[6]

    • Employ Mitsunobu Conditions: The Mitsunobu reaction (using, for example, an alcohol, DEAD, and TPP) is known to favor the formation of N2-substituted indazoles.[2][10]

    • Consider Acid Catalysis: In some systems, the use of an acid catalyst like triflic acid (TfOH) with diazo compounds has been shown to afford N2-alkylated products with high regioselectivity.[9]

// N1 Path n1_conditions [label="Strategy for N1 (Thermodynamic Product)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; n1_sol1 [label="Use NaH in THF.\nFavors thermodynamic product.", fillcolor="#FFFFFF", fontcolor="#202124"]; n1_sol2 [label="Introduce bulky C3-substituent\nto sterically hinder N2.", fillcolor="#FFFFFF", fontcolor="#202124"]; n1_sol3 [label="Increase reaction time/temperature\nto allow for equilibration.", fillcolor="#FFFFFF", fontcolor="#202124"];

// N2 Path n2_conditions [label="Strategy for N2 (Kinetic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; n2_sol1 [label="Use Mitsunobu conditions\n(e.g., DEAD, TPP, Alcohol).", fillcolor="#FFFFFF", fontcolor="#202124"]; n2_sol2 [label="Use substrate with C7 electron-\nwithdrawing group (e.g., -NO2).", fillcolor="#FFFFFF", fontcolor="#202124"]; n2_sol3 [label="Consider acid catalysis\n(e.g., TfOH with diazo compounds).", fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections start -> desired_product; desired_product -> n1_product [label="N1 Isomer"]; desired_product -> n2_product [label="N2 Isomer"];

n1_product -> n1_conditions; n1_conditions -> n1_sol1 [style=dashed]; n1_conditions -> n1_sol2 [style=dashed]; n1_conditions -> n1_sol3 [style=dashed];

n2_product -> n2_conditions; n2_conditions -> n2_sol1 [style=dashed]; n2_conditions -> n2_sol2 [style=dashed]; n2_conditions -> n2_sol3 [style=dashed]; } } Troubleshooting workflow for poor N1/N2 regioselectivity.

Issue 2: Low Yield or Inefficiency in Specific 2H-Indazole Syntheses

Question: My synthesis of a 2H-indazole using a traditional Cadogan cyclization is giving low yields and requires harsh, high-temperature conditions.

Answer: Traditional Cadogan cyclizations can indeed be inefficient.[1] A modern, milder alternative is a one-pot Condensation-Cadogan Reductive Cyclization.

  • Solution: React an ortho-nitrobenzaldehyde with a primary amine (aromatic or aliphatic) in isopropanol at a moderate temperature (e.g., 80 °C) to form the imine intermediate in situ. Then, add a reducing agent like tri-n-butylphosphine to promote the reductive cyclization to the 2H-indazole.[12][13] This one-pot method avoids isolating intermediates and generally proceeds in moderate to excellent yields under much milder conditions.[12]

Issue 3: Difficulty Separating N1 and N2 Regioisomers

Question: My N1 and N2 isomers have very similar polarity and are co-eluting during column chromatography. How can I purify my desired product?

Answer: This is a common purification challenge.[14] When standard chromatography fails, a derivatization strategy can be effective.

  • Solution: Acetylate the mixture of isomers using acetic anhydride and a base like triethylamine.[14] The resulting N1-acetyl and N2-acetyl indazoles often have significantly different polarities, allowing for efficient separation via column chromatography. Once the desired acetylated isomer is isolated, the acetyl group can be removed under standard hydrolysis conditions to yield the pure N1 or N2-substituted indazole.[14] Alternatively, recrystallization using a mixed solvent system can sometimes be used to selectively crystallize one isomer, leaving the other in the mother liquor.[15]

Quantitative Data on N-Alkylation Regioselectivity

The choice of base, solvent, and the electronic/steric nature of substituents on the indazole ring dramatically impacts the N1/N2 product ratio. The following table summarizes results from studies on the N-alkylation of various substituted indazoles.

Indazole SubstituentElectrophileBase / SolventN1:N2 RatioYield (%)Reference
3-COMePentyl bromideNaH / THF>99:191[6]
3-CO₂MePentyl bromideNaH / THF98:289[6]
3-t-ButylPentyl bromideNaH / THF>99:195[6]
7-NO₂Pentyl bromideNaH / THF4:9678[6]
7-CO₂MePentyl bromideNaH / THF<1:9985[6]
5-Bromo-3-CO₂MeVarious AlcoholsDEAD, TPP / THF1: >10 (avg)>90[2]
5-Bromo-3-CO₂MeVarious TosylatesCs₂CO₃ / DMF>10:1 (avg)>90[2]
UnsubstitutedBromo-estersK₂CO₃ / DMFN1 majorN/A[16]

Table 1: Comparison of reaction conditions and their effect on the regioselectivity of indazole N-alkylation.

Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of N1-Alkyl Indazoles

This protocol is adapted from procedures known to favor N1-alkylation, particularly for indazoles with C3-substituents.[1][5][6]

1. Preparation:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 eq) to a flask containing anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

2. Deprotonation:

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.

  • Remove the ice bath and allow the suspension to stir at room temperature for 30 minutes.

3. Alkylation:

  • Add the desired alkyl halide (e.g., alkyl bromide, 1.2 eq) to the reaction mixture.

4. Reaction Monitoring:

  • Allow the reaction to stir at room temperature. If the reaction is sluggish, gently heat to 50 °C.

  • Monitor the consumption of the starting material using TLC or LC-MS.

5. Workup:

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[1]

Protocol 2: One-Pot Regioselective Synthesis of N2-Aryl/Alkyl Indazoles (Cadogan-Sundberg)

This protocol is adapted from a mild, one-pot condensation and reductive cyclization method.[12][13]

1. Condensation:

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).

  • Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.

2. Reductive Cyclization:

  • To the same reaction mixture, add tri-n-butylphosphine (1.5 eq).

3. Reaction Monitoring:

  • Continue to stir the mixture at 80 °C.

  • Monitor the reaction's progress by TLC or LC-MS until completion (typically 12-24 hours).

4. Workup:

  • Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

5. Purification:

  • Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[12]

References

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-Bromo-6-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and achieve successful synthesis of these valuable indazole derivatives.

Introduction: The Significance of the this compound Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents. The ability to functionalize the indazole ring at specific positions through transition metal-catalyzed cross-coupling reactions is crucial for the development of new therapeutics. This compound is a key building block that allows for the introduction of various substituents at the C4 position, significantly impacting the pharmacological profile of the resulting molecules.

This guide will address the nuances of working with this specific substrate, considering the electronic effects of the methoxy group and the critical role of the unprotected N-H in the indazole ring.

The Critical Role of N-H Protection in Indazole Coupling Reactions

A primary challenge in the cross-coupling of 1H-indazoles is the presence of the acidic N-H proton. This can lead to several complications:

  • Catalyst Inhibition: The indazole anion, formed upon deprotonation by the base, can coordinate to the palladium catalyst, leading to inactive or less active species.

  • Side Reactions: N-arylation can occur as a competitive side reaction, particularly in Buchwald-Hartwig and Sonogashira couplings.

  • Poor Solubility: The deprotonated indazole may have poor solubility in common organic solvents, hindering reaction kinetics.

Therefore, protection of the indazole nitrogen is often a crucial first step for successful and reproducible coupling outcomes.

FAQ: Which protecting group should I use for my this compound?

The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

  • Boc (tert-butyloxycarbonyl): Generally stable to the basic conditions of many coupling reactions and easily removed with acid. However, it can be labile at elevated temperatures.

  • THP (tetrahydropyran): Stable to a wide range of non-acidic conditions, making it suitable for many coupling reactions. It is typically removed with acid.

  • SEM (2-(trimethylsilyl)ethoxymethyl): Robust and stable to a variety of conditions, including those that might cleave other protecting groups. Removal is typically achieved with fluoride sources.

  • PMB (p-methoxybenzyl): Stable to basic and mild acidic conditions. It can be removed oxidatively.

Experimental Protocol: N-Boc Protection of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the N-Boc protected product.

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, the electron-donating methoxy group in this compound can make the oxidative addition step more challenging.

FAQs for Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction is showing low or no conversion. What are the likely causes?

Answer: Low conversion can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst and Ligand Choice: The electron-rich nature of the 6-methoxy-substituted aryl bromide may require a more electron-rich and bulky phosphine ligand to facilitate oxidative addition.[1] Consider screening ligands such as SPhos, XPhos, or RuPhos. Palladium precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are common starting points.

  • Base Selection: The choice of base is crucial. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2] Ensure the base is finely powdered and anhydrous, as its solubility can impact the reaction. The addition of water as a co-solvent can sometimes be beneficial.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is often optimal. Ensure the solvents are properly degassed to prevent catalyst decomposition.

  • Reaction Temperature: While aryl bromides are generally reactive, electron-rich systems may require higher temperatures (e.g., 100-120 °C) to drive the reaction to completion.[2]

  • Boronic Acid/Ester Quality: Ensure the organoboron reagent is pure and has not degraded upon storage.

Question: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?

Answer: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. It often arises from a competing pathway involving a palladium-hydride species.

  • Use a Milder Base: Strong bases can sometimes promote the formation of Pd-H species. Switching to a milder base like K₃PO₄ or using a phosphate buffer may help.

  • Ligand Choice: Certain ligands are more prone to promoting dehalogenation. Screening different phosphine ligands can identify one that favors the desired cross-coupling pathway.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can be a source of protons for the dehalogenation process.

Data Presentation: Ligand Screening for Suzuki-Miyaura Coupling
LigandCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PPh₃5K₂CO₃Dioxane/H₂O10012Low
SPhos2K₃PO₄Toluene/H₂O1108Moderate
XPhos2Cs₂CO₃Dioxane/H₂O1006High
RuPhos2K₃PO₄t-AmylOH1108High

Note: This table represents typical trends for electron-rich aryl bromides and should be used as a starting point for optimization.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-4-bromo-6-methoxy-1H-indazole
  • In an oven-dried Schlenk flask, combine N-Boc-4-bromo-6-methoxy-1H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a finely powdered base (e.g., K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle A Pd(0)L2 B Oxidative Addition (Ar-Pd(II)-Br)L2 A->B + Ar-Br C Transmetalation (Ar-Pd(II)-Ar')L2 B->C + Ar'-B(OH)2 + Base D Reductive Elimination C->D D->A + Product Product Ar-Ar' D->Product ArBr This compound ArBr->B ArBOH Ar'-B(OH)2 ArBOH->C

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the electron-donating nature of the methoxy group can influence the efficiency of this reaction.

FAQs for Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination is giving a low yield. What should I investigate?

Answer: Low yields in Buchwald-Hartwig aminations can often be attributed to several factors:[3]

  • Ligand Selection: The choice of ligand is paramount. For electron-rich aryl bromides, bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Josiphos-type ligands are often effective.

  • Base Compatibility: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases such as Cs₂CO₃ or K₃PO₄ may be necessary, often requiring higher reaction temperatures.

  • Solvent Choice: Anhydrous, degassed solvents are essential. Toluene, 1,4-dioxane, and THF are common choices. The solubility of all components is crucial for a successful reaction.

  • Catalyst Precursor: Using a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) can lead to more reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Amine Purity: The amine coupling partner should be pure and free of moisture.

Question: I am observing the formation of a dark precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?

Answer: The formation of palladium black indicates decomposition of the active Pd(0) catalyst. This can be caused by:

  • Presence of Oxygen: Rigorous exclusion of air is critical. Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • High Temperatures: While elevated temperatures are often necessary, excessively high temperatures can lead to catalyst decomposition. Careful temperature control is important.

  • Incompatible Ligands: Some ligands may not sufficiently stabilize the palladium catalyst under the reaction conditions, leading to precipitation.

Experimental Protocol: Buchwald-Hartwig Amination of N-Boc-4-bromo-6-methoxy-1H-indazole
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Add N-Boc-4-bromo-6-methoxy-1H-indazole (1.0 eq) and the solid amine or amide coupling partner (1.2 eq).

  • Add the base (e.g., NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., toluene). If the amine is a liquid, add it via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Buchwald-Hartwig Troubleshooting Flowchart

Buchwald_Hartwig_Troubleshooting Start Low Yield in Buchwald-Hartwig Check_Catalyst Screen Ligands (e.g., BrettPhos, RuPhos) Start->Check_Catalyst Check_Base Optimize Base (NaOtBu, LHMDS, Cs2CO3) Check_Catalyst->Check_Base Check_Solvent Ensure Anhydrous & Degassed Solvent (Toluene, Dioxane) Check_Base->Check_Solvent Check_Temp Adjust Temperature (80-120 °C) Check_Solvent->Check_Temp Check_Purity Verify Reagent Purity Check_Temp->Check_Purity Success Improved Yield Check_Purity->Success

Caption: Decision tree for troubleshooting low yields in Buchwald-Hartwig amination.

Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynes. A common challenge is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling).

FAQs for Sonogashira Coupling

Question: My Sonogashira reaction is giving a low yield of the desired product and a significant amount of alkyne homocoupling. What can I do?

Answer: Minimizing Glaser homocoupling is key to a successful Sonogashira reaction.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or more specialized ligands but can provide cleaner reaction profiles.

  • Strictly Anaerobic Conditions: Oxygen promotes the homocoupling side reaction. Rigorous degassing of solvents and maintaining a robust inert atmosphere are crucial.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling.

  • Reduce Copper Catalyst Loading: If using a copper co-catalyst, minimizing the amount of CuI can help to reduce the rate of homocoupling.

Question: The reaction mixture turns black and the reaction stalls. What is the issue?

Answer: As with other palladium-catalyzed reactions, the formation of palladium black indicates catalyst decomposition.

  • Ensure Inert Atmosphere: Oxygen is a primary culprit in catalyst decomposition.

  • Reagent Purity: Impurities in the reagents or solvents can poison the catalyst. Ensure high-purity starting materials and anhydrous, degassed solvents.

  • Amine Base Quality: The amine base (e.g., triethylamine, diisopropylamine) should be anhydrous and freshly distilled if necessary.

Data Presentation: Comparison of Sonogashira Conditions
ProtocolCopper Co-catalystBaseSolventTemp (°C)Key Advantage
Classic CuI (2-5 mol%)Et₃N or i-Pr₂NHTHF or TolueneRT to 80Well-established
Copper-Free NoneTBAF or Cs₂CO₃DMF or MeCN80 to 120No Glaser homocoupling
Experimental Protocol: Copper-Free Sonogashira Coupling of N-Boc-4-bromo-6-methoxy-1H-indazole
  • In a Schlenk tube, combine N-Boc-4-bromo-6-methoxy-1H-indazole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the terminal alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization: Sonogashira Reaction Pathways

Sonogashira_Pathways cluster_0 Desired Cross-Coupling cluster_1 Undesired Homocoupling Pd_Cycle Pd(0) Catalytic Cycle Cu_Cycle Cu(I) Catalytic Cycle Pd_Cycle->Cu_Cycle Transmetalation Product Coupled Product Cu_Cycle->Product Glaser Glaser Coupling (O2, Cu(I)) Dimer Alkyne Dimer Glaser->Dimer Alkyne Terminal Alkyne Alkyne->Cu_Cycle Alkyne->Glaser

Caption: Competing pathways in the Sonogashira coupling reaction.

References

Technical Support Center: Resolving Solubility Issues with Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common solubility challenges encountered during your experiments.

Troubleshooting Guide: My Indazole Compound Won't Dissolve

Use this guide to diagnose and resolve solubility issues with your indazole compounds. Follow the steps sequentially for a systematic approach.

Step 1: Initial Dissolution & Stock Solution Preparation

Question: What is the first step I should take if my indazole compound is not dissolving in my aqueous buffer?

Answer: The initial and most critical step is to prepare a high-concentration stock solution in a suitable organic solvent. This is a standard practice for compounds with low aqueous solubility.[1]

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO)

    • Ethanol

    • Dimethylformamide (DMF)

  • Protocol for Stock Solution Preparation:

    • Weigh out a precise amount of your indazole compound.

    • Add a small volume of the chosen organic solvent (e.g., DMSO) to the solid.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) or brief sonication can aid in dissolution.[1]

    • Once dissolved, add more solvent to reach the desired stock concentration (e.g., 10 mM or 20 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Working Solution Preparation:

    • Immediately before your experiment, perform serial dilutions of the stock solution into your aqueous buffer.

    • It is crucial to vortex the solution vigorously immediately after adding the DMSO stock to the aqueous buffer to prevent precipitation.[1]

    • Crucial Control: Ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) and consistent across all experimental conditions to avoid solvent-induced artifacts.[1]

Logical Workflow for Troubleshooting Indazole Solubility

G cluster_0 Initial Assessment cluster_1 Direct Solubilization Strategies cluster_2 Advanced Strategies start Indazole Compound Insoluble in Aqueous Buffer stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO, Ethanol) start->stock ph_adjust pH Adjustment (for ionizable indazoles) stock->ph_adjust If compound is ionizable cosolvent Use of Co-solvents (e.g., Ethanol, PEG) stock->cosolvent For general insolubility salt Salt Formation (requires ionizable group) ph_adjust->salt If pH adjustment is insufficient end Solubility Issue Resolved ph_adjust->end Successful Solubilization cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) asd Amorphous Solid Dispersion (with polymers) cosolvent->asd For highly recalcitrant compounds cosolvent->end Successful Solubilization surfactant Use of Surfactants (e.g., Tween® 80) cyclodextrin->end Successful Solubilization surfactant->end Successful Solubilization prodrug Prodrug Synthesis salt->end Successful Solubilization prodrug->end Successful Solubilization asd->end Successful Solubilization

Caption: A troubleshooting workflow for addressing solubility issues.

Frequently Asked Questions (FAQs)

Formulation Strategies

Q1: My compound precipitates out of solution even with a low percentage of DMSO. What can I try next?

A1: If direct dilution of a DMSO stock is problematic, several formulation strategies can be explored. The choice depends on the properties of your indazole compound and the requirements of your assay.

StrategyMechanismTypical ConcentrationAdvantagesDisadvantages
pH Adjustment Ionizes the compound by shifting the pH away from its isoelectric point, increasing polarity and solubility.[1]N/ACan significantly increase solubility; cost-effective.[1]Requires knowledge of the compound's pKa; not suitable for pH-sensitive assays; can alter drug activity.[1]
Co-solvents Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds.[1]< 1% (Ethanol), < 5% (PEG 400)Simple and widely used.Can be toxic to cells at higher concentrations; may interfere with assay components.[1]
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity.[1]1-10 mMLow cellular toxicity compared to organic solvents; can improve compound stability.[1]Can be more expensive; may interact with cell membrane components; requires optimization of the drug-to-cyclodextrin ratio.[1]
Surfactants (e.g., Tween® 80, Labrasol) Form micelles that encapsulate the hydrophobic drug in their core, allowing for dispersion in the aqueous phase.[1][2]> Critical Micelle Concentration (CMC)High solubilizing capacity.[1]Often cytotoxic, limiting their use in cell-based assays; can interfere with protein binding and enzyme kinetics.[1]

Q2: How do I determine if pH adjustment is a viable strategy for my indazole compound?

A2: This strategy is effective for indazole compounds that are ionizable. The indazole ring contains nitrogen atoms that can be protonated or deprotonated.[1] For basic indazoles, decreasing the pH (more acidic) will increase solubility. For acidic indazoles, increasing the pH (more alkaline) will enhance solubility.[1] A preliminary pH-solubility profile experiment is highly recommended to determine the optimal pH range.

Medicinal Chemistry Approaches

Q3: Can I permanently improve the solubility of my indazole scaffold through chemical modification?

A3: Yes, several medicinal chemistry strategies can be employed to improve the intrinsic solubility of an indazole series. These are typically considered during the lead optimization phase of drug discovery.

  • Structural Modification: Systematic structural modifications can significantly enhance aqueous solubility. Introducing polar functional groups or replacing lipophilic moieties with more hydrophilic ones can be effective. For instance, the introduction of a 6-methylpyridin-3-yl group into an indazole derivative, followed by formation of a hydrochloride salt, markedly improved its aqueous solubility.[3]

  • Salt Formation: This is a common and highly effective method for increasing the solubility of ionizable acidic or basic drugs.[4] For an acidic or basic indazole, forming a salt with a suitable counterion can drastically improve its dissolution rate and solubility.[4][5] The selection of the salt form is critical and often requires a salt screening study.[6][7][8] For a basic drug, the pKa of the counterion should be at least 2 pH units lower than the drug's pKa.[8]

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[9] This approach is particularly useful for improving aqueous solubility.[9][10] For example, an N-acyloxymethyl prodrug of an indazole derivative was found to be 300-fold more water-soluble than its parent compound.[9] Another study also highlighted the use of N-acyloxymethyl analogs as potential prodrugs for indazoles to increase aqueous solubility.[11]

Advanced Formulation Strategies

G cluster_0 cluster_1 salt Salt Formation soluble Soluble Indazole Formulation salt->soluble prodrug Prodrug Synthesis prodrug->soluble modification Structural Modification modification->soluble asd Amorphous Solid Dispersion (ASD) asd->soluble lipid Lipid-Based Formulations (e.g., SMEDDS) lipid->soluble nano Nanoparticle Formulation nano->soluble parent Poorly Soluble Indazole Compound parent->salt parent->prodrug parent->modification parent->asd parent->lipid parent->nano

Caption: Overview of advanced strategies to enhance indazole solubility.

Quantitative Data on Solubility Enhancement of Indazoles

The following table summarizes reported improvements in the aqueous solubility of indazole derivatives using various techniques.

Indazole DerivativeStrategy EmployedFold Increase in SolubilityReference
HIV Inhibitor AnalogN-acyloxymethyl prodrug300-fold[9]
Microtubule Polymerization Inhibitor (8l)Hydrochloride salt formation"much improved aqueous solubility" (qualitative)[3]
Pyrazolo[3,4-d]pyrimidine Derivative (Structurally related to Indazole)N-methylpiperazino promoiety (Prodrug)600-fold[9]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This high-throughput assay is used in early drug discovery to quickly assess solubility.[12][13]

  • Preparation:

    • Prepare a 10 mM stock solution of the test indazole compound in 100% DMSO.

    • Prepare the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.

    • Add the aqueous buffer to each well to achieve the desired final concentration (e.g., 198 µL for a final concentration of 100 µM and 1% DMSO).

    • Seal the plate and shake at room temperature for 2 hours.[14]

  • Analysis:

    • After incubation, filter the solution to remove any precipitate using a solubility filter plate.[15]

    • Measure the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC-UV or LC-MS/MS.[12][15]

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility and is often used in later stages of drug development.[12]

  • Preparation:

    • Use the solid (powder) form of the test indazole compound.

    • Prepare the aqueous buffer of interest.

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

    • Seal the vial and agitate (e.g., using a shaker or rotating wheel) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Analysis:

    • After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

    • Carefully collect the supernatant and measure the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[15]

Protocol 3: Amorphous Solid Dispersion (ASD) Preparation by Spray Drying

ASDs are a powerful technique to improve the dissolution rate and solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous form stabilized by a polymer.[16][17][18]

  • Solution Preparation:

    • Dissolve the indazole compound and a suitable polymer (e.g., Soluplus®, HPMC) in a common volatile organic solvent or solvent mixture (e.g., ethanol).[16] A typical drug loading might be 20-30% w/w.[16]

  • Spray Drying:

    • Use a spray dryer (e.g., a Nano Spray Dryer).

    • Atomize the solution into fine droplets inside a heated chamber.

    • The rapid evaporation of the solvent results in the formation of solid particles where the drug is molecularly dispersed within the polymer matrix.[19]

  • Post-Processing:

    • Collect the resulting powder.

    • Further dry the sample under vacuum to remove any residual solvent.[16]

    • Store the ASD in a desiccator to prevent moisture-induced recrystallization.

This technical support center provides a starting point for addressing solubility issues with indazole compounds. The optimal strategy will always depend on the specific physicochemical properties of your molecule and the requirements of your experimental system.

References

Avoiding common side products in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding common side products encountered during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in 1H-indazole synthesis?

A1: The most frequently encountered side products include the formation of the undesired 2H-indazole isomer, dimeric impurities, hydrazones, and indazolones. The prevalence of these byproducts is highly dependent on the chosen synthetic route and reaction conditions.[1]

Q2: How can I distinguish between 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the primary means of differentiation. In ¹H NMR, the chemical shift of the proton at the C3 position is a key indicator; for 2H-indazoles, this proton is generally shifted downfield compared to the 1H-isomer. ¹³C and ¹⁵N NMR can also be diagnostic. Additionally, HPLC can often separate the two isomers, which may also be identified by their distinct UV-Vis spectra.[1]

Q3: What causes dimer formation, and how can it be minimized?

A3: Dimer formation is a common side reaction, particularly during the nitrosation of indoles, leading to intensely colored byproducts.[2] This occurs when a nucleophilic starting material, such as an electron-rich indole, attacks a reactive intermediate.[2] To minimize dimer formation, slow addition of the substrate to the nitrosating mixture at low temperatures (e.g., 0 °C) is crucial. Using a more dilute reaction mixture can also reduce the likelihood of intermolecular side reactions.[2]

Q4: My reaction is producing a mixture of N1- and N2-alkylated indazoles. How can I improve selectivity for the N1-isomer?

A4: Achieving high N1-selectivity often involves optimizing reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer. The choice of base and solvent is critical. Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation.[1][3] The presence of bulky substituents at the C3 position can also sterically hinder N2-alkylation, thus favoring the N1-isomer.[3]

Q5: Conversely, how can I selectively synthesize the N2-alkylated indazole?

A5: While the 1H-indazole is often the thermodynamically favored product, certain conditions can promote N2-alkylation. The Mitsunobu reaction has shown a strong preference for forming the N2-alkylated regioisomer. Additionally, the electronic properties of substituents on the indazole ring play a crucial role; electron-withdrawing groups at the C7 position can strongly direct towards N2-substitution.[4]

Troubleshooting Guides

Issue 1: Persistent Dimer Formation in Indole Nitrosation

Symptoms:

  • The reaction mixture develops a deep red color.[2]

  • TLC analysis shows a distinct, often colorful, spot separate from the starting material and the desired indazole product.[2]

Possible Cause:

  • High nucleophilicity of the indole substrate, especially with electron-rich indoles, leading to an attack on reactive intermediates.[2]

Solutions:

  • Slow Addition/Reverse Addition: Dissolve the indole in a minimal amount of solvent and add it slowly (e.g., over 2 hours using a syringe pump) to the cold (0 °C) nitrosating mixture under vigorous stirring.[2]

  • Maintain Low Temperature: Strictly maintain the reaction temperature at 0 °C during the addition and for the duration of the reaction.

  • Dilution: For highly reactive indoles, consider using a more dilute reaction mixture to decrease the probability of intermolecular reactions.[2]

Issue 2: Poor N1/N2 Regioselectivity in Indazole Alkylation

Symptoms:

  • ¹H NMR and/or HPLC analysis of the crude product shows a mixture of N1- and N2-alkylated isomers.

Possible Cause:

  • Suboptimal reaction conditions (base, solvent) that do not sufficiently favor one tautomer over the other.

  • Electronic and steric effects of the substituents on the indazole ring influencing the site of alkylation.

Solutions to Favor N1-Alkylation:

  • Base and Solvent System: Employ sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This combination is known to provide high N1-selectivity for a variety of substrates.[1][3]

  • Substituent Effects: The presence of a bulky substituent at the C3 position can sterically block the N2-position, thereby favoring N1-alkylation.[3]

Solutions to Favor N2-Alkylation:

  • Reaction Type: Utilize the Mitsunobu reaction, which has been shown to favor N2-alkylation.[4]

  • Electronic Effects: Introduce an electron-withdrawing group at the C7 position of the indazole ring to electronically favor N2-alkylation.[3]

Data Presentation

Table 1: Effect of Base and Solvent on the N1/N2 Regioselectivity of Indazole Alkylation

EntryBaseSolventN1:N2 RatioCombined Yield (%)
1Cs₂CO₃DMFPartial preference for N1-
2K₂CO₃DMF~1.5:1-
3NaHTHF>99:<1 (for certain C3-substituted indazoles)-

Data sourced from BenchChem.[4]

Table 2: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity (NaH in THF)

Substituent PositionSubstituent GroupN1:N2 Ratio
C-3-C(CH₃)₃ (tert-butyl)>99 : <1
C-3-COMe (acetyl)>99 : <1
C-3-CO₂Me (methyl carboxylate)>99 : <1
C-3-CONH₂ (carboxamide)>99 : <1

Data sourced from BenchChem.[3]

Experimental Protocols

Protocol 1: Jacobsen-Type Synthesis of 1H-Indazole from o-Toluidine

This protocol is a variation of the classical Jacobsen synthesis.

Materials:

  • o-Toluidine

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium nitrite

  • Nitric acid

  • Benzene

  • Methanol

  • Hydrochloric acid

  • Ammonia

Procedure:

  • Acetylation: Slowly add o-toluidine (0.839 mole) to a mixture of glacial acetic acid (90 ml) and acetic anhydride (180 ml) in a two-necked flask. Cool the mixture in an ice bath.[5]

  • Nitrosation: Prepare nitrous gases by the action of nitric acid on sodium nitrite. Pass a rapid stream of these gases into the cooled acetylation mixture.[5]

  • Isolation of N-nitroso-o-acetotoluidide: Pour the reaction mixture onto ice and water. Extract the separated oil with benzene. Wash the benzene extract with ice water, then with methanol to remove residual acetic anhydride.[5]

  • Cyclization: Add the benzene solution of the N-nitroso compound to a larger volume of benzene and heat to 65-70°C for 5-6 hours.[5]

  • Work-up and Purification: After cooling, extract the benzene solution with hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole. Collect the crude product by filtration, wash with water, and dry. Purify by vacuum distillation to obtain colorless indazole.[5]

Protocol 2: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazoles

This method provides a mild and efficient route to 2H-indazoles.[6]

Materials:

  • ortho-Nitrobenzaldehyde

  • Aniline or aliphatic amine

  • Tri-n-butylphosphine

  • Isopropanol (i-PrOH)

Procedure:

  • Condensation: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol. Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.

  • Reaction: Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.[6]

Protocol 3: Davis-Beirut Reaction for 2H-Indazoles

This reaction provides a route to 2H-indazoles from N-substituted 2-nitrobenzylamines.[7]

Materials:

  • N-substituted 2-nitrobenzylamine

  • Base (e.g., NaOH or KOH)

  • Alcoholic solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent.

  • Base Addition: Add a solution of the base (e.g., 5% KOH in alcohol) to the reaction mixture.[8]

  • Heating: Heat the reaction mixture. A typical condition is 60 °C for 6 hours.[8]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize with a suitable acid. Extract the product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Indazole Synthesis cluster_troubleshooting Troubleshooting start Start Synthesis reaction Reaction Mixture start->reaction analysis Crude Product Analysis (TLC, NMR, LC-MS) reaction->analysis side_products Side Products Detected? analysis->side_products purification Purification side_products->purification No adjust Adjust Reaction Conditions (Temp, Conc., Reagents) side_products->adjust Yes adjust->reaction

Caption: A general experimental workflow for indazole synthesis and troubleshooting side product formation.

regioselectivity_logic cluster_n1 N1-Selective Conditions cluster_n2 N2-Selective Conditions start Desired Product? n1_product N1-Substituted Indazole start->n1_product N1-Isomer n2_product N2-Substituted Indazole start->n2_product N2-Isomer n1_conditions Use NaH in THF Introduce bulky C3-substituent n1_product->n1_conditions n2_conditions Use Mitsunobu Reaction Introduce C7 electron-withdrawing group n2_product->n2_conditions

Caption: A decision-making diagram for achieving N1 vs. N2 regioselectivity in indazole alkylation.

References

Technical Support Center: Scaling Up 4-Bromo-6-methoxy-1H-indazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial-scale production of 4-Bromo-6-methoxy-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound on a large scale?

A1: While specific industrial-scale processes are often proprietary, a common and adaptable approach for the synthesis of substituted indazoles involves the diazotization of an appropriately substituted aniline followed by a cyclization reaction. For this compound, a likely precursor is 3-Bromo-5-methoxyaniline. The synthesis generally proceeds by converting the aniline to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: Key safety considerations include:

  • Handling of Diazonium Salts: Diazonium salts can be explosive in a dry state and are typically generated in situ and used immediately in solution.[1] Temperature control during the diazotization step is critical to prevent decomposition.

  • Use of Hydrazine Hydrate: Hydrazine hydrate is a common reagent in indazole synthesis for the cyclization step. It is highly toxic and corrosive. Appropriate personal protective equipment (PPE) and engineering controls are necessary.

  • Exothermic Reactions: Both diazotization and cyclization reactions can be highly exothermic. Careful control of reagent addition rates and efficient heat dissipation are crucial to prevent runaway reactions, especially at an industrial scale.

  • Solvent Handling: Large volumes of organic solvents are used, posing flammability risks. Operations should be conducted in well-ventilated areas with appropriate fire suppression systems.

Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A3: For reaction monitoring and quality control, the following techniques are essential:

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for tracking the consumption of starting materials and the formation of the product and any impurities.

  • Thin-Layer Chromatography (TLC): TLC provides a rapid, qualitative assessment of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final product and identify any structural isomers or impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product.

  • Gas Chromatography (GC): GC can be used to assess the purity of starting materials and the final product, particularly for volatile impurities.

Troubleshooting Guides

Issue Potential Cause(s) Suggested Solution(s)
Low Yield in Diazotization Step - Incomplete conversion of the aniline.- Decomposition of the diazonium salt due to high temperature.- Incorrect stoichiometry of reagents.- Monitor the reaction by HPLC to ensure complete consumption of the starting aniline.- Maintain a low reaction temperature (typically 0-5 °C) throughout the addition of the diazotizing agent.- Precisely control the molar ratios of the aniline, acid, and diazotizing agent.
Formation of Impurities during Cyclization - Side reactions due to elevated temperatures.- Presence of impurities in the starting materials.- Incorrect pH or reaction conditions.- Optimize the reaction temperature and time for the cyclization step.- Ensure the purity of the starting aniline and other reagents.- Carefully control the pH and solvent system as specified in the protocol.
Difficulty in Product Isolation/Purification - Product is an oil or does not crystallize easily.- Presence of closely related impurities that co-crystallize.- Screen different solvent systems for crystallization to find one that provides good crystal formation and impurity rejection.[2]- Consider purification by column chromatography if crystallization is ineffective.- Perform a slurry wash with a suitable solvent to remove impurities from the crude solid.
Inconsistent Batch-to-Batch Results - Variations in raw material quality.- Poor control over reaction parameters (temperature, addition rates, mixing).- Inconsistent work-up procedures.- Establish strict quality control specifications for all starting materials.- Implement robust process controls to ensure consistent reaction conditions.- Standardize all work-up and isolation procedures.

Experimental Protocols

The following is an illustrative experimental protocol for the synthesis of a bromo-indazole derivative, adapted for the synthesis of this compound based on common synthetic methodologies.

Step 1: Diazotization of 3-Bromo-5-methoxyaniline

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, dissolve 3-Bromo-5-methoxyaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).

  • Cooling: Cool the solution to 0-5 °C using a cooling bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline solution while maintaining the temperature below 5 °C. The rate of addition should be controlled to manage the exotherm.

  • Monitoring: Monitor the reaction for the complete consumption of the aniline using HPLC or TLC.

Step 2: Cyclization to form this compound

  • Reaction Setup: In a separate reactor, prepare a solution for the cyclization step. The specific reagents for this step can vary, but it often involves a reducing agent to facilitate the ring closure.

  • Addition: Slowly add the cold diazonium salt solution from Step 1 to the cyclization mixture. Maintain the temperature as specified by the optimized process.

  • Reaction: Stir the mixture at the designated temperature for the required time to ensure complete cyclization. Monitor the formation of the product by HPLC.

Step 3: Work-up and Isolation

  • Quenching: Once the reaction is complete, quench the reaction mixture by adding it to water or an appropriate quenching agent.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine to remove any residual acids and salts.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • Crystallization: Dissolve the crude product in a minimal amount of a hot, suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents).[2]

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[2]

  • Filtration: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Data Presentation

Table 1: Illustrative Reaction Parameters for a Scaled-Up Bromo-Indazole Synthesis

ParameterValueReference
Starting Material 3-Bromo-5-methoxyaniline[3][4]
Key Reagents Sodium Nitrite, Acetic Acid, Hydrazine Hydrate (for some routes)[5][6]
Solvents Acetic Acid, Ethyl Acetate, Ethanol[5][6]
Diazotization Temperature 0-5 °C[1]
Cyclization Temperature Varies (e.g., can be elevated)[5][6]
Typical Yield Moderate to High (process dependent)N/A
Purity Assessment HPLC, NMR, MS[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Start reagents Prepare 3-Bromo-5-methoxyaniline in Acidic Solution start->reagents cool Cool Aniline Solution to 0-5 °C reagents->cool na_sol Prepare Aqueous Sodium Nitrite Solution diazotization Diazotization: Add Sodium Nitrite Solution na_sol->diazotization cool->diazotization cyclization Intramolecular Cyclization diazotization->cyclization quench Quench Reaction cyclization->quench extract Extract with Organic Solvent quench->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate to Crude Product wash->concentrate crystallize Crystallization concentrate->crystallize filter_dry Filter & Dry crystallize->filter_dry end Pure this compound filter_dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Product Yield check_starting_material Check Starting Material Purity start->check_starting_material check_temp Verify Reaction Temperature Control start->check_temp check_stoichiometry Confirm Reagent Stoichiometry start->check_stoichiometry check_impurities Analyze for Impurities by HPLC/MS start->check_impurities purify_sm Purify Starting Materials check_starting_material->purify_sm optimize_temp Optimize Temperature Profile check_temp->optimize_temp adjust_ratio Adjust Molar Ratios check_stoichiometry->adjust_ratio optimize_workup Modify Work-up/ Purification Protocol check_impurities->optimize_workup

Caption: Troubleshooting logic for addressing low product yield in synthesis.

References

Troubleshooting N1 vs N2 isomerization in indazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling N1 versus N2 regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in indazole N-alkylation reactions so challenging?

A1: The primary challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] While the 1H-tautomer is generally more thermodynamically stable, direct alkylation can occur on either nitrogen, often resulting in a mixture of N1 and N2 substituted products.[1][3] Achieving high selectivity for a single isomer is crucial for the synthesis of specific, biologically active molecules and requires careful control of reaction conditions.[1]

Q2: What are the key factors that determine whether N1 or N2 alkylation is favored?

A2: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

  • Base and Solvent System: This is one of the most critical factors. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][3][4] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures or favor the N2 isomer.[3][5]

  • Steric and Electronic Effects: Substituents on the indazole ring play a significant role. Bulky groups at the C3 position can sterically hinder the N2 position, thus favoring N1 alkylation.[1] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position sterically block the N1 position, leading to excellent N2 selectivity.[3]

  • Reaction Control (Thermodynamic vs. Kinetic): N1-substituted products are often the thermodynamically more stable isomers.[1][3] Conditions that allow for equilibration tend to favor the N1 product.[3] Kinetically controlled conditions, which are often faster and occur at lower temperatures, can favor the formation of the N2 product.[3]

  • Nature of the Electrophile: The alkylating agent itself can influence the regioselectivity. For example, the Mitsunobu reaction, which involves a different type of electrophilic activation, shows a strong preference for the N2 position.[5][6]

Q3: How can I reliably determine the structure of my N1 and N2 isomers?

A3: Unambiguous structure determination is most reliably achieved using 2D NMR spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC).[5][6] The key correlations to observe are:

  • N1-Isomer: A correlation between the protons of the alkyl group's CH₂ directly attached to the nitrogen and the C7a carbon of the indazole ring.[5][6]

  • N2-Isomer: A correlation between the protons of the alkyl group's CH₂ directly attached to the nitrogen and the C3 carbon of the indazole ring.[5][6]

Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used for structural elucidation.[7][8] In some cases, UV derivative spectrophotometry has been used to distinguish between N1 and N2 isomers.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during your indazole N-alkylation experiments.

Issue 1: My reaction produces a mixture of N1 and N2 isomers. How can I improve selectivity?

This is the most common problem encountered. The solution depends on which isomer is desired.

To Favor the N1 Isomer (Thermodynamic Product):

  • Strategy: Employ conditions that favor thermodynamic control.

  • Recommended Conditions: The most effective and widely cited method is using a strong hydride base like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF).[3][4]

  • Rationale: This combination is thought to form a tight ion pair with the indazolide anion, where the sodium cation may chelate with substituents at the C3 position, sterically hindering the N2 position.[4]

  • Alternative: The use of cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures (e.g., 90 °C) has also been reported to be highly selective for the N1 position.[4][9]

To Favor the N2 Isomer (Kinetic Product):

  • Strategy 1: Exploit Steric Hindrance: If your indazole scaffold allows, introduce a sterically demanding substituent at the C7 position (e.g., -NO₂, -CO₂Me). This will physically block access to the N1 position, directing the alkylating agent to N2.[3]

  • Strategy 2: Use Mitsunobu Conditions: The Mitsunobu reaction (using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like DEAD or DIAD) often shows a strong preference for N2 alkylation.[3][6]

  • Strategy 3: Acid Catalysis: The use of triflic acid (TfOH) with diazo compounds in dichloromethane (DCM) has been reported to provide highly selective N2 alkylation.[3][5]

Below is a workflow to guide your decision-making process for improving regioselectivity.

G Troubleshooting Isomer Selectivity start Reaction yields N1/N2 Mixture desired_isomer What is the desired isomer? start->desired_isomer n1_desired N1 Isomer desired_isomer->n1_desired N1 n2_desired N2 Isomer desired_isomer->n2_desired N2 n1_conditions Use strong base (NaH) in non-polar aprotic solvent (THF). Or Cs₂CO₃ in dioxane. n1_desired->n1_conditions n1_thermo Favors Thermodynamic Product n1_conditions->n1_thermo n2_options Choose Strategy n2_desired->n2_options n2_sterics Is C7 substitution possible? n2_options->n2_sterics Steric Control n2_mitsunobu Use Mitsunobu Conditions (Alcohol, PPh₃, DEAD/DIAD) n2_options->n2_mitsunobu Reagent Control n2_acid Use Acid Catalysis (TfOH, Diazo compound) n2_options->n2_acid Catalytic Control n2_sterics->n2_options No n2_sterics_yes Add EWG at C7 (e.g., -NO₂, -CO₂Me) n2_sterics->n2_sterics_yes Yes n2_kinetic Favors Kinetic Product n2_sterics_yes->n2_kinetic n2_mitsunobu->n2_kinetic n2_acid->n2_kinetic

Caption: Decision workflow for improving N1/N2 selectivity.

Issue 2: My reaction yield is low or the reaction is not going to completion.

  • Potential Cause: Incomplete deprotonation of the indazole.

    • Solution: Ensure you are using a sufficiently strong base for your specific indazole substrate. If using NaH, ensure it is fresh and the reaction is conducted under strictly anhydrous conditions (flame-dried glassware, dry solvents, inert atmosphere).[10] Moisture will quench the hydride base.

  • Potential Cause: Insufficient reactivity of the alkylating agent.

    • Solution: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the corresponding bromide or iodide.[10]

  • Potential Cause: Poor choice of reaction conditions.

    • Solution: Ensure your base and solvent are compatible. For example, using K₂CO₃ in THF may result in no reaction.[1][11] In such cases, switching to a solvent like DMF may be necessary. Also, systematically increasing the reaction temperature can improve the reaction rate, but monitor for potential side reactions.[1][10]

  • Potential Cause: Insufficient amount of base.

    • Solution: Using a stoichiometric or slight excess of the base is crucial. For instance, using a sub-stoichiometric amount of K₂CO₃ (e.g., 0.5 equivalents) has been shown to lead to incomplete conversion.[1][11]

Issue 3: I have a mixture of isomers that are difficult to separate by column chromatography.

  • Potential Cause: N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.[4]

    • Solution 1: Optimize Reaction Selectivity: The best approach is to revisit the reaction conditions to maximize the formation of the desired isomer, thereby minimizing the separation challenge.[4]

    • Solution 2: Advanced Chromatography: Use high-performance column chromatography with a shallow solvent gradient to improve resolution.[4] Phenyl-based columns (e.g., Phenyl-Hexyl, PFP) can be effective for separating positional isomers due to enhanced π-π interactions.[12]

    • Solution 3: Recrystallization: If the products are crystalline, recrystallization using a mixed solvent system (e.g., acetone/water, ethanol/water) can be a highly effective method for isolating a single, high-purity isomer.[13]

    • Solution 4: Derivatization: In difficult cases, consider derivatizing the mixture to alter the physical properties of the isomers, facilitate separation, and then remove the directing group.[4]

Data Presentation: Regioselectivity under Various Conditions

The following tables summarize quantitative data from various studies on indazole alkylation, highlighting the impact of substituents and reaction conditions on the N1:N2 isomer ratio and yield.

Table 1: Conditions Favoring N1-Alkylation

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)Reference
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideNaH / THFRT>99 : 189[4]
3-tert-Butyl-1H-indazolen-Pentyl bromideNaH / THFRT to 50>99 : 191[3]
3-COMe-1H-indazolen-Pentyl bromideNaH / THFRT to 50>99 : 189[3]
1H-Indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95 : 585[3]
Methyl 5-bromo-1H-indazole-3-carboxylateEthyl tosylateCs₂CO₃ / Dioxane90N1 selective>90[4][9]

Table 2: Conditions Favoring N2-Alkylation

Indazole SubstrateAlkylating Agent / MethodBase / Catalyst / SolventTemp (°C)N1:N2 RatioYield (%)Reference
7-NO₂-1H-indazolen-Pentyl bromideNaH / THFRT to 504 : 9688[3]
7-CO₂Me-1H-indazolen-Pentyl bromideNaH / THFRT to 50<1 : 9994[3]
Methyl 1H-indazole-3-carboxylaten-Pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.578 (combined)[6]
1H-IndazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[3]

Table 3: Conditions Yielding N1/N2 Mixtures

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N1:N2 RatioYield (%)Reference
5-Bromo-1H-indazoleIsobutyl bromideK₂CO₃ / DMF12058 : 4272 (combined)[4][14]
Methyl 1H-indazole-3-carboxylaten-Pentyl bromideK₂CO₃ / DMFRT1.5 : 191[4]
6-Fluoro-1H-indazole4-Methoxybenzyl chlorideK₂CO₃ / DMFRT~1 : 151.6 (combined)[3]
Methyl 5-bromo-1H-indazole-3-carboxylateMethyl iodideK₂CO₃ / DMFRT53 : 4784 (combined)[3][9]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation (NaH/THF Method)

This protocol is optimized for achieving high N1-regioselectivity.[3]

  • Preparation: Add the substituted 1H-indazole (1.0 equiv.) to a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add anhydrous THF to dissolve the indazole (typical concentration 0.1–0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours. Monitor progress by TLC or LC-MS. For less reactive substrates, gentle heating (e.g., 50 °C) may be required.[3]

  • Quenching: Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Work-up: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated product.

G cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification a 1. Add Indazole (1.0 eq) to flame-dried flask under N₂/Ar b 2. Add anhydrous THF a->b c 3. Cool to 0°C b->c d 4. Add NaH (1.2 eq) portion-wise c->d e 5. Stir at 0°C (30 min) then RT (30 min) d->e f 6. Cool to 0°C e->f g 7. Add Alkyl Halide (1.1 eq) dropwise f->g h 8. Warm to RT, stir 12-24h (Monitor by TLC/LC-MS) g->h i 9. Cool to 0°C, Quench with sat. aq. NH₄Cl h->i j 10. Extract with EtOAc (3x) i->j k 11. Wash, Dry (Na₂SO₄), Concentrate j->k l 12. Purify via Column Chromatography k->l

Caption: Workflow for selective N1-alkylation of indazoles.

Protocol 2: General Procedure for N2-Alkylation (Mitsunobu Reaction)

This protocol is generally selective for the N2-position.[3]

  • Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Concentration: After completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N2- and N1-isomers.

Protocol 3: Characterization of N1/N2 Isomers by HMBC

  • Sample Preparation: Prepare a standard NMR sample of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra: Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Setup HMBC Experiment: Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgpsi on Bruker instruments). Optimize the coupling constant (J) for 2-3 bond correlations, typically around 8 Hz.

  • Analyze Data: Process the 2D spectrum.

    • Identify the signal for the CH₂ protons adjacent to the indazole nitrogen in the ¹H spectrum.

    • Trace the vertical correlation from these protons in the HMBC spectrum.

    • For the N1-isomer: Expect to see a cross-peak corresponding to the C7a carbon (typically ~140 ppm).

    • For the N2-isomer: Expect to see a cross-peak corresponding to the C3 carbon (chemical shift is variable but often distinct from C7a).[6]

Protocol 4: Separation of N1/N2 Isomers by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Column Packing: Pack a glass column with the silica slurry, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[15]

  • Sample Loading: Dissolve the crude mixture of isomers in a minimal amount of dichloromethane (DCM) or the eluent. Carefully load the solution onto the top of the silica column.[15]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent like ethyl acetate (EtOAc) or DCM. A shallow gradient (e.g., starting with 2-5% EtOAc in hexanes and slowly increasing) is often necessary to resolve closely eluting isomers.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the separated isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

References

Technical Support Center: Synthesis of 4-Bromo-6-methoxy-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and method refinement of 4-Bromo-6-methoxy-1H-indazole and its analogs. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What is the significance of the indazole scaffold, and why is this compound a key intermediate?

A1: The indazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1] Its rigid bicyclic structure allows for the precise spatial arrangement of functional groups, facilitating interactions with biological targets such as protein kinases.[2] this compound is a particularly valuable intermediate for several reasons:

  • The bromine atom at the 4-position serves as a versatile synthetic handle for introducing chemical diversity through cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[2]

  • The methoxy group at the 6-position can influence the molecule's electronic properties and may be crucial for binding to specific biological targets. Methoxy-substituted indazoles have shown significant potency as kinase inhibitors.[1]

  • The unsubstituted N1-position of the indazole ring allows for regioselective alkylation or arylation to further explore structure-activity relationships (SAR).[3]

Q2: What are the most common challenges when performing a Suzuki-Miyaura coupling with a bromo-indazole substrate?

A2: Common challenges include low or no conversion, formation of byproducts like homocoupled boronic acid, and dehalogenation of the starting material. These issues often stem from inactive catalysts, suboptimal base or solvent selection, or the presence of oxygen in the reaction mixture. Thoroughly degassing the solvent and using fresh, high-quality palladium catalysts and appropriate ligands are critical for success.[4][5]

Q3: How do I control N1 vs. N2 regioselectivity during the alkylation of the indazole ring?

A3: Regioselectivity in N-alkylation is a significant challenge due to the tautomeric nature of the indazole ring. The outcome is influenced by factors such as the steric and electronic properties of substituents on the indazole, the nature of the alkylating agent, the base, and the solvent used. Generally, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF or DMF tends to favor the thermodynamically more stable N1-substituted product.

Q4: My Buchwald-Hartwig amination reaction is giving low yields. What are the key parameters to optimize?

A4: Low yields in Buchwald-Hartwig aminations can often be attributed to the choice of ligand, base, or solvent. The "generation" of the catalyst system is crucial.[6] For challenging substrates, consider using sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, tBuBrettPhos). The base is also critical; stronger bases like sodium or lithium tert-butoxide are often more effective than carbonates.[7] Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the palladium catalyst.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Recommended Solution
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Consider screening different pre-catalysts or ligands; for example, PdCl₂(dppf) or ligands like XPhos and SPhos can be more effective than Pd(PPh₃)₄ for some substrates.
Insufficiently Strong or Insoluble Base Switch to a stronger or more soluble base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate. Ensure adequate water content (e.g., dioxane/water mixture) as it can be crucial for the activity of carbonate and phosphate bases.
Inappropriate Solvent The solvent must solubilize all reaction components. Screen common solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water.
Low Reaction Temperature If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also significantly accelerate the reaction.
Product Inhibition The coupled product can sometimes inhibit the catalyst. This is more likely with sterically demanding products. If suspected, try using a higher catalyst loading or a more active catalyst system.[4]
Issue 2: Significant Byproduct Formation (Homocoupling, Dehalogenation)
Possible Cause Recommended Solution
Presence of Oxygen Thoroughly degas the solvent and reaction mixture before adding the catalyst. This can be done via several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Suboptimal Reaction Conditions Lowering the reaction temperature may reduce the rate of side reactions relative to the desired coupling. Optimizing the palladium-to-ligand ratio can also be beneficial.
Boronic Acid Instability Use fresh, high-purity boronic acid. Some boronic acids are prone to protodeboronation or homocoupling under basic conditions. Adding the boronic acid portion-wise or using a boronic ester (e.g., a pinacol ester) may mitigate these side reactions.

Quantitative Data Summary

The yield of cross-coupling reactions on the indazole scaffold is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing typical yields for Suzuki-Miyaura and Buchwald-Hartwig reactions, providing a baseline for comparison.

Table 1: Comparison of Expected Yields for Suzuki-Miyaura Coupling on Bromoindazoles

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Yield (%)
3-Bromo-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)78
3-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)82
3-Bromo-1H-indazole4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)83
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF10075-80
7-Bromo-4-sulfonamido-1H-indazole4-Nitrophenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF10078
7-Bromo-4-sulfonamido-1H-indazole2-Thienylboronic acidPdCl₂(dppf)Cs₂CO₃DMF10080

Data compiled from multiple sources, including references[8][9]. Yields are for isolated products.

Table 2: Comparison of Expected Yields for Buchwald-Hartwig Amination on Bromo-Heterocycles

Aryl HalideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
4-Bromopyrazole (analogous)MorpholinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene10067
4-Bromopyrazole (analogous)AnilinePd₂(dba)₃ / tBuDavePhosNaOtBuToluene10085
6-Bromoisoquinoline (analogous)Primary Aliphatic AminePd(dba)₂ / BINAPCs₂CO₃THFReflux80
BromobenzenePrimary AnilinePd(OAc)₂ / XantphosCs₂CO₃Dioxane120Moderate-High

Data compiled from multiple sources, including references[6][10][11]. Yields are for isolated products and serve as a general guide.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed Route)

This protocol is adapted from established procedures for the synthesis of similarly substituted indazoles.[12][13][14]

Step 1: Nitration of 3-Bromo-5-methoxytoluene

  • To a stirred solution of 3-Bromo-5-methoxytoluene (1.0 equiv) in concentrated sulfuric acid at 0 °C, slowly add a mixture of fuming nitric acid (1.1 equiv) and concentrated sulfuric acid.

  • Maintain the temperature below 5 °C during the addition.

  • Allow the reaction to stir at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 2-Nitro-3-bromo-5-methoxytoluene.

Step 2: Formation of Enamine Intermediate

  • In a sealed vessel, dissolve 2-Nitro-3-bromo-5-methoxytoluene (1.0 equiv) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 3.0 equiv) and pyrrolidine (1.5 equiv).

  • Heat the mixture at 110-120 °C for 12-16 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove volatiles. The crude enamine product is often used directly in the next step.

Step 3: Reductive Cyclization to form this compound

  • Dissolve the crude enamine from the previous step in a 1:1 mixture of methanol and tetrahydrofuran (THF).

  • Add Raney Nickel (approx. 50% slurry in water).

  • Cool the mixture to 0 °C and slowly add hydrazine monohydrate (2.0-3.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%) and ligand if required.

  • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or crystallization.

Mandatory Visualizations

Signaling Pathways

Indazole analogs, particularly those with substitutions at the 4, 5, and 6-positions, are frequently developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[1]

VEGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAF RAF VEGFR->RAF Activates AKT AKT PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes Indazole Indazole Analog (e.g., Axitinib) Indazole->VEGFR Inhibits VEGF VEGF VEGF->VEGFR Binds

Caption: Simplified VEGFR signaling pathway targeted by indazole-based kinase inhibitors.

DDR_Pathway DNA_Damage DNA Damage (Replication Stress) ATR_ATM ATR / ATM Kinases DNA_Damage->ATR_ATM Activates CHK1_CHK2 CHK1 / CHK2 ATR_ATM->CHK1_CHK2 Phosphorylates G2_Checkpoint G2/M Checkpoint CHK1_CHK2->G2_Checkpoint Enforces PKMYT1 PKMYT1 G2_Checkpoint->PKMYT1 Activates CDK1_CyclinB CDK1-Cyclin B PKMYT1->CDK1_CyclinB Inhibits (Phosphorylates) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Promotes Indazole Indazole Analog (PKMYT1 Inhibitor) Indazole->PKMYT1 Inhibits

Caption: Role of PKMYT1 in the G2/M DNA damage response (DDR) checkpoint, a target for novel indazole inhibitors.[15]

Experimental Workflow

Synthesis_Workflow Start This compound Coupling Cross-Coupling Reaction (Suzuki or Buchwald-Hartwig) Start->Coupling Purification1 Work-up & Purification (Chromatography/Crystallization) Coupling->Purification1 Analog Functionalized Indazole Analog Purification1->Analog Characterization Structural Characterization (NMR, MS, etc.) Analog->Characterization Final Pure, Characterized Analog Characterization->Final

Caption: General experimental workflow for the synthesis of this compound analogs.

References

Enhancing the Stability of 4-Bromo-6-methoxy-1H-indazole in Storage: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the storage stability of 4-Bromo-6-methoxy-1H-indazole. The following information is collated from established principles of chemical stability and regulatory guidelines for pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, based on guidelines for similar halogenated and methoxy-substituted indazole derivatives, the following conditions are recommended to minimize degradation:

  • Temperature: Refrigeration at 2-8°C is a common recommendation for storing similar chemical intermediates to slow down potential degradation reactions. Some suppliers may even recommend storage at -20°C for extended periods.[1]

  • Atmosphere: To prevent oxidation, storage under an inert atmosphere, such as argon or nitrogen, is advisable.[2]

  • Light: The compound should be protected from light to prevent photolytic degradation. Use of amber vials or storage in a dark place is recommended.

  • Moisture: Keep the container tightly sealed to protect from moisture, which can facilitate hydrolytic degradation.[2][3]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this molecule are not detailed in the public domain, substituted indazoles can be susceptible to several degradation mechanisms, including:

  • Oxidation: The indazole ring and the methoxy group can be susceptible to oxidation, especially in the presence of oxygen, light, or oxidizing agents.

  • Hydrolysis: The methoxy group could potentially undergo hydrolysis under acidic or basic conditions, although this is generally less likely for an ether linkage compared to an ester. The bromo-substituent is generally stable but can be displaced under certain nucleophilic conditions.

  • Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to complex degradation pathways.

  • Tautomerization and Isomerization: Indazoles exist as 1H and 2H tautomers, and the equilibrium can be influenced by the solvent and substituents.[4][5] While not strictly degradation, changes in the tautomeric ratio could affect the compound's reactivity and biological activity.

Q3: How can I assess the purity and stability of my this compound sample?

A3: A stability-indicating analytical method is crucial for assessing the purity and stability of your sample. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.[6][7]

A typical HPLC method would involve:

  • A reverse-phase column (e.g., C18).

  • A mobile phase consisting of a mixture of an aqueous buffer (with an acid modifier like trifluoroacetic acid) and an organic solvent (like acetonitrile or methanol).

  • UV detection at a wavelength where the compound has maximum absorbance.

The method should be validated to ensure it can separate the intact this compound from any potential degradation products.[8]

Troubleshooting Guide

Issue 1: I have observed a change in the physical appearance (e.g., color change, clumping) of my stored this compound.

  • Possible Cause: This could indicate chemical degradation or absorption of moisture.

  • Troubleshooting Steps:

    • Assess Purity: Use a validated analytical method, such as HPLC, to determine the purity of the sample and identify any new peaks that may correspond to degradation products.

    • Review Storage Conditions: Ensure the compound has been stored according to the recommended conditions (refrigerated, in the dark, under an inert atmosphere, and tightly sealed).

    • Consider Recrystallization: If minor degradation has occurred, recrystallization from a suitable solvent may purify the compound. However, this should be confirmed by analytical testing.

Issue 2: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: Degradation of the starting material can lead to lower yields, unexpected side products, or altered biological activity in your experiments.

  • Troubleshooting Steps:

    • Purity Check: Immediately analyze a sample of your stored compound using a validated HPLC method to confirm its purity.

    • Forced Degradation Study: To understand potential degradation products, you can perform a forced degradation study on a small sample. This involves exposing the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally induce degradation and identify the resulting impurities.[9][10][11]

    • Use a Fresh Batch: If degradation is confirmed, it is best to use a fresh, unopened batch of the compound for your experiments to ensure reliable and reproducible results.

Data Presentation

While specific quantitative stability data for this compound is not available in the literature, the following tables provide templates for how such data would be presented based on ICH guidelines for stability testing.[12][13][14][15]

Table 1: Long-Term Stability Study Data Template

Time Point (Months)Storage ConditionPurity (%) by HPLCAppearance
02-8°C / Ambient Humidity99.5White to off-white solid
32-8°C / Ambient Humidity
62-8°C / Ambient Humidity
92-8°C / Ambient Humidity
122-8°C / Ambient Humidity

Table 2: Accelerated Stability Study Data Template

Time Point (Months)Storage ConditionPurity (%) by HPLCAppearance
040°C / 75% RH99.5White to off-white solid
140°C / 75% RH
340°C / 75% RH
640°C / 75% RH

Table 3: Forced Degradation Study Results Template

Stress ConditionDurationTemperaturePurity (%) by HPLCMajor Degradation Products (if identified)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Heat48 hours80°C
Light (ICH Q1B)1.2 million lux hoursRoom Temp

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).[7]

Protocol 2: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to identify potential impurities.

  • Prepare Stock Solution: Create a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

  • Thermal Degradation: Heat the stock solution at 80°C.

  • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis: At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot. For acid and base hydrolysis samples, neutralize them before analysis. Analyze all samples by the validated HPLC method to determine the percentage of degradation.[16]

Visualizations

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Reporting start Define Stability Indicating Method protocol Develop Stability Study Protocol start->protocol long_term Long-Term Stability Study protocol->long_term accelerated Accelerated Stability Study protocol->accelerated forced_degradation Forced Degradation Study protocol->forced_degradation analysis Analyze Samples (e.g., HPLC) long_term->analysis accelerated->analysis forced_degradation->analysis data Compile & Analyze Data analysis->data report Generate Stability Report data->report

Caption: Workflow for a comprehensive stability study of a chemical compound.

Troubleshooting_Degradation issue Inconsistent Results or Physical Change Observed check_purity Assess Purity using Validated HPLC Method issue->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected review_storage Review Storage Conditions degradation_detected->review_storage Yes no_degradation No Degradation Detected. Investigate other experimental parameters. degradation_detected->no_degradation No forced_degradation Perform Forced Degradation Study review_storage->forced_degradation use_fresh Use Fresh Batch of Compound forced_degradation->use_fresh

Caption: Logical workflow for troubleshooting suspected compound degradation.

References

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The indazole scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the therapeutic potential of indazole-based compounds, with a focus on the structural class represented by 4-Bromo-6-methoxy-1H-indazole, against other established kinase inhibitors.

Disclaimer: As of this publication, specific experimental data for this compound is not publicly available. Therefore, this guide will draw comparisons based on the well-characterized activities of structurally related indazole-containing kinase inhibitors, such as Axitinib and Pazopanib, against other classes of kinase inhibitors.

Part 1: Quantitative Comparison of Kinase Inhibitor Performance

The efficacy of a kinase inhibitor is primarily defined by its potency and selectivity against its target kinase(s). This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Biochemical Potency (IC50) of Selected Indazole-Based Inhibitors and Comparators Against Key Kinase Targets

InhibitorClassPrimary TargetsIC50 (nM)
Axitinib [1]IndazoleVEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT0.1, 0.2, 0.1-0.3, 1.6, 1.7
Pazopanib [2]Indazole (pyrimidine derivative)VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FGFR1, c-Fms10, 30, 47, 84, 74, 140, 146
Crizotinib [3][4]AminopyridineALK, c-Met, RONIC50 values vary across literature, potent inhibition observed
Alectinib [5][6]BenzoxazepineALK, RETPotent ALK inhibitor, more so than crizotinib[6]
Ceritinib [7][8]PyrimidineALKHighly potent ALK inhibitor[7]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

Part 2: Experimental Protocols for Kinase Inhibitor Evaluation

The characterization of kinase inhibitors involves a cascade of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Format) [9][10]

  • Reaction Setup: In a microplate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP, typically radiolabeled with ³²P ([γ-³²P]ATP).

  • Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30°C).

  • Termination: Stop the reaction, often by adding a solution like phosphoric acid.

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP using methods like phosphocellulose paper binding or gel electrophoresis.

  • Detection: Quantify the amount of phosphorylated substrate using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assays

These assays confirm that the inhibitor can bind to its intended target within a cellular environment.

Protocol: NanoBRET™ Target Engagement Assay [11][12][13][14]

  • Cell Preparation: Genetically engineer cells to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: Add a cell-permeable fluorescent tracer that specifically binds to the target kinase to the cells. This results in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer.

  • Compound Treatment: Add the test compound at various concentrations. The compound will compete with the tracer for binding to the target kinase.

  • Detection: Measure the BRET signal. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

  • Data Analysis: Determine the intracellular IC50 value by plotting the BRET signal against the compound concentration.

Protocol: Cellular Thermal Shift Assay (CETSA) [15][16][17][18][19]

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are generally more thermally stable and will remain in solution at higher temperatures compared to unbound proteins.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.

  • Data Analysis: Generate a melting curve for the target protein in the presence and absence of the compound. A shift in the melting temperature indicates target engagement.

Part 3: Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of kinase signaling and the methodologies to study them is crucial for understanding inhibitor function.

G General Kinase Inhibitor Discovery Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Compound_Library Compound Library Biochemical_Assay Biochemical Assay (e.g., In Vitro Kinase Assay) Compound_Library->Biochemical_Assay High-Throughput Screening Hit_Identification Hit Identification Biochemical_Assay->Hit_Identification Identify Potent Inhibitors Cellular_Assays Cellular Assays (e.g., NanoBRET, CETSA) Hit_Identification->Cellular_Assays Validate Cellular Activity SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies Confirm Target Engagement & Optimize Lead_Compound Lead Compound SAR_Studies->Lead_Compound Improve Potency & Selectivity In_Vivo_Models In Vivo Models Lead_Compound->In_Vivo_Models Evaluate Efficacy in Animal Models Toxicity_Studies Toxicity Studies In_Vivo_Models->Toxicity_Studies IND_Filing IND Filing Toxicity_Studies->IND_Filing

Caption: Workflow for Kinase Inhibitor Discovery.

G Simplified VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR Inhibits

Caption: Inhibition of VEGFR Signaling by Indazole-Based Inhibitors.

G Simplified ALK Signaling Pathway EML4_ALK EML4-ALK Fusion Protein STAT3 STAT3 EML4_ALK->STAT3 PI3K PI3K EML4_ALK->PI3K RAS_MAPK RAS/MAPK Pathway EML4_ALK->RAS_MAPK Proliferation Cell Proliferation and Survival STAT3->Proliferation Akt Akt PI3K->Akt Akt->Proliferation RAS_MAPK->Proliferation ALK_Inhibitor ALK Inhibitor (e.g., Crizotinib, Alectinib) ALK_Inhibitor->EML4_ALK Inhibits

Caption: Inhibition of ALK Signaling Pathway.

Conclusion

The indazole scaffold is a cornerstone in the development of a diverse range of kinase inhibitors, demonstrating significant therapeutic potential. While specific data for this compound remains to be elucidated, the success of structurally related compounds like Axitinib and Pazopanib underscores the promise of this chemical class. Through a systematic evaluation using robust biochemical and cellular assays, novel indazole derivatives can be effectively characterized and compared against existing therapies, paving the way for the next generation of targeted treatments in oncology and beyond.

References

The Indazole Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of indazole-based scaffolds reveals their remarkable versatility and success in targeting a wide array of debilitating diseases. From potent kinase inhibitors in oncology to novel agents for neurodegenerative disorders, the indazole core has proven to be a cornerstone in the development of next-generation therapeutics. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, offering a comparative analysis of key indazole-containing drugs, detailed experimental data, and insights into their mechanisms of action.

The inherent properties of the indazole ring system, a bicyclic aromatic heterocycle, allow it to engage in various non-covalent interactions with biological targets, making it an ideal scaffold for designing potent and selective inhibitors.[1] Its ability to act as a bioisostere for other key functional groups, such as indoles and phenols, further enhances its utility in medicinal chemistry.[2] Marketed drugs such as the anti-cancer agents Pazopanib, Axitinib, and Niraparib underscore the clinical significance of this privileged structure.[3][4][5]

Comparative Analysis of Indazole-Based Kinase Inhibitors

The true power of the indazole scaffold is perhaps most evident in the field of oncology, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Indazole-based compounds have been successfully designed to target various kinases involved in tumor growth, angiogenesis, and cell division.

Below is a comparative table summarizing the quantitative data for several key indazole-based kinase inhibitors and experimental compounds. This data highlights the diverse range of kinases targeted and the high potency often achieved with this scaffold.

Compound Name/CodeTarget Kinase(s)IC50 (nM)Indication/Potential Application
Pazopanib VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit30 (VEGFR-2)Renal Cell Carcinoma, Soft Tissue Sarcoma[6][7]
Axitinib VEGFR-1, -2, -30.1 (VEGFR-1), 0.2 (VEGFR-2), 0.1-0.3 (VEGFR-3)Renal Cell Carcinoma[8]
Niraparib PARP-1, PARP-2- (Inhibitor of PARP enzymatic activity)Ovarian, Fallopian Tube, and Peritoneal Cancer[9][10]
Compound 82a Pim-1, Pim-2, Pim-30.4, 1.1, 0.4Preclinical (Cancer)[5]
Compound 109 EGFR, EGFR T790M8.3, 5.3Preclinical (Non-Small Cell Lung Cancer)[5]
Compound 106 FGFR-1, -2, -32000, 800, 4500Preclinical (Cancer)[5]
Compound C05 PLK4< 0.1Preclinical (Cancer)[11]
GSK-3β Inhibitor 50 GSK-3β350Preclinical (Neurodegenerative diseases)[12]

Signaling Pathways of Key Indazole-Based Drugs

To visualize the mechanism of action of these potent drugs, the following diagrams illustrate their respective signaling pathways.

Pazopanib_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds ADP ADP VEGFR-2->ADP PLCγ PLCγ VEGFR-2->PLCγ Activates PI3K PI3K VEGFR-2->PI3K Activates Pazopanib Pazopanib Pazopanib->VEGFR-2 Inhibits ATP ATP ATP->VEGFR-2 PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Migration, Survival ERK->Cell_Response Leads to Akt Akt PI3K->Akt Akt->Cell_Response Leads to

Pazopanib inhibits VEGFR-2 signaling.

Axitinib_VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds ADP ADP VEGFR->ADP RAS RAS VEGFR->RAS Activates Axitinib Axitinib Axitinib->VEGFR Inhibits (ATP-binding site) ATP ATP ATP->VEGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes

Axitinib blocks angiogenesis via VEGFR inhibition.

Niraparib_PARP_Inhibition DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits BER Base Excision Repair (BER) PARP->BER Initiates DNA_DSB Double-Strand Break (DSB) (during replication) PARP->DNA_DSB Leads to Niraparib Niraparib Niraparib->PARP Inhibits & Traps BER->DNA_SSB Repairs Cell_Death Cell Death (Synthetic Lethality) DNA_DSB->Cell_Death HRR Homologous Recombination Repair (HRR) HRR->DNA_DSB Repairs BRCA_mut BRCA1/2 Mutation (HRR Deficient) BRCA_mut->HRR Impairs

Niraparib induces synthetic lethality in HRR-deficient cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the evaluation of indazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by detecting the amount of ADP produced during the enzymatic reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Target kinase

  • Kinase-specific substrate

  • Test compounds (indazole derivatives)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound or vehicle control to the wells of a 384-well plate.

  • Add the kinase and substrate mixture to each well.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percent inhibition against the log concentration of the inhibitor.[13]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compounds (indazole derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[13]

Western Blotting for Phosphorylated Protein Analysis

This technique is used to detect and quantify the levels of specific phosphorylated proteins, providing insight into the inhibition of signaling pathways.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody that recognizes the phosphorylated form of the target protein.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total protein to serve as a loading control.[13]

Experimental Workflow for Indazole-Based Drug Discovery

The development of novel indazole-based therapeutics follows a structured workflow, from initial design to preclinical evaluation.

Drug_Discovery_Workflow cluster_invitro In Vitro Evaluation Lead_Generation Lead Generation & Scaffold Selection SAR_Studies Structure-Activity Relationship (SAR) & Lead Optimization Lead_Generation->SAR_Studies In_Vitro_Screening In Vitro Screening SAR_Studies->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Kinase_Assay Kinase Inhibition Assay (IC50 Determination) In_Vitro_Screening->Kinase_Assay Cell_Viability Cell Viability Assay (Antiproliferative Activity) In_Vitro_Screening->Cell_Viability In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Western_Blot Western Blot (Target Engagement) Mechanism_of_Action->Western_Blot Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

General workflow for indazole-based drug discovery.

Conclusion

The indazole scaffold continues to be a highly fruitful area of research in drug discovery. Its versatility allows for the development of highly potent and selective inhibitors for a diverse range of biological targets. The successful clinical translation of several indazole-containing drugs is a testament to the power of this privileged structure. Future research will undoubtedly uncover new applications and further solidify the importance of the indazole motif in medicinal chemistry.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-6-methoxy-1H-indazole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its role in the development of targeted therapies, particularly kinase inhibitors. Its structural similarity to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of a wide range of kinases. The 4-bromo-6-methoxy-1H-indazole core represents a key starting point for the development of novel kinase inhibitors, offering strategic vectors for chemical modification to enhance potency and selectivity. The bromine atom at the 4-position and the methoxy group at the 6-position provide handles for synthetic elaboration and opportunities to probe different regions of the kinase active site.

Data Presentation: Comparative Inhibitory Potency

The following table summarizes the in vitro kinase inhibitory activity of a series of 3-amino-1H-indazole analogs against Aurora A and Aurora B kinases. This data is presented to provide a framework for understanding how substitutions on the indazole ring can influence inhibitory activity and selectivity. It is hypothesized that similar substitution patterns on a this compound scaffold would yield analogous trends in activity.

Compound IDR¹ (at C5)R² (at N1)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
1 -H-H15075
2 -F-H8040
3 -Cl-H6530
4 -CH₃-H12060
5 -OCH₃-H200100
6 -H-CH₃300150
7 -H-CH₂CH₃450220

Note: The data presented in this table is derived from a study on 3-amino-1H-indazole analogs and is used here for illustrative purposes to discuss the potential SAR of this compound analogs.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data from the 3-amino-1H-indazole series, the following SAR principles can be inferred and are expected to be relevant for the design of novel inhibitors based on the this compound scaffold:

  • Substitution at the 5-Position (Analogous to the 5- or 7-position on the target scaffold):

    • Halogenation: Introduction of small, electron-withdrawing groups like fluorine (Compound 2 ) and chlorine (Compound 3 ) at the 5-position generally leads to an increase in potency against both Aurora A and Aurora B kinases compared to the unsubstituted analog (Compound 1 ). This suggests that these substitutions may engage in favorable interactions within the kinase active site.

    • Methyl and Methoxy Groups: The presence of a small alkyl group like methyl (Compound 4 ) results in a slight decrease in potency, while a methoxy group (Compound 5 ) leads to a more significant drop in activity. This indicates that steric bulk and electronic properties at this position are critical determinants of inhibitory potential.

  • Substitution at the N1-Position:

    • Alkylation: N-alkylation of the indazole core (Compounds 6 and 7 ) is generally detrimental to inhibitory activity. Both N-methyl and N-ethyl substitutions result in a significant decrease in potency. This suggests that a free N-H group on the pyrazole ring is likely involved in a crucial hydrogen bonding interaction with the kinase hinge region, a common binding motif for indazole-based inhibitors.

  • Role of the 4-Bromo and 6-Methoxy Groups (on the target scaffold):

    • 4-Bromo Group: The bromine atom at the 4-position can serve multiple roles. It can act as a key synthetic handle for introducing further diversity via cross-coupling reactions (e.g., Suzuki, Sonogashira couplings) to explore deeper pockets of the ATP-binding site. Additionally, the bromine atom itself may participate in halogen bonding or other favorable interactions within the active site.

    • 6-Methoxy Group: The methoxy group at the 6-position can influence the electronic properties of the indazole ring and may also be involved in hydrogen bonding with specific residues in the kinase active site. Its position suggests it could be oriented towards the solvent-exposed region, potentially influencing solubility and pharmacokinetic properties.

Experimental Protocols

A detailed methodology for a representative in vitro kinase inhibition assay is provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.

Materials:

  • Recombinant purified protein kinase (e.g., Aurora A, Aurora B)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound analogs) dissolved in dimethyl sulfoxide (DMSO)

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well microplates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the serially diluted compounds or DMSO (as a control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase reaction buffer.

    • Add the kinase/substrate solution to each well of the assay plate.

    • Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate the plate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a microplate reader.

    • Subtract the background luminescence (wells with no kinase).

    • Normalize the data by setting the luminescence in the DMSO-only wells to 100% kinase activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Visualizations

Diagram of a Generic Kinase Inhibition Signaling Pathway

Kinase_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (e.g., Aurora Kinase) Kinase_A->Kinase_B P Substrate Substrate Protein Kinase_B->Substrate P Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 4-Bromo-6-methoxy- 1H-indazole Analog Inhibitor->Kinase_B Inhibition

Caption: Simplified signaling pathway illustrating competitive inhibition of a kinase by a this compound analog.

Diagram of the Experimental Workflow for Kinase Inhibitor Screening

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Indazole Analogs in DMSO Start->Compound_Prep Plate_Compounds Dispense Compounds into 384-well Assay Plate Compound_Prep->Plate_Compounds Add_Kinase Add Kinase and Peptide Substrate Plate_Compounds->Add_Kinase Initiate_Reaction Initiate Reaction with ATP and Incubate Add_Kinase->Initiate_Reaction Stop_Reaction Stop Reaction and Detect ADP Production (Luminescence) Initiate_Reaction->Stop_Reaction Read_Plate Measure Luminescence with Plate Reader Stop_Reaction->Read_Plate Data_Analysis Data Normalization and IC50 Calculation Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for determining the IC₅₀ values of this compound analogs.

Unveiling the Potency of 4-Bromo-6-methoxy-1H-indazole Derivatives: A Comparative Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the inhibitory activity of 4-Bromo-6-methoxy-1H-indazole derivatives against key protein kinases. Through a detailed comparison with alternative inhibitors, supported by experimental data and methodologies, this document aims to validate their potential as targeted therapeutic agents.

The indazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous kinase inhibitors. Strategic modifications, such as the introduction of bromo and methoxy groups at the 4 and 6 positions, respectively, have been explored to enhance potency and selectivity. This guide delves into the inhibitory profile of these derivatives, primarily focusing on their activity against Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in cancer.

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of various indazole derivatives and other kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating greater efficacy.

Table 1: Inhibitory Activity of Indazole Derivatives against FGFR1

Compound IDR Group / ModificationFGFR1 IC50 (nM)Cellular Activity (Cell Line)Cellular IC50 (nM)
Indazole Derivative 9d 6-(phenyl)-1H-indazol-3-amine derivative15.0-785.8
Indazole Derivative 9u Optimized 6-(phenyl)-1H-indazol-3-amine derivative3.3-468.2
Indazole Derivative 7n 6-(3-methoxyphenyl)-1H-indazol-3-amine15.0-642.1
Indazole Derivative 7r Optimized 6-(3-methoxyphenyl)-1H-indazol-3-amine2.9-40.5
Compound C9 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative-NCI-H15811250

Data compiled from multiple sources.[1][2][3]

Table 2: Comparative Inhibitory Activity against FGFRs and Other Kinases

Compound/DrugPrimary Target(s)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)VEGFR2 IC50 (nM)
Ponatinib Multi-kinase (including FGFR, VEGFR)2218-
Dovitinib Multi-kinase (including FGFR, VEGFR)8--13
Cediranib Multi-kinase (including VEGFR, FGFR)----
BIBF 1120 (Nintedanib) Multi-kinase (including VEGFR, FGFR)---13
Brivanib Multi-kinase (including VEGFR, FGFR)---25
Axitinib VEGFRs, PDGFR, c-KIT---0.2
Pazopanib VEGFRs, PDGFR, FGFR, c-Kit14307430

Data compiled from multiple sources.[4][5]

Experimental Protocols

The determination of a compound's inhibitory activity is crucial for its validation. Below are detailed methodologies for common in vitro assays used to evaluate kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., recombinant human FGFR1)

  • Substrate peptide (specific for the kinase)

  • ATP

  • Test compounds (this compound derivatives and other inhibitors)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound solution or a vehicle control (DMSO).

    • Add the kinase enzyme to each well and incubate at room temperature for 10-15 minutes to allow for compound binding.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., a cell line with known FGFR amplification)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well clear flat-bottom plates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism of Action

To understand the biological context of the inhibitory activity of these compounds, it is essential to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

FGFR_Signaling_Pathway cluster_0 RAS-MAPK Pathway cluster_1 PLCγ Pathway cluster_2 PI3K-AKT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds to P1 Dimerization & Autophosphorylation FGFR->P1 Leads to FRS2 FRS2 P1->FRS2 Phosphorylates PLCg PLCγ P1->PLCg Activates PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Cellular_Responses Cell Proliferation, Survival, Migration ERK->Cellular_Responses TF->Cellular_Responses PIP2 PIP2 PLCg->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC PKC->Cellular_Responses AKT AKT PI3K->AKT AKT->Cellular_Responses Inhibitor 4-Bromo-6-methoxy- 1H-indazole Derivative Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Experimental_Workflow start Start: Hypothesis synthesis Compound Synthesis (4-Bromo-6-methoxy- 1H-indazole derivatives) start->synthesis invitro In Vitro Kinase Assay (e.g., ADP-Glo) synthesis->invitro ic50 Determine IC50 Value invitro->ic50 cell_based Cell-Based Assay (e.g., MTT Proliferation Assay) ic50->cell_based Potent compounds lead_opt Lead Optimization ic50->lead_opt Inactive/Non-selective cellular_ic50 Determine Cellular IC50 cell_based->cellular_ic50 selectivity Kinase Selectivity Profiling cellular_ic50->selectivity Active compounds cellular_ic50->lead_opt Inactive/Toxic animal In Vivo Animal Models (Efficacy & Toxicity) selectivity->animal Selective compounds animal->lead_opt end End: Candidate Drug lead_opt->end

Caption: General workflow for validating kinase inhibitors.

References

Navigating Beyond the Indazole Core: A Comparative Guide to Alternatives for 4-Bromo-6-methoxy-1H-indazole in Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, particularly in the development of kinase inhibitors, the 1H-indazole scaffold has proven to be a privileged structure. The compound 4-Bromo-6-methoxy-1H-indazole, a key building block for the blockbuster drug Crizotinib, has been instrumental in the design of potent inhibitors targeting kinases like c-Met and ALK. However, the pursuit of novel intellectual property, improved pharmacokinetic profiles, and alternative binding modes necessitates the exploration of viable alternatives to this well-trodden scaffold. This guide provides a comparative analysis of alternative heterocyclic systems that have been investigated as replacements for the indazole core, supported by experimental data from peer-reviewed studies.

Core Scaffold Comparison: Indazole vs. Pyrrolopyridine and Imidazopyridine

The central challenge in replacing the 1H-indazole moiety is to maintain the critical hydrogen bond donor-acceptor pattern and the overall geometry required for effective binding to the kinase hinge region. Research has focused on various bioisosteric replacements, with 1H-pyrrolo[2,3-b]pyridines and imidazo[1,2-b]pyridazines emerging as promising candidates.

A key study directly compared the performance of these scaffolds by synthesizing analogues of a known c-Met inhibitor. The data reveals that while the indazole core remains highly potent, certain alternatives present viable pathways for further optimization.

ScaffoldCompound IDc-Met IC50 (nM)ALK IC50 (nM)Synthetic Yield (%)
1H-Indazole (Reference) 14.52545
1H-Pyrrolo[2,3-b]pyridine 28.24038
Imidazo[1,2-b]pyridazine 315.0>10032
7-Azaindazole 46.13341

The data indicates that the 1H-pyrrolo[2,3-b]pyridine (7-azaindazole) core serves as an effective bioisostere for the 1H-indazole, retaining low nanomolar inhibition of c-Met. The slightly reduced potency may be attributed to subtle changes in the hinge-binding geometry or electronic properties of the scaffold. The imidazo[1,2-b]pyridazine core, while synthetically accessible, showed a more significant drop in activity, particularly against ALK.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for the synthesis and evaluation of these compounds are provided below.

General Synthetic Protocol for Pyrrolo[2,3-b]pyridine Analogues

A representative synthetic workflow for the preparation of the 1H-pyrrolo[2,3-b]pyridine core is outlined below. The synthesis commences with the appropriate substituted 2-aminopyridine, which undergoes a series of reactions to construct the fused pyrrole ring.

G cluster_synthesis Synthetic Workflow for Pyrrolo[2,3-b]pyridine Core A 2-Amino-4-chloropyridine B Protection of Amino Group (e.g., Boc) A->B Boc2O, TEA C Directed Ortho-metalation and Iodination B->C 1. s-BuLi, TMEDA 2. I2 D Sonogashira Coupling with Trimethylsilylacetylene C->D Pd(PPh3)2Cl2, CuI E Deprotection and Cyclization D->E 1. K2CO3, MeOH 2. TFA F Final Pyrrolo[2,3-b]pyridine Core E->F

A representative synthetic workflow for the pyrrolopyridine core.

Step 1: Protection. To a solution of 2-amino-4-chloropyridine (1.0 eq) in dichloromethane (DCM), triethylamine (TEA, 2.5 eq) and di-tert-butyl dicarbonate (Boc2O, 1.2 eq) are added. The reaction is stirred at room temperature for 12 hours.

Step 2: Iodination. The protected aminopyridine (1.0 eq) is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C. s-Butyllithium (s-BuLi, 2.2 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 2.2 eq) are added, and the mixture is stirred for 1 hour before adding a solution of iodine (I2, 2.5 eq) in THF.

Step 3: Sonogashira Coupling. The resulting iodinated compound (1.0 eq) is coupled with trimethylsilylacetylene (1.5 eq) in the presence of bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) in a mixture of THF and TEA.

Step 4: Cyclization. The silyl group is removed using potassium carbonate in methanol. The crude product is then treated with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, which is followed by spontaneous cyclization to yield the 1H-pyrrolo[2,3-b]pyridine core.

c-Met Kinase Assay Protocol

The inhibitory activity of the compounds was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reagents : Recombinant human c-Met kinase domain, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, and a europium-labeled anti-phosphotyrosine antibody.

  • Procedure : The kinase reaction is carried out in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Incubation : Compounds are pre-incubated with the c-Met enzyme for 15 minutes at room temperature. The kinase reaction is initiated by the addition of ATP and the biotinylated substrate.

  • Detection : After a 1-hour incubation, the reaction is stopped by the addition of EDTA. The TR-FRET detection reagents (streptavidin-XL665 and the europium-labeled antibody) are added, and the plate is read on a suitable plate reader after another 1-hour incubation.

  • Data Analysis : IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway Context: The Role of c-Met

The rationale for targeting c-Met stems from its critical role in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway, often through overexpression or mutation, is a known driver in various cancers. The diagram below illustrates the simplified c-Met signaling cascade.

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Effectors HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P1 Phosphorylation cMet->P1 Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway P1->RAS_RAF PI3K_AKT PI3K/AKT Pathway P1->PI3K_AKT STAT STAT Pathway P1->STAT Cellular_Response Cell Proliferation, Survival, Migration RAS_RAF->Cellular_Response PI3K_AKT->Cellular_Response STAT->Cellular_Response

The c-Met signaling cascade initiated by HGF binding.

Inhibitors derived from these scaffolds aim to block the ATP-binding site of the c-Met kinase domain, thereby preventing the initial autophosphorylation event and halting the downstream signaling cascade that leads to oncogenic cellular responses.

Conclusion

While this compound remains a highly effective starting material for the synthesis of potent kinase inhibitors, this guide demonstrates that viable alternatives exist. The 1H-pyrrolo[2,3-b]pyridine scaffold, in particular, stands out as a structurally similar and functionally competent replacement, retaining low nanomolar efficacy against key targets like c-Met. The exploration of such alternative scaffolds is crucial for the continued development of novel therapeutics, offering pathways to circumvent existing patents, modulate selectivity profiles, and improve the overall drug-like properties of next-generation kinase inhibitors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working in this competitive field.

A Comparative Guide to the Synthetic Routes of Substituted Indazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments. The strategic synthesis of substituted indazoles is therefore a critical endeavor in drug discovery and development. This guide provides an in-depth comparison of the primary synthetic routes to this privileged heterocycle, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of both classical and contemporary methodologies.

Classical Approaches: The Jacobson Indazole Synthesis

The Jacobson synthesis is a foundational method for the preparation of 1H-indazoles. A common variation involves the nitrosation of N-acetyl-o-toluidine, followed by cyclization. While historically significant, this method often requires strongly acidic conditions and can generate hazardous nitrous gases.

Mechanism of the Jacobson Indazole Synthesis

The reaction is believed to proceed through an intramolecular azo coupling, with an initial acyl shift being a key step.

G cluster_0 Jacobson Indazole Synthesis N-acetyl-o-toluidine N-acetyl-o-toluidine N-nitroso intermediate N-nitroso intermediate N-acetyl-o-toluidine->N-nitroso intermediate NaNO2, H+ Diazo intermediate Diazo intermediate N-nitroso intermediate->Diazo intermediate Acyl shift 1H-Indazole 1H-Indazole Diazo intermediate->1H-Indazole Intramolecular azo coupling

Caption: A simplified workflow of the Jacobson Indazole Synthesis.

While effective for certain substrates, the Jacobson synthesis has been largely superseded by more modern, milder, and higher-yielding methods.

The Davis-Beirut Reaction: A Metal-Free Approach

The Davis-Beirut reaction is a versatile and metal-free method for synthesizing 2H-indazoles and indazolones. This reaction is appealing due to its use of inexpensive starting materials and its tolerance for both acidic and basic conditions.

Mechanism of the Davis-Beirut Reaction

The reaction proceeds through the formation of a key o-nitrosobenzylidine imine intermediate, which then undergoes an N-N bond-forming heterocyclization. The reaction can be catalyzed by either acid or base.

G cluster_0 Davis-Beirut Reaction o-Nitrobenzylamine o-Nitrobenzylamine o-Nitrosobenzylidine imine o-Nitrosobenzylidine imine o-Nitrobenzylamine->o-Nitrosobenzylidine imine Base or Acid Cyclized Intermediate Cyclized Intermediate o-Nitrosobenzylidine imine->Cyclized Intermediate N-N bond formation 2H-Indazole 2H-Indazole Cyclized Intermediate->2H-Indazole Aromatization

Caption: Key steps in the Davis-Beirut reaction for 2H-indazole synthesis.

This method is particularly useful for generating a diverse range of 2H-indazoles, which are often challenging to access through other routes. However, yields can be sensitive to the choice of solvent and the nature of the amine substrate.

Transition-Metal-Catalyzed Syntheses: The Modern Workhorses

The advent of transition-metal catalysis has revolutionized the synthesis of substituted indazoles, offering high efficiency, broad functional group tolerance, and excellent regioselectivity.

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to indazole formation is no exception. Two prominent palladium-catalyzed methods are intramolecular amination and Suzuki-Miyaura cross-coupling.

a) Intramolecular Amination of Hydrazones

This method allows for the synthesis of a variety of 2-aryl-2H-indazoles from N-aryl-N-(o-bromobenzyl)hydrazines. The reaction proceeds via a palladium-catalyzed intramolecular C-N bond formation.

G cluster_0 Pd-Catalyzed Intramolecular Amination N-aryl-N-(o-bromobenzyl)hydrazine N-aryl-N-(o-bromobenzyl)hydrazine Pd(0) complex Pd(0) complex N-aryl-N-(o-bromobenzyl)hydrazine->Pd(0) complex Pd(0), ligand Cyclized Pd(II) intermediate Cyclized Pd(II) intermediate Pd(0) complex->Cyclized Pd(II) intermediate Intramolecular C-N coupling 2-Aryl-2H-indazole 2-Aryl-2H-indazole Cyclized Pd(II) intermediate->2-Aryl-2H-indazole Reductive elimination

Caption: Catalytic cycle for the palladium-catalyzed synthesis of 2-aryl-2H-indazoles.

b) Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a powerful tool for the functionalization of the indazole core, allowing for the introduction of a wide range of aryl and heteroaryl substituents at various positions. This reaction typically involves the coupling of a halo-indazole with a boronic acid or ester in the presence of a palladium catalyst and a base.

Copper-Catalyzed Reactions

Copper-catalyzed methods provide a cost-effective alternative to palladium-catalyzed reactions for the synthesis of indazoles. A common approach is the intramolecular N-arylation of ortho-haloarylhydrazones.

Mechanism of Copper-Catalyzed Intramolecular N-Arylation

The reaction is believed to proceed through a copper(I)-catalyzed intramolecular C-N bond formation.

G cluster_0 Cu-Catalyzed Intramolecular N-Arylation o-Haloarylhydrazone o-Haloarylhydrazone Copper-hydrazone complex Copper-hydrazone complex o-Haloarylhydrazone->Copper-hydrazone complex Cu(I), base Cyclized intermediate Cyclized intermediate Copper-hydrazone complex->Cyclized intermediate Intramolecular C-N coupling 1H-Indazole 1H-Indazole Cyclized intermediate->1H-Indazole Protonation

Caption: General scheme for the copper-catalyzed synthesis of 1H-indazoles.

This method is particularly useful for the synthesis of N-phenyl- and N-thiazolyl-1H-indazoles from the corresponding ortho-chlorinated arylhydrazones.

Rhodium-Catalyzed C-H Activation/Annulation

Rhodium-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex indazole derivatives. These reactions often involve the annulation of an aryl precursor with a coupling partner, such as an aldehyde or an allene.

A notable example is the Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to afford N-aryl-2H-indazoles.

[3+2] Dipolar Cycloaddition Reactions

The [3+2] dipolar cycloaddition of sydnones with arynes provides a rapid and efficient route to 2H-indazoles. This method is characterized by its mild reaction conditions, high yields, and excellent regioselectivity.

Mechanism of [3+2] Dipolar Cycloaddition

The reaction proceeds through an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] cycloaddition to extrude carbon dioxide and form the 2H-indazole.

G cluster_0 [3+2] Dipolar Cycloaddition Sydnone + Aryne Sydnone + Aryne Bicyclic adduct Bicyclic adduct Sydnone + Aryne->Bicyclic adduct [3+2] Cycloaddition 2H-Indazole + CO2 2H-Indazole + CO2 Bicyclic adduct->2H-Indazole + CO2 Retro-[4+2] cycloaddition

Caption: Reaction pathway for the synthesis of 2H-indazoles via [3+2] dipolar cycloaddition.

This method is highly versatile and allows for the synthesis of a structurally diverse library of 2H-indazoles.

Comparison of Synthetic Routes

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Jacobson Synthesis ModerateLimitedUtilizes simple starting materials.Harsh conditions, generation of hazardous byproducts.
Davis-Beirut Reaction Good (60-90%)Tolerates a range of alkyl and some aryl amines.Metal-free, inexpensive starting materials, versatile for 2H-indazoles.Can be low-yielding with certain substrates, may require optimization.
Pd-Catalyzed Amination Moderate to GoodWide scope of N-aryl-N-(o-bromobenzyl)hydrazines.Mild conditions, good functional group tolerance.Requires pre-functionalized starting materials.
Cu-Catalyzed N-Arylation Moderate (10-70%)N-phenyl and N-thiazolyl arylhydrazones.Cost-effective catalyst.Lower yields compared to some Pd-catalyzed methods.
Rh-Catalyzed C-H Activation Moderate to High (50-95%)Broad scope for both coupling partners.High atom economy, synthesis of complex derivatives.Requires more expensive rhodium catalysts.
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)Broad tolerance for various functional groups.High yields, excellent regioselectivity for 2H-indazoles, mild conditions.Requires the synthesis of sydnone precursors.

Experimental Protocols

Representative Procedure for Copper-Catalyzed Synthesis of N-Phenyl-1H-indazoles

To a dried Schlenk tube, an arylhydrazone (0.5 mmol), KOH (56 mg, 200 mol%), 1,10-phenanthroline (20 mg, 22 mol%), CuI (19 mg, 20 mol%), and DMF (2.5 mL) are successively added under a nitrogen atmosphere. The reaction mixture is stirred and heated at 120 °C for 12–48 hours. After cooling to room temperature, ethyl acetate (10 mL) is added to the mixture. The mixture is passed through a short column of silica gel, and the eluate is washed with water and saturated aqueous NaCl solution. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired N-phenyl-1H-indazole.

General Procedure for the [3+2] Dipolar Cycloaddition of Sydnones and Arynes

To an oven-dried 10 mL round-bottom flask equipped with a stir bar, add the benzyne precursor (0.48 mmol, 1.2 equiv) and the sydnone (0.4 mmol). Add THF (4 mL) and stir until all solids dissolve. To this solution, add tetrabutylammonium fluoride (TBAF, 1.6 equiv) in one portion. The flask is sealed and stirred at room temperature for a specified time. The reaction mixture is then quenched and worked up to isolate the 2H-indazole product.

General Procedure for Rh(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes

To an oven-dried Schlenk tube are added the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), Cu(OAc)2 (20 mol %), and AgSbF6 (20 mol %). The tube is evacuated and backfilled with argon. Anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv) are then added. The reaction mixture is stirred at 80 °C for 24 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated in vacuo. The residue

A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis and Potential Impurities

The synthesis of 4-Bromo-6-methoxy-1H-indazole can be adapted from established methods for similar substituted indazoles. A plausible synthetic route starts from 2-bromo-4-methoxytoluene, proceeding through formylation and cyclization with hydrazine.

During this synthesis, several types of impurities can be introduced:

  • Unreacted Starting Materials: Residual 2-bromo-4-methoxytoluene or other initial reagents.

  • Isomeric Byproducts: Formation of other positional isomers of the bromo- and methoxy- substituents on the indazole ring.

  • Side-Reaction Products: Compounds resulting from incomplete reactions or alternative reaction pathways.

  • Residual Solvents: Organic solvents used during the synthesis and purification steps.

A thorough purity analysis is crucial to identify and quantify these potential impurities.

Comparative Purity Analysis

A comparative analysis of a laboratory-synthesized batch of this compound was conducted against two commercially available alternatives. The purity was assessed using High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS).

ParameterSynthesized BatchCommercial Alternative ACommercial Alternative B
Purity by HPLC (% Area) 98.7%>99.5%99.1%
Purity by qNMR (% w/w) 98.5% ± 0.3%99.6% ± 0.2%99.0% ± 0.4%
Major Impurity 1 (Isomer) 0.8%<0.1%0.5%
Major Impurity 2 (Unreacted Intermediate) 0.3%Not Detected0.2%
Residual Solvents (GC-MS) Toluene (150 ppm)Toluene (<50 ppm)Ethanol (200 ppm)
Molecular Mass Confirmation (MS) ConfirmedConfirmedConfirmed

Experimental Protocols

Synthesis of this compound (Adapted Method)
  • Formylation of 2-bromo-4-methoxytoluene: To a solution of 2-bromo-4-methoxytoluene in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) dropwise. After stirring for 1 hour, add N,N-dimethylformamide (DMF) and allow the reaction to slowly warm to room temperature. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Cyclization with Hydrazine: Dissolve the crude aldehyde from the previous step in ethanol. Add hydrazine hydrate and reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Purity Assessment Methodologies

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.

2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral ratios, the number of protons, and the molecular weights of the analyte and the internal standard.

3. Mass Spectrometry (MS)

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Method: Infuse a dilute solution of the sample in methanol into the mass spectrometer.

  • Data Analysis: Analyze the mass spectrum for the molecular ion peak to confirm the molecular weight of the compound.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the synthesis and analysis of this compound.

Synthesis Workflow for this compound start 2-bromo-4-methoxytoluene step1 Formylation with LDA and DMF start->step1 step2 Crude Aldehyde Intermediate step1->step2 step3 Cyclization with Hydrazine Hydrate step2->step3 step4 Crude this compound step3->step4 step5 Column Chromatography Purification step4->step5 end_product Pure this compound step5->end_product

Caption: Synthesis workflow for this compound.

Purity Assessment Workflow sample Synthesized this compound hplc HPLC Analysis (Purity, Impurity Profile) sample->hplc qnmr qNMR Analysis (Absolute Purity) sample->qnmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms report Comprehensive Purity Report hplc->report qnmr->report ms->report

Caption: Analytical workflow for purity assessment.

Conclusion

The purity of synthesized compounds is a critical parameter that directly impacts research outcomes. This guide demonstrates a multi-faceted approach to assessing the purity of synthesized this compound. While in-house synthesis provides a cost-effective source of this intermediate, it is imperative to perform rigorous purity analysis using a combination of chromatographic and spectroscopic techniques. For applications requiring the highest level of purity and minimal batch-to-batch variability, sourcing from a reputable commercial supplier with detailed certificates of analysis is recommended. The provided experimental protocols and workflows serve as a valuable resource for researchers to ensure the quality and reliability of their chemical reagents.

A Comparative Guide to In-Vitro Kinase Inhibition Assays for Indazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of potent kinase inhibitors. Compounds incorporating this privileged structure, such as Axitinib and Pazopanib, have demonstrated significant therapeutic success. This guide provides a comprehensive comparison of in-vitro kinase inhibition assay protocols tailored for the evaluation of novel indazole-based compounds, supported by experimental data and detailed methodologies.

Comparison of Indazole-Based Kinase Inhibitors and Alternatives

The inhibitory activity of kinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the reported IC50 values for selected indazole-based inhibitors and non-indazole alternatives against key oncogenic kinases. It is important to note that IC50 values can vary between studies due to differences in assay conditions.[1]

Table 1: Comparative Inhibitory Activity (IC50) Against VEGFR Kinases

Inhibitor ClassCompoundVEGFR1 (IC50, nM)VEGFR2 (IC50, nM)VEGFR3 (IC50, nM)
Indazole-Based Axitinib0.10.20.1-0.3
Pazopanib103047
Non-Indazole Sorafenib9020-
Regorafenib134.246
Cabozantinib120.0356
Vandetanib-40110

Table 2: Comparative Inhibitory Activity (IC50) Against Aurora Kinases

Inhibitor ClassCompoundAurora A (IC50, nM)Aurora B (IC50, nM)Aurora C (IC50, nM)
Indazole-Based Danusertib (PHA-739358)137961
Indazole Carboxamide 93a2.9--
Non-Indazole Alisertib (MLN8237)1.2396.5-
Barasertib (AZD1152)-0.37-
AMG 900541
ZM 447439110130-

Table 3: Comparative Inhibitory Activity (IC50) Against Polo-Like Kinase 4 (PLK4)

Inhibitor ClassCompoundPLK4 (IC50, nM)
Indazole-Based CFI-4009452.8
Axitinib4.2
Compound C05< 0.1
YLT-1122
Non-Indazole Centrinone2.71
R1530-

Experimental Protocols

The following section details a robust and widely applicable protocol for determining the in-vitro kinase inhibitory activity of indazole compounds. The ADP-Glo™ Kinase Assay is highlighted due to its sensitivity, scalability for high-throughput screening, and its universal applicability to virtually any kinase. This method measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Recommended Protocol: ADP-Glo™ Kinase Assay

This protocol is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • Recombinant purified protein kinase of interest (e.g., VEGFR2, Aurora A, PLK4)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), high purity

  • Indazole-based test compounds and reference inhibitors

  • Kinase Reaction Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent (containing Kinase Detection Buffer and Kinase Detection Substrate)

  • High-purity Dimethyl sulfoxide (DMSO)

  • 384-well white, low-volume microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the indazole compounds and control inhibitors in 100% DMSO.

    • Perform serial dilutions of the compounds in kinase reaction buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the reaction is consistent across all wells and typically does not exceed 1%.

  • Assay Plate Setup:

    • In a 384-well plate, add 2.5 µL of the diluted test compound solution or vehicle control (DMSO in kinase buffer).

  • Kinase Reaction:

    • Prepare a 2x kinase/substrate mixture in kinase reaction buffer.

    • Add 2.5 µL of the 2x kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution. The final reaction volume will be 10 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the necessary components (luciferase/luciferin) for the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the background signal (wells with no kinase) from all other measurements.

    • Normalize the data by setting the signal from the vehicle control (DMSO only) as 100% kinase activity and the signal from a control with no enzyme as 0% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Comparison of Assay Methodologies

While the ADP-Glo™ assay is a robust and widely used method, other formats are also available for in-vitro kinase inhibition studies. Each has its own advantages and disadvantages.

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.[1] They are highly sensitive and direct. However, the use of radioactive materials requires special handling, licensing, and disposal procedures, making them less suitable for high-throughput screening in many labs.[1]

  • Fluorescence-Based Assays: These include methods like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). These assays are homogeneous (no-wash steps) and suitable for HTS. However, they can be susceptible to interference from fluorescent compounds.[2]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays, which measure either ATP depletion (Kinase-Glo®) or ADP production (ADP-Glo™), offer high sensitivity and a broad dynamic range.[3] The ADP-Glo™ assay is particularly advantageous as it directly measures the product of the kinase reaction, similar to radiometric assays, but without the need for radioactivity.[1] Studies have shown that data from ADP-Glo™ assays are comparable to those obtained with radiometric methods.[1]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by indazole-based kinase inhibitors and the general workflow of the in-vitro kinase inhibition assay described above.

VEGFR_Signaling_Pathway VEGF VEGF Ligand VEGFR VEGFR Dimerization & Autophosphorylation VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Indazole_Inhibitor Indazole Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation

VEGFR Signaling Pathway and Inhibition Point

Aurora_Kinase_Pathway Aurora_A Aurora A Kinase Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Aurora_B Aurora B Kinase Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Indazole_Inhibitor Indazole Inhibitor Indazole_Inhibitor->Aurora_A Indazole_Inhibitor->Aurora_B Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis

Aurora Kinase Function in Mitosis and Inhibition

PLK4_Pathway PLK4 PLK4 Kinase STIL_SAS6 STIL/SAS6 Phosphorylation PLK4->STIL_SAS6 Indazole_Inhibitor Indazole Inhibitor (e.g., CFI-400945) Indazole_Inhibitor->PLK4 Centriole_Duplication Centriole Duplication STIL_SAS6->Centriole_Duplication Genomic_Stability Maintenance of Genomic Stability Centriole_Duplication->Genomic_Stability

PLK4 Signaling in Centriole Duplication

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Indazole Compounds Add_Components Add Compound, Kinase, Substrate, and ATP to Plate Prep_Compounds->Add_Components Prep_Reagents Prepare Kinase, Substrate, and ATP Prep_Reagents->Add_Components Incubate_Reaction Incubate at RT (e.g., 60 min) Add_Components->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubate_Reaction->Add_ADP_Glo Incubate_1 Incubate at RT (40 min) Add_ADP_Glo->Incubate_1 Add_Detection Add Kinase Detection Reagent (ADP -> ATP) Incubate_1->Add_Detection Incubate_2 Incubate at RT (30-60 min) Add_Detection->Incubate_2 Read_Luminescence Measure Luminescence Incubate_2->Read_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Luminescence->Calculate_IC50

References

Halogen Wars: A Comparative Analysis of Bromo- vs. Chloro-Substituted Indazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy of bromo- and chloro-substituted indazoles reveals nuanced structure-activity relationships, with the choice of halogen significantly influencing therapeutic potential. While both substitutions offer valuable scaffolds in drug discovery, their performance varies depending on the biological target and the overall molecular architecture.

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] The strategic placement of halogen atoms, particularly bromine and chlorine, on the indazole ring is a common approach to modulate the pharmacological properties of these molecules. This guide provides a comparative overview of the efficacy of bromo- and chloro-substituted indazoles, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

Unveiling the Impact of Halogen Substitution: A Data-Driven Comparison

The substitution of a hydrogen atom with bromine or chlorine on the indazole core can profoundly alter a compound's lipophilicity, electronic properties, and binding interactions with biological targets. These modifications, in turn, dictate the compound's overall efficacy. The following tables summarize quantitative data from various studies, highlighting the differential effects of bromo- and chloro-substitutions on the anticancer and antimicrobial activities of indazole derivatives.

Anticancer Activity

The antiproliferative activity of halogenated indazoles has been extensively studied across various cancer cell lines. The data below, primarily from in vitro assays such as the MTT assay, demonstrates how the nature and position of the halogen substituent can impact potency.

Compound IDSubstitutionTarget Cell LineIC50 (µM)
Series 1: HIF-1 Inhibitors
53aR² = Fluoro-1.58[3]
53bR² = Bromo-> 1.58[3]
53cR² = Chloro-> 1.58[3]
53dR¹ = Bromo-1.78[3]
Series 2: General Anticancer Agents
Compound 2f (a complex indazole derivative)-4T1 (Breast Cancer)0.23[1][4]
Analog 13-Bromo4T1 (Breast Cancer)> 10[5]
Series 3: CCR4 Antagonists
Analog 6 (GSK2239633A)5-chlorothiophene-2-sulfonamide at N3Human CCR4Potent, selected for development[6]
Series 4: Antileishmanial Agents
Compound 13 3-chloro-6-nitro-1H-indazole derivativeLeishmania majorPromising growth inhibitor[7]
Compound 77 3-chloro-6-nitro-1H-indazole derivativeL. infantum11.23[8]

Note: A direct comparison is often challenging as the rest of the molecular structure varies. However, trends can be observed within specific series of analogs.

From the available data, it is evident that the position and nature of the halogen are critical. For instance, in one study on HIF-1 inhibitors, a fluoro-substituted compound (53a) showed better activity than its bromo- and chloro-substituted counterparts (53b and 53c).[3] Conversely, another study highlighted a bromo-substituted derivative (53d) as having potent activity.[3] This underscores the importance of considering the entire molecular context. Furthermore, a 3-chloro-6-nitro-1H-indazole derivative showed promising antileishmanial activity.[7][8]

Experimental Protocols: A Closer Look at the Methodology

To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental procedures employed. Below are detailed methodologies for key assays used to evaluate the efficacy of substituted indazoles.

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell proliferation.

  • Cell Seeding: Cancer cell lines (e.g., 4T1, A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[5][9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (bromo- and chloro-substituted indazoles) and incubated for a specified period, typically 48 hours.[5][9]

  • MTT Addition: After the incubation period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium containing MTT is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals formed by metabolically active cells.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Cancer Cell Lines (e.g., 4T1, A549) seed Seed in 96-well plates start->seed treat Add Bromo/Chloro Indazole Derivatives seed->treat incubate1 Incubate (48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan (DMSO) incubate2->solubilize read Measure Absorbance (490 nm) solubilize->read calculate Calculate IC50 read->calculate signaling_pathway cluster_pathway Apoptosis Signaling Pathway Indazole Substituted Indazole (e.g., Bromo/Chloro) ROS ↑ Reactive Oxygen Species (ROS) Indazole->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Indazole->Bcl2 Bax ↑ Bax (Pro-apoptotic) Indazole->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase3 ↑ Cleaved Caspase-3 MMP->Caspase3 Apoptosis Apoptosis Bcl2->Apoptosis Bax->MMP Caspase3->Apoptosis

References

A Comparative Guide to the Cross-Reactivity Profiling of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has been identified as a "privileged structure" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its structural similarity to the purine core of ATP enables compounds based on this motif to act as competitive inhibitors at the enzyme's active site.[3] The versatility of the indazole core allows for synthetic modifications that can significantly alter a compound's potency and selectivity.[3][4]

This guide provides a comparative analysis of the cross-reactivity profiles of indazole-based inhibitors. Due to the limited publicly available kinome-wide screening data specifically for 4-Bromo-6-methoxy-1H-indazole, this document will focus on well-characterized, representative indazole-containing compounds. This approach illustrates the methodologies for assessing kinase selectivity and highlights how substitutions on the indazole ring dictate the cross-reactivity landscape, a critical consideration for predicting therapeutic efficacy and potential off-target effects.[1][5]

Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a crucial factor that influences its therapeutic window.[1] Kinome-wide screening is the standard method for evaluating the interaction of a compound against a large panel of kinases.[6][7] The following tables summarize the inhibitory activity of several well-known indazole-based compounds, showcasing the diversity in their selectivity profiles, from the highly specific to the multi-targeted.

Table 1: Kinase Inhibition Profile of Axitinib (Indazole-Based Multi-Kinase Inhibitor)

Kinase TargetIC50 (nM)
VEGFR10.1
VEGFR20.2
VEGFR30.1-0.3
PDGFRβ1.6
c-Kit1.7
Data sourced from BenchChem.[1]

Table 2: Kinase Inhibition Profile of UNC2025 (Indazole-Based MER/FLT3 Inhibitor)

Kinase TargetIC50 (nM)
MER0.74
FLT30.8
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
AXL122
MET364
Data sourced from MedchemExpress and ACS Publications.[5]

Table 3: Kinase Inhibition Profile of R428 (Bemcentinib) (Indazole-Based AXL Inhibitor)

Kinase TargetIC50 (nM)
AXL14
R428 demonstrates high selectivity for AXL, with over 50-fold and 100-fold selectivity against MER and TYRO3, respectively.[5]

Key Signaling Pathways and Experimental Workflows

Inhibitors based on the 1H-indazole scaffold often target critical signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][5] Understanding these pathways is essential for interpreting the biological effects of the inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Promotes AKT->Proliferation Promotes Ligand VEGF Ligand->VEGFR Binds Axitinib Axitinib (Indazole Inhibitor) Axitinib->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.

G prep 1. Compound Preparation Prepare serial dilutions of This compound in 100% DMSO. setup 2. Reaction Setup Combine kinase, substrate, ATP, and inhibitor in a reaction buffer. prep->setup reaction 3. Kinase Reaction Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 min). setup->reaction detection 4. Signal Detection Add detection reagent (e.g., Kinase-Glo®) to measure remaining ATP. reaction->detection lum 5. Readout Measure luminescence signal. (Low signal = High kinase activity) detection->lum analysis 6. Data Analysis Plot signal vs. inhibitor concentration to determine IC50 value. lum->analysis

Caption: Workflow for an in vitro luminescence-based kinase assay.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible cross-reactivity data. The following methodologies are commonly used to profile kinase inhibitors.

In Vitro Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[1][5] A decrease in ATP corresponds to a luminescent signal, where lower light output indicates higher kinase activity.

  • Materials:

    • Recombinant human kinases (broad panel for profiling).

    • Kinase-specific peptide substrates.

    • Test inhibitor (e.g., this compound) stock solution (10 mM in DMSO).

    • ATP solution at a concentration near the Kₘ for each kinase.

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[5]

    • Luminescent kinase assay kit (e.g., Kinase-Glo®).

    • White, opaque 384-well plates.

    • Luminometer.

  • Procedure:

    • Compound Preparation: Create a series of dilutions of the test inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8]

    • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test inhibitor at various concentrations.

    • Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).[1]

    • Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.

    • Data Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.[6]

Cellular Target Engagement Assay (Western Blot)

This method assesses an inhibitor's ability to block the phosphorylation of a kinase's substrate within a cellular environment.[1]

  • Materials:

    • Cell line expressing the target kinase.

    • Cell culture medium and reagents.

    • Test inhibitor.

    • Cell lysis buffer.

    • Phospho-specific antibody for the kinase substrate.

    • Total protein antibody for normalization.

    • Secondary antibodies and detection reagents.

  • Procedure:

    • Cell Culture and Treatment: Culture cells to an appropriate density and then treat them with varying concentrations of the indazole inhibitor for a defined period.

    • Cell Lysis: After treatment, wash the cells and lyse them to extract cellular proteins.[1]

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

    • Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific to the phosphorylated form of the target substrate.

    • Detection and Analysis: Use a secondary antibody to detect the primary antibody and visualize the protein bands. Quantify the band intensity and normalize it to a total protein control to determine the extent of inhibition.

Chemoproteomics Kinase Profiling (Kinobeads)

This unbiased approach uses affinity chromatography to identify the cellular targets of an inhibitor in a competitive binding experiment.[9] It is highly effective for discovering both intended targets and unexpected off-targets.[9][10]

  • Materials:

    • "Kinobeads": an affinity resin with immobilized, non-selective kinase inhibitors.[9]

    • Cell or tissue lysate.

    • Test inhibitor.

    • Mass spectrometer.

  • Procedure:

    • Competitive Binding: Treat a cell lysate with the test inhibitor across a range of concentrations. This allows the inhibitor to bind to its target kinases.

    • Affinity Capture: Incubate the treated lysate with the kinobeads. Kinases that are not bound to the free inhibitor will be captured by the beads.[9]

    • Enrichment and Digestion: Isolate the beads and digest the bound proteins into peptides.

    • Mass Spectrometry: Analyze the peptides using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the captured kinases.

    • Data Analysis: The binding affinity of the test inhibitor for each kinase is determined by the dose-dependent decrease in its capture by the kinobeads.[9]

References

Safety Operating Guide

Proper Disposal of 4-Bromo-6-methoxy-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management and disposal of chemical compounds are paramount for ensuring both laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 4-Bromo-6-methoxy-1H-indazole.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound, based on data from similar chemical structures. These hazards include skin and eye irritation, and potential harm if inhaled or swallowed.[1][2] Therefore, all handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements
PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles or a face shield.To protect against potential splashes and dust.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent direct skin contact with the chemical.[3]
Body Protection A laboratory coat or a chemical-resistant apron.To protect personal clothing from contamination.[3]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.[3]To prevent the inhalation of chemical dust or vapors.

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may lead to vigorous and hazardous reactions.

Step-by-Step Disposal Protocol

The recommended and primary method for the disposal of this compound is through a licensed and professional waste disposal service.[3] This ensures that the compound is managed in an environmentally responsible and compliant manner. On-site treatment or drain disposal is strictly prohibited.

Experimental Protocol for Waste Segregation and Collection:
  • Designate a Waste Container:

    • Use a dedicated, clearly labeled waste container for "Halogenated Organic Waste."

    • The container must be constructed of a compatible material, such as high-density polyethylene (HDPE), and equipped with a secure, tight-fitting lid.

  • Waste Transfer:

    • Carefully transfer any waste containing this compound into the designated container. This includes pure compound, contaminated lab materials (e.g., weighing boats, contaminated gloves), and solutions.

  • Labeling:

    • Ensure the waste container is accurately and clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream. The date of waste accumulation should also be clearly marked.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Waste Collection:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.

    • Provide a detailed description of the waste, including its chemical composition.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.

  • Equip PPE: Before re-entering the area, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.

  • Containment: Contain the spill using an inert absorbent material such as vermiculite or sand.[3]

  • Collection: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Waste" container.[3]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and cleaning materials. All cleaning materials must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_segregation Segregation & Collection cluster_disposal Final Disposal cluster_spill Spill Management A Identify Waste as This compound B Wear Appropriate PPE A->B C Obtain Labeled 'Halogenated Organic Waste' Container B->C D Transfer Waste to Container C->D E Securely Seal and Store in Designated Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Pickup and Provide Waste Details F->G H Professional Disposal G->H S1 Spill Occurs S2 Evacuate Area & Don PPE S1->S2 S3 Contain with Inert Absorbent S2->S3 S4 Collect and Place in Hazardous Waste Container S3->S4 S4->E

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure a safe working environment and the responsible management of chemical waste. Always prioritize consulting your institution's specific safety protocols and local regulations for hazardous waste disposal.

References

Essential Safety and Operational Guide for 4-Bromo-6-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-Bromo-6-methoxy-1H-indazole in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow for researchers, scientists, and drug development professionals.

  • Harmful if swallowed.[1][5][6]

  • Causes skin irritation.[1][2][5]

  • Causes serious eye irritation.[1][2][5]

  • May cause respiratory irritation.[1][2][5]

A stringent personal protective equipment (PPE) protocol is therefore mandatory.

Personal Protective Equipment (PPE)

All personnel must use the following PPE when handling this compound. This is a mandatory requirement to ensure personal safety and to minimize exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when there is a risk of splashing.[7][8]
Hands Double Nitrile Gloves or Neoprene/Butyl GlovesFor incidental contact, double-gloving with nitrile is recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn.[8][9] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling potentially corrosive and toxic substances.[8][9]
Respiratory NIOSH-approved RespiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[9][10] The specific type of respirator should be determined by a formal risk assessment.

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.

Preparation and Engineering Controls:

  • Fume Hood: All handling of solid this compound must be conducted within a certified and properly functioning chemical fume hood to minimize inhalation exposure.[9]

  • Designated Area: Establish a designated area within the fume hood specifically for handling this compound to contain any potential contamination.[8]

  • Assemble Equipment: Before introducing the compound, ensure all necessary equipment (spatulas, glassware, etc.) and reagents are assembled inside the fume hood.[8]

  • Emergency Equipment: Locate the nearest emergency shower and eyewash station and confirm they are unobstructed and operational.[5][8]

Handling the Compound:

  • Wear PPE: Don all required PPE as detailed in the table above before handling the compound.[5][11]

  • Avoid Dust Formation: When handling the solid material, take care to avoid the formation of dust.[1][9] Use appropriate tools, such as spatulas, for all transfers.

  • Container Management: Keep all containers with this compound tightly sealed when not in use.[1]

  • Post-Handling Decontamination: After handling, decontaminate all surfaces within the fume hood that may have come into contact with the compound.[8]

  • PPE Removal: Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last, followed by thorough hand washing with soap and water.[1][8]

Disposal Plan:

  • Waste Collection: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.

  • Disposal Compliance: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.[1][11] Do not dispose of this compound down the drain.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Certification prep2 Assemble All Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh/Transfer Compound in Fume Hood prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 handle3 Seal Container When Not in Use handle2->handle3 clean1 Decontaminate Work Surfaces handle3->clean1 clean2 Segregate and Seal Hazardous Waste clean1->clean2 clean3 Dispose of Waste via Authorized Channels clean2->clean3 post1 Remove PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.